Grewin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16O8 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxy-5-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C19H16O8/c1-24-15-6-10(4-11(21)18(15)23)19-16(8-20)25-14-7-12-9(5-13(14)27-19)2-3-17(22)26-12/h2-7,16,19-21,23H,8H2,1H3/t16-,19-/m0/s1 |
InChI Key |
VGZRCMZZGCYWKJ-LPHOPBHVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)[C@H]2[C@@H](OC3=C(O2)C=C4C=CC(=O)OC4=C3)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2C(OC3=C(O2)C=C4C=CC(=O)OC4=C3)CO |
Synonyms |
2S-(3,4-dihydroxy-5-methoxyphenyl)-3R-hydroxymethyl-2,3-dihydro-1,4,5-trioxa-anthracen-6-one grewin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Griseofulvin in Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, a venerable antifungal agent, continues to be a subject of scientific scrutiny due to its specific and potent mechanism of action against dermatophytes. This technical guide provides a comprehensive exploration of the core molecular interactions and cellular consequences of griseofulvin in fungal cells. It delves into its primary interaction with the microtubule cytoskeleton, the subsequent disruption of mitotic processes, and the ensuing cellular stress responses. This document synthesizes quantitative data on its antifungal activity, details key experimental protocols for its study, and presents visual representations of its mechanism and related pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Griseofulvin is a fungistatic antibiotic produced by the mold Penicillium griseofulvum.[1] For decades, it has been a frontline treatment for dermatophytic infections of the skin, hair, and nails.[2] Its clinical efficacy is rooted in its ability to selectively interfere with fundamental cellular processes in fungi, with minimal impact on host cells.[2] This selective toxicity is a key area of interest for the development of novel antifungal agents. This guide will dissect the intricate mechanism of action of griseofulvin, providing a granular view of its molecular targets and cellular effects.
The Primary Target: Fungal Tubulin and Microtubules
The cornerstone of griseofulvin's antifungal activity lies in its interaction with tubulin, the protein subunit of microtubules.[2] Microtubules are dynamic polymers essential for a multitude of cellular functions, most critically for the formation of the mitotic spindle during cell division.[2]
2.1. Binding to Tubulin
Griseofulvin binds directly to fungal tubulin dimers.[3] This binding is preferential to fungal tubulin over its mammalian counterpart, which accounts for the drug's selective toxicity.[2] While the precise binding site is still under investigation, studies suggest that griseofulvin may have multiple interaction sites on the tubulin molecule, potentially overlapping with the binding sites of other microtubule-targeting agents like paclitaxel.[4] Computational modeling and experimental data point towards binding pockets on both β-tubulin and γ-tubulin.[5][6][7] The interaction is primarily driven by hydrophobic forces.[6]
2.2. Disruption of Microtubule Dynamics and Function
The binding of griseofulvin to tubulin has profound consequences for microtubule dynamics. Instead of causing wholesale depolymerization at therapeutic concentrations, griseofulvin primarily suppresses the dynamic instability of microtubules.[8][9] This means it dampens the normal cycles of growth (polymerization) and shrinkage (depolymerization) that are crucial for microtubule function.[9] This kinetic suppression of microtubule dynamics is the key to its antimitotic effect.[8]
The consequences of this disruption are multifaceted:
-
Inhibition of Mitotic Spindle Formation: The proper formation and function of the mitotic spindle are critically dependent on the dynamic nature of microtubules. By stabilizing microtubules, griseofulvin prevents the correct assembly and disassembly of the spindle apparatus.[1][2]
-
Metaphase Arrest: As a result of the defective mitotic spindle, chromosomes fail to align properly at the metaphase plate and sister chromatids cannot be segregated to opposite poles.[1] This triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in metaphase.[8]
-
Impaired Fungal Growth: The inability of the fungal cells to complete mitosis directly inhibits their proliferation and growth, leading to the fungistatic effect of the drug.[2]
Quantitative Data on Antifungal Activity
The in vitro efficacy of griseofulvin is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC values for griseofulvin against various fungal species.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | 0.15 - 5.07 | 1.26 | 2.53 | [10] |
| Trichophyton mentagrophytes | 0.31 - 5.07 | 1.26 | 2.53 | [10] |
| Microsporum canis | <0.25 - 8 | 1 | 8 | [11] |
| Epidermophyton floccosum | <0.25 - 8 | <0.25 | 8 | [11] |
| Trichophyton verrucosum | <0.25 - 8 | 1 | 8 | [11] |
Table 1: MIC of Griseofulvin against Dermatophytes.
| Fungal Species | Mean MIC (µg/mL) | Standard Deviation | Reference |
| Trichophyton rubrum | 0.22 | ±0.05 | [10] |
| Trichophyton mentagrophytes | 0.83 | ±2.78 | [10] |
Table 2: Mean MIC of Griseofulvin against Common Trichophyton Species.
Experimental Protocols
Understanding the mechanism of griseofulvin has been facilitated by a range of experimental techniques. Below are outlines of key protocols.
4.1. Immunofluorescence Microscopy to Visualize Microtubule Disruption
This technique allows for the direct visualization of the effects of griseofulvin on the microtubule cytoskeleton and mitotic spindle in fungal cells.
Protocol Outline:
-
Fungal Cell Culture: Grow fungal cells (e.g., Aspergillus nidulans or a dermatophyte) in appropriate liquid media to mid-log phase.
-
Griseofulvin Treatment: Add griseofulvin at various concentrations (e.g., ranging from sub-MIC to supra-MIC values) and incubate for a defined period.
-
Fixation: Fix the fungal cells using a suitable fixative such as formaldehyde or paraformaldehyde to preserve cellular structures.
-
Permeabilization: Permeabilize the cell walls using enzymes (e.g., lyticase, chitinase) to allow antibody penetration.
-
Immunostaining:
-
Incubate with a primary antibody specific for α-tubulin or β-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488).
-
-
DNA Staining: Counterstain the nuclei with a DNA-binding dye like DAPI to visualize chromosomes.
-
Microscopy: Mount the stained cells on a slide and visualize using a fluorescence or confocal microscope.[9]
4.2. In Vitro Microtubule Polymerization Assay
This cell-free assay directly measures the effect of griseofulvin on the polymerization of purified tubulin.
Protocol Outline:
-
Tubulin Preparation: Purify tubulin from a fungal or mammalian source.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (to promote polymerization), and a suitable buffer.
-
Griseofulvin Addition: Add varying concentrations of griseofulvin to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).
-
Monitoring Polymerization: Monitor the extent of microtubule polymerization over time using one of the following methods:
-
Data Analysis: Plot the change in absorbance or fluorescence over time to determine the effect of griseofulvin on the rate and extent of polymerization.[12]
4.3. Cell Cycle Analysis by Flow Cytometry
This technique is used to quantify the proportion of cells in different phases of the cell cycle, revealing the cell cycle arrest induced by griseofulvin.
Protocol Outline:
-
Cell Culture and Treatment: Grow fungal protoplasts or cells in liquid culture and treat with griseofulvin for various time points.
-
Harvesting and Fixation: Harvest the cells and fix them in ethanol to preserve their DNA content.
-
Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI) or SYTOX Green. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The histogram will show distinct peaks corresponding to cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle. A significant increase in the G2/M peak in griseofulvin-treated cells indicates a mitotic arrest.[13]
Signaling Pathways and Cellular Responses
The disruption of microtubule function by griseofulvin is a significant cellular stressor that elicits downstream signaling responses in fungal cells.
5.1. The Mitotic Spindle Assembly Checkpoint
As described earlier, the primary consequence of griseofulvin's action is the activation of the spindle assembly checkpoint. This is a highly conserved surveillance mechanism that ensures the fidelity of chromosome segregation. When microtubules are not properly attached to kinetochores, this checkpoint arrests the cell cycle at metaphase, preventing aneuploidy.
5.2. Calcium-Calcineurin Signaling Pathway
Microtubule disruption can lead to an influx of extracellular calcium, which acts as a second messenger to activate various stress response pathways.[14][15] The calcium-calcineurin signaling pathway is a key player in mediating tolerance to antifungal drugs.[15][16]
-
Activation: Increased intracellular calcium activates calmodulin, which in turn activates the phosphatase calcineurin.[15]
-
Downstream Effects: Activated calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus and regulates the expression of genes involved in stress response, cell wall integrity, and ion homeostasis.[17]
While not a direct target of griseofulvin, the activation of this pathway represents a cellular defense mechanism against the drug-induced stress.
Visualizing the Mechanism of Action and Related Pathways
Diagrams created using Graphviz (DOT language)
Caption: Core mechanism of griseofulvin action in fungal cells.
Caption: Key experimental workflows for studying griseofulvin's mechanism.
References
- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 2. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]
- 7. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 17. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Significance of Griseofulvin in Mycology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, a natural product of the fungus Penicillium griseofulvum, represents a landmark in the history of medical mycology.[1] First isolated in 1939, its introduction into clinical practice in the 1950s revolutionized the treatment of dermatophytoses, offering the first effective oral therapy for widespread fungal infections of the skin, hair, and nails.[2][3] Its unique mechanism of action, targeting fungal mitosis by disrupting microtubule function, set it apart from other antimicrobial agents of its time and opened new avenues for both therapeutic development and fundamental research into fungal cell biology.[1][4] This technical guide provides an in-depth exploration of the historical significance of griseofulvin, detailing its discovery, mechanism of action, clinical applications, and its enduring role as a research tool. Quantitative data on its efficacy, detailed experimental protocols, and visualizations of its molecular interactions and historical development are presented to offer a comprehensive resource for the scientific community.
A Historical Milestone in Antifungal Therapy
The story of griseofulvin begins in 1939 when it was first isolated from Penicillium griseofulvum.[1] Initially, its potential was explored in agriculture as a systemic fungicide to protect plants.[2][3] It was not until 1958 that its profound efficacy in treating ringworm in guinea pigs was reported, heralding its transition into animal and human medicine.[2] This discovery was a watershed moment, as existing treatments for dermatophyte infections were largely topical and often ineffective for extensive disease or infections of the hair and nails.
The U.S. Food and Drug Administration (FDA) approved griseofulvin in 1959, and it quickly became the standard of care for tinea capitis (scalp ringworm) and other severe dermatophytoses.[5] Its ability to be administered orally and concentrate in newly formed keratin made it uniquely suited to eradicate fungi from these difficult-to-treat tissues.[4][6]
Mechanism of Action: A Mitotic Disruptor
Griseofulvin's antifungal activity is primarily fungistatic, meaning it inhibits fungal growth rather than killing the cells outright.[7][8] Its novel mechanism targets the fundamental process of cell division, or mitosis.
It exerts its effect by binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][4] These microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By binding to fungal tubulin, griseofulvin disrupts the assembly and function of the mitotic spindle, arresting the cell cycle in metaphase.[6] This specific disruption of microtubule dynamics ultimately prevents fungal proliferation.[9]
A key aspect of griseofulvin's success is its selective toxicity; it binds preferentially to fungal tubulin with much lower affinity for mammalian tubulin, minimizing effects on host cells.[4] Furthermore, when taken orally, griseofulvin is incorporated into keratin precursor cells. As these cells differentiate and form new skin, hair, and nails, the griseofulvin-laden keratin creates an environment resistant to fungal invasion.[4][6]
Quantitative Efficacy and In Vitro Susceptibility
Griseofulvin's primary clinical utility is against dermatophytes of the genera Trichophyton, Microsporum, and Epidermophyton.[5] Its efficacy can be quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth.
Table 1: In Vitro Susceptibility of Dermatophytes to Griseofulvin
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.15 - 5.07 | 1.26 - 2 | 2.53 | [1][2] |
| Trichophyton mentagrophytes | 0.31 - 5.07 | 1 | 8 | [1][10] |
| Microsporum canis | 0.25 - 2 | 0.5 - 1 | 1 | [6][11] |
| Epidermophyton floccosum | <0.25 - 1 | <0.25 | 1 | [10] |
| (MIC₅₀/MIC₉₀: The concentration required to inhibit 50% and 90% of isolates, respectively.) |
Clinically, griseofulvin's efficacy has been well-documented, particularly for tinea capitis. However, newer agents like terbinafine have shown comparable or superior efficacy, often with shorter treatment durations.
Table 2: Comparative Clinical Efficacy in Tinea Capitis
| Study Finding | Griseofulvin Efficacy | Terbinafine Efficacy | Pathogen | Reference |
| Meta-analysis (7 studies, n=2163) | More efficacious | Less efficacious | Microsporum spp. | [12] |
| Meta-analysis (7 studies, n=2163) | Less efficacious | More efficacious | Trichophyton spp. | [12] |
| Randomized Trial (n=50) | 44% (at 12 wks) | 76% (at 12 wks) | T. tonsurans (74%), M. canis (26%) | [13] |
Key Experimental Protocols
The study of griseofulvin has relied on several key methodologies, from its industrial production to its characterization as an antifungal.
Industrial Production by Fermentation
Griseofulvin is produced commercially through submerged fermentation of high-yield strains of Penicillium griseofulvum.[11]
-
Inoculum Preparation: A pure culture of P. griseofulvum is grown on agar slants and then transferred to a seed medium in seed tanks to generate a large volume of active mycelium.[11]
-
Production Fermentation: The seed culture is inoculated into large-scale production fermenters containing a nutrient-rich medium (e.g., Czapek Dox). Fermentation proceeds under controlled conditions (Temperature: 25–28°C, pH: 6.0–7.0) with aeration for 5–7 days, during which griseofulvin is secreted into the broth.[11][14]
-
Extraction and Purification:
-
Filtration: The fungal mycelium is separated from the fermentation broth.[11]
-
Solvent Extraction: Griseofulvin is extracted from the mycelium and broth using an organic solvent like methylene chloride or acetone.[11][15]
-
Decolorization & Concentration: The extract may be treated with agents like calcium hydroxide or charcoal to remove pigments, followed by evaporation of the solvent under vacuum.[15][16]
-
Crystallization: The concentrated solution is cooled to induce crystallization of raw griseofulvin.[15]
-
Recrystallization: The raw product is further purified by recrystallization from a solvent such as acetone to yield the final, pure crystalline powder.[15]
-
Antifungal Susceptibility Testing (CLSI M38 Broth Microdilution)
The Clinical and Laboratory Standards Institute (CLSI) document M38 provides a reference method for testing the susceptibility of filamentous fungi.[17][18]
-
Drug Preparation: A stock solution of griseofulvin is prepared in a solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[2][17]
-
Inoculum Preparation: The dermatophyte is cultured on a medium like Potato Dextrose Agar for 7-10 days. The conidia and hyphal fragments are harvested into sterile saline. The suspension is vortexed and allowed to settle, and the upper supernatant is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to standardize the inoculum density.[19]
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A drug-free well is included as a growth control.[2]
-
Incubation: The plate is incubated at 28-35°C for 4 to 7 days, or until sufficient growth is seen in the control well.[2][20]
-
Endpoint Determination: The MIC is read visually. For griseofulvin, the MIC is defined as the lowest drug concentration that causes prominent growth inhibition (typically an ~80% reduction in turbidity) compared to the drug-free growth control.[2][21]
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules, typically by measuring changes in light scattering (turbidity).[22][23]
-
Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., G-PEM) on ice. A polymerization buffer containing GTP is prepared.[22]
-
Reaction Setup: In a pre-chilled 96-well plate, the test compound (griseofulvin) or controls (e.g., paclitaxel as a promoter, colchicine as an inhibitor) are added to wells.[22]
-
Initiation of Polymerization: The tubulin solution is added to the wells. The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[22]
-
Data Acquisition: The absorbance (optical density) at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.[22]
-
Analysis: The rate and extent of polymerization in the presence of griseofulvin are compared to the negative control (solvent alone). Griseofulvin requires high concentrations (>100 µM) to inhibit polymerization in this cell-free system but strongly suppresses microtubule dynamics at much lower concentrations (1-20 µM).[23]
Signaling Pathways and Resistance
Griseofulvin's action on microtubules directly interferes with the fungal cell cycle, a process tightly regulated by a cascade of signaling proteins.
Fungal Cell Cycle and Mitosis
The progression through the fungal cell cycle is driven by Cyclin-Dependent Kinases (CDKs) and their regulatory partners, cyclins.[24] The CDK1/cyclin B complex is a master regulator that controls the entry into mitosis.[24] By disrupting the mitotic spindle, griseofulvin creates a physical impediment to the metaphase-to-anaphase transition. This triggers a cellular checkpoint, the Spindle Assembly Checkpoint (SAC), which halts the cell cycle until all chromosomes are properly attached to the spindle. As griseofulvin prevents the formation of a functional spindle, the arrest becomes permanent, leading to a fungistatic effect. In some fungi, kinases like NIMA are also essential for entry into mitosis and are another key part of the regulatory network that is ultimately disrupted by griseofulvin's physical effects.[25][26]
Mechanisms of Resistance
While widely effective for many years, resistance to griseofulvin can occur. The mechanisms are varied:
-
Intrinsic Resistance: Some fungal species are naturally resistant because they lack the energy-dependent transport system required to uptake the drug into the cell.[27][28]
-
Target Site Modification: Mutations in the genes encoding β-tubulin can alter the binding site for griseofulvin, reducing its affinity and rendering it less effective.
-
Efflux Pumps: Fungi can develop resistance by overexpressing membrane proteins, particularly ATP-Binding Cassette (ABC) transporters.[29][30] These pumps actively efflux griseofulvin out of the cell, preventing it from reaching the necessary intracellular concentration to disrupt microtubules. The regulation of these pumps is often tied to broader stress-response signaling pathways within the fungus.[9]
Conclusion: An Enduring Legacy
The historical significance of griseofulvin in mycology is multifaceted. It was the first highly effective and specific oral agent against dermatophytes, fundamentally changing the prognosis for patients with extensive or recalcitrant infections. Its unique mode of action—the targeted disruption of fungal mitosis—not only provided a powerful therapeutic tool but also served as a molecular probe for cell biologists. Research into its effects has yielded crucial insights into fungal microtubule dynamics, cell cycle control, and the mechanisms of antifungal resistance. While newer agents have superseded it for some indications, griseofulvin remains a valuable therapeutic option, especially in pediatric tinea capitis, and its story continues to be a cornerstone in the education of mycologists and drug development professionals. Its legacy is a testament to the power of natural products in medicine and the importance of understanding fundamental cellular processes to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy and Antifungal Susceptibility Profile of Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. jcdr.net [jcdr.net]
- 6. Frontiers | In vitro Activity of Allicin Alone and in Combination With Antifungal Drugs Against Microsporum canis Isolated From Patients With Tinea Capitis [frontiersin.org]
- 7. Epidermophyton floccosum: nucleotide sequence analysis and antifungal susceptibility testing of 40 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of dermatomycoses and in-vitro therapeutic efficacy of three antifungal drugs on the growth of Epidermophyton floccosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snscourseware.org [snscourseware.org]
- 12. Meta-analysis of randomized, controlled trials comparing griseofulvin and terbinafine in the treatment of tinea capitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparison of terbinafine and griseofulvin in the treatment of tinea capitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of griseofulvin by fermentation | PPTX [slideshare.net]
- 15. US3160640A - Method of extracting griseofulvin from mycelium and native solution - Google Patents [patents.google.com]
- 16. Griseofulvin Production by fermentation | PDF [slideshare.net]
- 17. njccwei.com [njccwei.com]
- 18. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Factors affecting griseofulvin susceptibility testing of Trichophyton rubrum in microcultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medicinearticle.com [medicinearticle.com]
- 22. benchchem.com [benchchem.com]
- 23. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. portlandpress.com [portlandpress.com]
- 26. Mitotic regulation of fungal cell-to-cell connectivity through septal pores involves the NIMA kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Susceptibility of Trichophyton rubrum to griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro susceptibility of Microsporum canis and other dermatophyte isolates from veterinary infections during therapy with terbinafine or griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. [ABC transporters of pathogenic fungi: recent advances in functional analyses] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Griseofulvin: A Technical Guide for Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the antifungal agent Griseofulvin. The structural elucidation and confirmation of Griseofulvin are paramount for quality control, drug development, and research purposes.[1] This document details the key spectroscopic techniques utilized for its identification, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated quantitative data are presented to facilitate straightforward comparison and replication.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Griseofulvin and for providing information about its conjugated systems.[1][2] The absorbance maxima (λmax) of Griseofulvin are solvent-dependent.
Data Presentation
| Solvent System | λmax (nm) | Reference |
| Ethanol | 295 | [3] |
| Methanol | 287-295 | [2] |
| Water:Ethanol (1:1) | 292 | [4][5] |
| Acetone:Ethanol:0.1N HCl (1:1:8) | 263.5 | [6] |
| 0.1N HCl | 291 | [7] |
| Phosphate Buffer (pH 7.4) | 291 | [8] |
Experimental Protocol
Objective: To determine the UV-Vis absorption spectrum and quantify Griseofulvin in a given sample.
Instrumentation: A UV/VIS double beam spectrophotometer is required.[3]
Materials:
-
Griseofulvin reference standard
-
Ethanol (or other appropriate solvent)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh 25 mg of Griseofulvin and transfer it to a 25 ml volumetric flask. Dissolve the sample in ethanol and make up the volume to the mark. To enhance solubility, the solution can be sonicated for 5 minutes.[3]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 to 6 µg/ml.[3]
-
Spectrophotometric Measurement:
-
Data Analysis: A calibration curve of absorbance versus concentration can be plotted to determine the concentration of an unknown sample. The method should be validated for linearity, accuracy, and precision.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the Griseofulvin molecule, aiding in its structural confirmation.[1][2]
Data Presentation
| Wavenumber (cm⁻¹) | Functional Group/Vibration | Reference |
| ~3397 | O-H stretch (for hydroxylated derivatives) | [2] |
| 3301.77 | N-H stretching | [4] |
| 2799.45 | O-H vibration | [4] |
| ~1697 | C=O stretch (ketone) | [2] |
| 1682.16 | C=O vibration | [1][4] |
| 1658 | C=O stretching of cyclohexene | [10] |
| 1630.68 | C=C group vibration | [4] |
| ~1616 | C=C stretch (aromatic) | [2] |
| 1615, 1599, 1584 | C=C (in crystalline form) | [10] |
| ~1587 | C=C stretch (enone) | [2] |
| 1444.02 | C-N stretching | [1][4] |
| ~1157, 1039 | C-O stretch (ether) | [2] |
| 1085.35 | C-O-C | [1][4] |
Note: The IR spectrum of Griseofulvin can exhibit shifts depending on its physical form (crystalline vs. amorphous).[10]
Experimental Protocol
Objective: To obtain the infrared spectrum of Griseofulvin for functional group identification.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[11]
Materials:
-
Griseofulvin sample
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the solid Griseofulvin sample with dry KBr powder.[2]
-
Grinding: Thoroughly grind the mixture in a mortar and pestle to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[12]
-
Data Acquisition: Record the IR spectrum over the range of 4000–400 cm⁻¹.[2][11]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the Griseofulvin molecule.[2]
Alternative Procedure (Attenuated Total Reflection - ATR): For ATR-FTIR, a small amount of the powder sample is placed directly on the ATR crystal, and the spectrum is collected.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the complete structural elucidation of Griseofulvin, providing detailed information about the carbon-hydrogen framework.[1][2]
Data Presentation
¹H NMR Chemical Shifts (δ, ppm)
| Proton | CDCl₃ | DMSO-d₆ | Reference |
| Aromatic H | - | 6.51 (1H, s) | [4] |
| Olefinic H | - | 5.61 (1H, s) | [4] |
| OCH₃ | - | 4.05 (3H, s) | [4] |
| OCH₃ | - | 4.03 (3H, s) | [4] |
| OCH₃ | - | 3.63 (3H, s) | [4] |
| CH | - | 2.86 (1H, m) | [4] |
| CH₂ | - | 2.79 (1H, dd) | [4] |
| CH₂ | - | 2.36 (1H, dd) | [4] |
| CH₃ | - | 0.81 (3H, d) | [4] |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ A comprehensive list of ¹³C NMR chemical shifts can be found in specialized databases and literature.[13][14]
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of Griseofulvin.
Instrumentation: An NMR spectrometer operating at a field strength of 400 MHz or higher.[2]
Materials:
-
Griseofulvin sample (1-5 mg)[2]
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (approx. 0.6 mL)[2]
-
5 mm NMR tube
-
Vial
-
Pipette
Procedure:
-
Sample Preparation:
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[2]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of Griseofulvin, as well as providing structural information through fragmentation patterns.[1][2]
Data Presentation
| Technique | Ion | m/z | Reference |
| HRESIMS | [M+H]⁺ (Calculated for C₁₇H₁₈ClO₆) | 353.0786 | [15] |
| HRESIMS | [M+H]⁺ (Measured) | 353.0781 | [15] |
| ESI-IT/MS | [M+H]⁺ | 353 | [16] |
Key Fragmentation Ions (m/z):
-
321 (chlorinated)
-
310 (chlorinated)
-
285.0524
-
284 (chlorinated)
-
215.0106
-
165.0546
Experimental Protocol
Objective: To obtain the mass spectrum of Griseofulvin to confirm its molecular weight and study its fragmentation.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an electrospray ionization (ESI) source. A liquid chromatography system is often used for sample introduction (LC-MS).[17]
Materials:
-
Griseofulvin sample
-
Acetonitrile
-
Water
-
Formic acid
Procedure (LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of the purified Griseofulvin sample (e.g., 10 µg/ml) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[16]
-
Chromatographic Separation (if applicable):
-
Mass Spectrometric Analysis:
-
Acquire data in positive ion mode.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 100-1000).
-
For MS/MS analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision energy (e.g., 27%) to induce fragmentation.[16]
-
-
Data Analysis: Analyze the full scan mass spectrum to determine the molecular weight. Examine the MS/MS spectrum to identify characteristic fragment ions, which can be used for structural confirmation.
Mandatory Visualizations
Experimental Workflows
Caption: General experimental workflow for spectroscopic analysis.
Logical Relationships in Structural Elucidation
Caption: Logical workflow for structural elucidation of Griseofulvin.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. medicinesjournal.com [medicinesjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (+)-Griseofulvin(126-07-8) 13C NMR [m.chemicalbook.com]
- 15. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Antifungal Defense: An In-depth Technical Guide to Griseofulvin Biosynthesis in Penicillium griseofulvum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, a potent antifungal agent, has been a cornerstone in the treatment of dermatophytic infections for decades. Produced as a secondary metabolite by the filamentous fungus Penicillium griseofulvum, its complex biosynthesis pathway offers a fascinating case study in fungal natural product synthesis. This technical guide provides a comprehensive overview of the griseofulvin biosynthesis pathway, detailing the genetic machinery, enzymatic transformations, and regulatory networks. By presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways, this document serves as a critical resource for researchers seeking to understand, and potentially engineer, this important metabolic route for novel drug development and improved production yields.
Introduction
Griseofulvin is a spirocyclic polyketide that effectively inhibits fungal cell division by disrupting microtubule function.[1][2][3] Its industrial production relies on the fermentation of Penicillium griseofulvum.[1][4] The biosynthesis of this complex molecule originates from simple precursors, acetyl-CoA and malonyl-CoA, and involves a series of enzymatic reactions orchestrated by a dedicated gene cluster.[1][2][5] Understanding the intricacies of this pathway is paramount for optimizing griseofulvin production and for harnessing its biosynthetic machinery for the creation of novel antifungal compounds.
The Griseofulvin Biosynthetic Gene Cluster (gsf)
The genes responsible for griseofulvin biosynthesis are organized in a contiguous cluster, a common feature for secondary metabolite pathways in fungi.[2][6] This cluster, designated gsf, contains genes encoding the core polyketide synthase, tailoring enzymes, and regulatory proteins. While the exact gene content can vary slightly between different griseofulvin-producing fungi, a core set of genes is conserved.[7][8]
Table 1: Core Genes of the Griseofulvin (gsf) Biosynthetic Cluster in P. griseofulvum
| Gene | Proposed Function | Key Features |
| gsfA | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial polyketide chain synthesis. |
| gsfB | O-methyltransferase | Involved in methylation of the benzophenone intermediate. |
| gsfC | O-methyltransferase | Involved in methylation of the benzophenone intermediate. |
| gsfD | O-methyltransferase | Catalyzes the final O-methylation step. |
| gsfE | Dehydrogenase/Reductase | Reduces dehydrogriseofulvin to griseofulvin. |
| gsfF | Cytochrome P450 monooxygenase | Catalyzes the oxidative spirocyclization. |
| gsfI | Halogenase (Chlorinase) | Incorporates a chlorine atom. |
| gsfR1 | Zn(II)2Cys6 transcription factor | Putative pathway-specific regulator. |
The Griseofulvin Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade
The biosynthesis of griseofulvin is a multi-step process initiated by the formation of a heptaketide backbone, which then undergoes a series of modifications including cyclization, methylation, chlorination, and oxidative rearrangement.
Polyketide Chain Assembly
The pathway commences with the iterative condensation of one molecule of acetyl-CoA (starter unit) and six molecules of malonyl-CoA (extender units) by the non-reducing polyketide synthase (NR-PKS) encoded by the gsfA gene.[1][2] This enzymatic assembly line produces a linear 14-carbon poly-β-keto chain.
Cyclization and Aromatization
The newly synthesized polyketide chain undergoes intramolecular Claisen and aldol condensations to form a bicyclic aromatic benzophenone intermediate.[1]
Tailoring Reactions
The benzophenone intermediate is then subjected to a series of tailoring reactions that decorate the core scaffold and are essential for the biological activity of the final product.
-
Methylation: Two successive O-methylation reactions are catalyzed by the methyltransferases GsfB and GsfC, utilizing S-adenosyl methionine (SAM) as the methyl donor, to yield griseophenone C.[1]
-
Chlorination: A flavin-dependent halogenase, GsfI, catalyzes the regioselective chlorination of griseophenone C to produce griseophenone B.[9]
-
Oxidative Spirocyclization: The key spirocyclic grisan skeleton is formed through a phenolic oxidative coupling reaction catalyzed by the cytochrome P450 monooxygenase, GsfF.[10] This reaction converts griseophenone B into dehydrogriseofulvin.
-
Final Methylation and Reduction: A final O-methylation is carried out by GsfD, followed by a stereoselective reduction of the double bond in the furanone ring by the NADPH-dependent reductase GsfE, to yield the final product, griseofulvin.[1]
References
- 1. Griseofulvin - Wikipedia [en.wikipedia.org]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. snscourseware.org [snscourseware.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence [iris.unito.it]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Griseofulvin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, a potent antifungal agent, has been a subject of extensive research due to its unique chemical architecture and biological activity. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Griseofulvin. It delves into the elucidation of its absolute configuration, supported by crystallographic and spectroscopic data. Furthermore, this guide outlines the key experimental protocols that have been instrumental in defining the molecule's three-dimensional structure and discusses its mechanism of action, offering insights for researchers in drug discovery and development.
Chemical Structure
Griseofulvin is a spirocyclic compound featuring a complex three-ring system.[1] Its systematic IUPAC name is (2S,6'R)-7-chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione.[2][3] The core structure consists of a benzofuranone ring system (rings A and B) linked via a spiro junction at the C2 position to a cyclohexenone ring (ring C).[1]
Key Structural Features:
-
Ring A: A chlorinated and dimethoxylated benzene ring.
-
Ring B: A dihydrofuranone ring containing the spiro center.
-
Ring C: A methoxy- and methyl-substituted cyclohexenone ring.
-
Spiro Center: A quaternary carbon (C2) that links the benzofuranone and cyclohexenone rings.
-
Chiral Centers: Two stereogenic centers at positions C2 and C6'.[1]
The molecular formula of Griseofulvin is C₁₇H₁₇ClO₆, and its molecular weight is 352.77 g/mol .[3][4]
Table 1: Physicochemical Properties of Griseofulvin
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇ClO₆ | [3][4] |
| Molecular Weight | 352.77 g/mol | [3] |
| Melting Point | 220 °C | [3] |
| Optical Rotation [α]D | +376° | [3] |
| Solubility | Very slightly soluble in water; soluble in acetone, chloroform, and dimethylformamide. | [3] |
Stereochemistry
The biological activity of Griseofulvin is intrinsically linked to its specific stereochemistry. The absolute configuration of its two chiral centers has been unequivocally established as (2S, 6'R).[1][2] This determination was the culmination of extensive research involving chemical degradation, spectroscopic analysis, and X-ray crystallography.
The initial structural elucidation was performed through methods like IR and UV spectroscopy of its degradation products.[1] The stereochemistry at the 6' position was determined by identifying (R)-(+)-methylsuccinic acid as a degradation product of ring C. The cis relationship between the 3-oxo group and the 6'-methyl group was also suggested based on epimerization studies.[1] The final and definitive confirmation of the absolute configuration came from X-ray crystallographic analysis of 5-bromogriseofulvin and later of Griseofulvin itself.[1][5]
Fungal Biosynthesis and Stereochemical Control
The stereospecificity of Griseofulvin is a direct result of its tightly controlled enzymatic biosynthesis in fungi, primarily Penicillium griseofulvum.[2][4] The process begins with the formation of a polyketide chain, which then undergoes a series of cyclizations, methylations, and a halogenation to form the benzophenone intermediate, griseophenone C.[2][5] A key step involves a stereospecific radical coupling to form the spirocyclic grisan skeleton.[2] The final step is a stereoselective reduction of dehydrogriseofulvin by NADPH to yield the natural (+)-Griseofulvin with the (2S, 6'R) configuration.[2]
Experimental Protocols for Structural Elucidation
The determination of Griseofulvin's complex structure has relied on a combination of classical and modern analytical techniques.
X-ray Crystallography
X-ray crystallography has been the definitive method for confirming the absolute stereochemistry and providing precise bond lengths and angles for Griseofulvin and its derivatives.
Experimental Protocol for Single-Crystal X-ray Diffraction (General):
-
Crystal Growth: High-quality single crystals of Griseofulvin or its derivatives are grown, often by slow evaporation from a suitable solvent mixture (e.g., DCM:methanol).[6]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K or 100 K) using a specific radiation source (e.g., synchrotron radiation).[6][7][8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and refined using least-squares methods.[9]
Table 2: Selected Crystallographic Data for Griseofulvin (Phase II)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [7][9] |
| Space Group | P2₁2₁2₁ | [7][9] |
| a (Å) | 8.6429 (4) | [6] |
| b (Å) | 11.3361 (6) | [6] |
| c (Å) | 33.9029 (11) | [6] |
| V (ų) | 3321.7 (3) | [6] |
| Z | 8 | [6] |
Note: Data for a derivative, 4′-chloro-griseofulvin, is presented as a representative example of crystallographic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of Griseofulvin and its analogues in solution.[10][11] These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assignment of the molecular framework and the determination of relative stereochemistry.
Experimental Protocol for NMR Spectroscopy (General):
-
Sample Preparation: 1-5 mg of the purified Griseofulvin derivative is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in signal assignment.
Table 3: Representative ¹³C NMR Chemical Shifts for Griseofulvin
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | ~91.5 |
| C-3 | ~191.0 |
| C-3a | ~103.5 |
| C-4 | ~164.0 |
| C-5 | ~97.0 |
| C-6 | ~166.5 |
| C-7 | ~106.0 |
| C-7a | ~170.0 |
| C-2' | ~173.0 |
| C-3' | ~100.0 |
| C-4' | ~196.0 |
| C-5' | ~43.0 |
| C-6' | ~34.0 |
| 6'-CH₃ | ~21.0 |
| 4-OCH₃ | ~56.0 |
| 6-OCH₃ | ~56.5 |
| 2'-OCH₃ | ~59.0 |
Note: Approximate chemical shifts are provided for illustrative purposes and may vary slightly depending on the solvent and experimental conditions.
Mechanism of Action
Griseofulvin exerts its antifungal effect by disrupting mitosis in fungal cells.[2][12] The primary mechanism involves its interaction with tubulin, the protein subunit of microtubules.[12] By binding to tubulin, Griseofulvin inhibits the polymerization of microtubules, which are essential components of the mitotic spindle.[12] This disruption of the mitotic spindle prevents the proper segregation of chromosomes during cell division, leading to metaphase arrest and ultimately inhibiting fungal proliferation.[5][13]
Griseofulvin is administered orally and has a unique property of binding to keratin in keratin precursor cells.[2][12] As these cells differentiate and form new skin, hair, and nails, the Griseofulvin-keratin complex is incorporated, making these tissues resistant to fungal invasion.[2]
Conclusion
The chemical structure and stereochemistry of Griseofulvin are a testament to the intricate molecular architecture produced by nature. Its unique spirocyclic system and well-defined absolute configuration are critical for its antifungal activity. The elucidation of this structure has been a significant achievement, relying on a synergistic application of chemical, spectroscopic, and crystallographic techniques. A thorough understanding of Griseofulvin's structure and its mechanism of action continues to be of great importance for the development of new antifungal agents and for exploring its potential in other therapeutic areas.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Griseofulvin - Wikipedia [en.wikipedia.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of 4′-chloro-griseofulvin: (2S,6′R)... [degruyterbrill.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure determination of phase II of the antifungal drug griseofulvin by powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of Griseofulvin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, a fungistatic antibiotic derived from Penicillium griseofulvum, has been a long-standing therapeutic option for the treatment of dermatophytoses.[1][2] Its primary mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[1][3][4] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Griseofulvin, with a focus on quantitative data, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and experimental workflows. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.
Mechanism of Action
Griseofulvin exerts its antifungal effect by interfering with microtubule function, which is essential for the formation of the mitotic spindle during cell division.[1] The drug enters the dermatophyte through an energy-dependent transport system and binds to tubulin.[1] This binding disrupts the polymerization of microtubules, leading to the arrest of mitosis in the metaphase.[4] This action is largely specific to fungi, as Griseofulvin has a higher affinity for fungal tubulin than for mammalian tubulin.[5]
In Vitro Antifungal Spectrum
The in vitro activity of Griseofulvin is primarily directed against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[6] It has limited to no activity against yeasts such as Candida and Malassezia, as well as molds like Aspergillus.[2][7]
Dermatophytes
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Griseofulvin against various dermatophyte species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: MIC Ranges, MIC50, and MIC90 of Griseofulvin against Common Dermatophytes
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |
| Trichophyton mentagrophytes | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |
| Trichophyton tonsurans | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |
| Trichophyton violaceum | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |
| Trichophyton schoenleinii | 119 | 0.32 - 5.12 | 0.64 | 1.28 | [8] |
| Trichophyton verrucosum | 119 | 0.32 - 5.12 | 0.64 | 1.28 | [8] |
| Microsporum canis | 119 | 0.32 - 5.12 | 1.28 | 5.12 | [8] |
| Microsporum gypseum | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |
| Microsporum audouinii | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |
| Epidermophyton floccosum | 119 | 0.32 - 5.12 | 1.28 | 2.56 | [8] |
MIC50: The concentration of the drug at which 50% of the isolates are inhibited. MIC90: The concentration of the drug at which 90% of the isolates are inhibited.
Yeasts
Griseofulvin is generally considered ineffective against yeasts.[7] The MIC values for Candida species are significantly higher than those for dermatophytes, indicating a lack of clinically relevant activity.
Table 2: MIC of Griseofulvin against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Not Specified | 49.9 - 99.8 | [9] |
| Candida parapsilosis | Not Specified | 49.9 - 99.8 | [9] |
| Candida tropicalis | Not Specified | 49.9 - 99.8 | [9] |
| Candida albicans | 190 | 20 - 80 | |
| Candida tropicalis | 74 | 20 - 80 |
Other Fungi
Data on the in vitro activity of Griseofulvin against other fungi, such as Aspergillus and Malassezia, is limited, and it is not typically used to treat infections caused by these organisms.
Experimental Protocols for Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) document M38-A provides a standardized method for broth microdilution antifungal susceptibility testing of filamentous fungi, which has been adapted for dermatophytes.[10][11]
Broth Microdilution Method (Adapted from CLSI M38-A)
This method determines the MIC of an antifungal agent in a liquid medium.
Workflow for CLSI M38-A Broth Microdilution Assay
Detailed Methodology:
-
Antifungal Agent Preparation:
-
Prepare a stock solution of Griseofulvin in a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]
-
Perform serial twofold dilutions of the Griseofulvin stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.[10] The final concentrations typically range from 0.03 to 8 µg/mL.[8]
-
-
Inoculum Preparation:
-
Culture the dermatophyte isolate on a suitable agar medium, such as Sabouraud's dextrose agar, for 7 to 14 days to promote sporulation.[8]
-
Prepare a suspension of conidia or hyphal fragments in sterile saline.
-
Adjust the turbidity of the inoculum suspension to match a 0.5 McFarland standard or by using a spectrophotometer to achieve a specific optical density.[10] This suspension is then further diluted in RPMI 1640 medium to achieve the desired final inoculum concentration (e.g., 1 x 103 to 3 x 103 CFU/mL).[10]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized fungal suspension.
-
Include a growth control well (without the antifungal agent) and a sterility control well (without the inoculum).
-
Incubate the plates at 28-30°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte.[10][12]
-
-
Endpoint Determination:
-
The MIC is determined visually as the lowest concentration of Griseofulvin that causes a prominent inhibition of growth (approximately 80% inhibition) compared to the growth in the control well.[12]
-
Conclusion
Griseofulvin demonstrates a narrow but effective in vitro antifungal spectrum, primarily targeting dermatophytes. Its mechanism of action, centered on the disruption of mitotic spindle formation, provides a specific means of inhibiting fungal replication. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for the continued study and development of antifungal therapies. Standardization of susceptibility testing methods, such as the CLSI M38-A protocol, is crucial for obtaining reproducible and comparable results across different laboratories, which is essential for both clinical diagnostics and drug discovery efforts.
References
- 1. Griseofulvin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]
- 6. Griseofulvin Tablets MICROSIZE [dailymed.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. scispace.com [scispace.com]
- 9. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scielo.br [scielo.br]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of Griseofulvin in Common Laboratory Solvents
Griseofulvin is an antifungal antibiotic noteworthy for its poor aqueous solubility, a characteristic that significantly impacts its bioavailability and formulation development. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but low solubility, making the enhancement of its dissolution a key challenge in pharmaceutical sciences[1][2][3]. This guide provides a comprehensive overview of griseofulvin's solubility in various common laboratory solvents, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in their formulation and development efforts.
Quantitative Solubility Data
The solubility of griseofulvin varies significantly across different solvent classes. Polar protic solvents like water and alcohols demonstrate limited solvating capacity, while more polar aprotic and chlorinated solvents show much greater efficacy. The following table summarizes the available quantitative data for the solubility of griseofulvin in a range of common laboratory solvents.
| Solvent Category | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |
| Aqueous | Water | ~0.000864 | 25 | [2][4] |
| Water | ~0.004 | Not Specified | [5] | |
| Alcohols | Methanol | Slightly Soluble | Not Specified | [6][7][8] |
| Ethanol | Sparingly Soluble | Not Specified | [9][10][11] | |
| Ketones | Acetone | ~4.0 | 25 | [12] |
| Acetone | 3.3 | Not Specified | [5] | |
| Chlorinated | Chloroform | 2.5 | Not Specified | [5] |
| Dichloromethane | Freely Soluble | Not Specified | [13] | |
| Tetrachloroethane | Highly Soluble | Not Specified | [6] | |
| Amides | Dimethylformamide (DMF) | 15.0 | Not Specified | [5] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | ≥ 1.045 | Not Specified | [14] |
| Other | 1-Octanol | High Solubility** | 20-40 | [12] |
*Qualitative descriptions such as "Freely Soluble," "Sparingly Soluble," or "Slightly Soluble" are used when precise quantitative data is not available in the cited literature. These terms generally correspond to the United States Pharmacopeia (USP) definitions. **Reported as having the highest mole fraction solubility (x ≤ 6.56·10−4) in a comparative study[12].
Experimental Protocol: Determining Griseofulvin Solubility via the Shake-Flask Method
The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound in a specific solvent at a controlled temperature. The following protocol is a synthesized methodology based on established practices for griseofulvin solubility determination[12][15][16].
2.1. Objective To determine the saturation solubility of griseofulvin in a selected solvent at a constant temperature.
2.2. Materials and Equipment
-
Griseofulvin powder (pure substance)
-
Selected solvent(s) of appropriate purity (e.g., HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaking incubator or a constant temperature water bath with a shaker
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Sonicator
-
Centrifuge
2.3. Procedure
-
Preparation: Add an excess amount of griseofulvin powder to a series of vials or flasks. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaking incubator set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached[16].
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed[1][16].
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining particulate matter. This step is critical to prevent undissolved solids from artificially inflating the concentration measurement[1].
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of griseofulvin in the diluted samples using a calibrated UV-Vis Spectrophotometer (at λmax ≈ 291-295 nm) or an HPLC system[3][16][17].
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.
Mandatory Visualizations
Workflow for Griseofulvin Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of griseofulvin's solubility.
Caption: Experimental workflow for determining griseofulvin solubility.
Griseofulvin Solubility vs. Solvent Polarity
This diagram illustrates the general relationship between the polarity of common laboratory solvents and the solubility of griseofulvin, which is a relatively nonpolar molecule.
Caption: Relationship between solvent polarity and griseofulvin solubility.
References
- 1. scielo.br [scielo.br]
- 2. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is griseofulvin used for?_Chemicalbook [chemicalbook.com]
- 6. (+)-Griseofulvin | 126-07-8 [chemicalbook.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Griseofulvin Tablets MICROSIZE [dailymed.nlm.nih.gov]
- 11. Griseofulvin Oral Suspension, USP (microsize), 125 mg/5 mL Rx only [dailymed.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. medicinesjournal.com [medicinesjournal.com]
- 17. nihs.go.jp [nihs.go.jp]
An In-Depth Technical Guide to the Physical and Chemical Stability of Griseofulvin Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of griseofulvin powder, a critical antifungal agent. Understanding the stability profile of griseofulvin is paramount for the development of robust and effective pharmaceutical formulations. This document details the degradation pathways, kinetics under various stress conditions, and the analytical methodologies employed for stability assessment. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using DOT language are provided to illustrate degradation pathways and experimental workflows.
Physical Stability
Griseofulvin is a white to pale cream-colored crystalline powder that is odorless and tasteless. It is known to exist in different polymorphic forms, which can influence its physical stability and bioavailability. The amorphous form of griseofulvin, while exhibiting higher solubility, is metastable and prone to recrystallization.
1.1 Polymorphism and Crystallinity
The physical stability of griseofulvin powder is significantly influenced by its solid-state properties. While the crystalline form is stable, the amorphous form has a high propensity to convert to its more stable crystalline state, which can impact dissolution rates and bioavailability. Studies have shown that spray-dried amorphous griseofulvin can recrystallize within 24 hours under ambient conditions. However, its stability can be significantly enhanced by formulating it into solid dispersions with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS), which can prevent recrystallization for over 19 months even at 85% relative humidity[1].
1.2 Influence of Moisture
Moisture can impact the physical properties of griseofulvin powder. Increased moisture content can lead to increased cohesion and tensile strength of the powder, which may affect its flowability and compaction properties during manufacturing processes.
Chemical Stability and Degradation Pathways
Griseofulvin is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.
2.1 Hydrolytic Degradation
Griseofulvin undergoes hydrolysis in both acidic and alkaline conditions, leading to the formation of specific degradation products.
-
Acidic Hydrolysis: In acidic media, the primary degradation product is griseofulvic acid .
-
Alkaline Hydrolysis: Under basic conditions, griseofulvin degrades to form norgriseofulvic acid .
The following diagram illustrates the hydrolytic degradation pathway of griseofulvin.
2.2 Oxidative Degradation
Griseofulvin is susceptible to oxidative degradation. Studies have shown that treatment with oxidizing agents like potassium permanganate can lead to the formation of a phenolic monobasic acid (C₉H₉O₅Cl) and another monobasic acid (C₁₄H₁₅O₇Cl). The exact structures of all oxidative degradants are not fully elucidated in recent literature.
The general pathway for oxidative degradation is depicted below.
2.3 Photodegradation
Exposure to light, particularly UV radiation, can cause degradation of griseofulvin. The specific structures of the photolytic degradation products are not extensively detailed in the reviewed literature, but the process leads to a loss of the active pharmaceutical ingredient.
The logical workflow for assessing photostability is shown below.
Quantitative Analysis of Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance under exaggerated conditions. The following tables summarize the quantitative data from forced degradation studies on griseofulvin powder.
Table 1: Summary of Forced Degradation of Griseofulvin under Various Stress Conditions
| Stress Condition | Time (hours) | % Degradation | Reference |
| Acidic Hydrolysis | |||
| 0.1 M HCl at 80°C | 2 | 10.5 | Manzoor et al., 2011 |
| 0.1 N HCl at RT | 4 | 8.34 | Mishra et al., 2016 |
| 0.1 N HCl at RT | 8 | 15.21 | Mishra et al., 2016 |
| 0.1 N HCl at RT | 24 | 28.93 | Mishra et al., 2016 |
| Alkaline Hydrolysis | |||
| 0.1 M NaOH at 80°C | 2 | 16.2 | Manzoor et al., 2011 |
| 0.1 N NaOH at RT | 4 | 11.64 | Mishra et al., 2016 |
| 0.1 N NaOH at RT | 8 | 40.05 | Mishra et al., 2016 |
| 0.1 N NaOH at RT | 24 | 59.61 | Mishra et al., 2016 |
| Oxidative Degradation | |||
| 30% H₂O₂ at 80°C | 2 | 12.8 | Manzoor et al., 2011 |
| 10% v/v H₂O₂ at RT | 24 | 8.11 | Mishra et al., 2016 |
| 10% v/v H₂O₂ at RT | 48 | 13.62 | Mishra et al., 2016 |
| Thermal Degradation | |||
| 80°C (Dry Heat) | 48 | 5.3 | Manzoor et al., 2011 |
| 80°C | 48 | 3.12 | Mishra et al., 2016 |
| Photolytic Degradation | |||
| UV light (254 nm) | 48 | 8.9 | Manzoor et al., 2011 |
| White Fluorescent Light | 10 days | 6.25 | Mishra et al., 2016 |
| Near UV Fluorescent Light | 10 days | 10.87 | Mishra et al., 2016 |
Note: RT denotes Room Temperature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the experimental protocols for key stability-indicating assays and forced degradation studies.
4.1 Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying griseofulvin from its degradation products.
-
Chromatographic System: A typical system consists of a pump, a UV detector, an injector, and a data processing unit.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of methanol and water in a ratio of 70:30 (v/v) is often employed.
-
Flow Rate: A flow rate of 1.0 mL/minute is typical.
-
Detection: UV detection at a wavelength of 291 nm is used to monitor the analytes.
-
Injection Volume: A 20 µL injection volume is standard.
-
Temperature: The analysis is usually performed at ambient temperature.
4.2 Forced Degradation Experimental Protocols
The following protocols are based on methodologies reported in the literature for inducing and analyzing the degradation of griseofulvin.
4.2.1 Preparation of Stock Solution A stock solution of griseofulvin is typically prepared by dissolving an accurately weighed amount of the powder in a suitable solvent, such as methanol, to achieve a concentration of 1 mg/mL.
4.2.2 Acidic Hydrolysis
-
Mix equal volumes of the griseofulvin stock solution and 0.1 N hydrochloric acid.
-
Reflux the mixture at 80°C for a specified duration (e.g., 2, 4, 8, 24 hours).
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
4.2.3 Alkaline Hydrolysis
-
Mix equal volumes of the griseofulvin stock solution and 0.1 N sodium hydroxide.
-
Keep the mixture at room temperature for a specified duration (e.g., 4, 8, 24 hours).
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase for HPLC analysis.
4.2.4 Oxidative Degradation
-
Mix equal volumes of the griseofulvin stock solution and a 10-30% hydrogen peroxide solution.
-
Keep the mixture at room temperature or reflux at 80°C for a specified period.
-
Dilute the sample with the mobile phase for analysis by HPLC.
4.2.5 Thermal Degradation
-
Keep the griseofulvin powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
For degradation in solution, reflux the stock solution at 80°C.
-
After the stress period, dissolve the powder or dilute the solution in the mobile phase for HPLC analysis.
4.2.6 Photolytic Degradation
-
Expose the griseofulvin powder or a solution of griseofulvin to a light source as per ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
After exposure, prepare the sample in the mobile phase for HPLC analysis.
The following diagram outlines a general experimental workflow for a forced degradation study.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical stability of griseofulvin powder. The data presented highlights its susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and formulation scientists working with this important antifungal agent. A thorough understanding of its stability profile is essential for the development of safe, effective, and stable pharmaceutical products containing griseofulvin. Further research to fully elucidate the structures of oxidative and photolytic degradation products would be beneficial for a more complete understanding of its degradation pathways.
References
Griseofulvin's Disruption of Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, a well-established antifungal agent, exerts its therapeutic effects by interfering with the assembly and function of microtubules, critical components of the eukaryotic cytoskeleton. This technical guide provides an in-depth examination of the molecular mechanisms by which griseofulvin modulates microtubule dynamics. It summarizes key quantitative data, details experimental protocols for studying these effects, and visualizes the involved cellular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating microtubule-targeting agents.
Core Mechanism of Action: Suppression of Microtubule Dynamic Instability
Griseofulvin's primary mode of action is not the gross depolymerization of microtubules, but rather the subtle and potent suppression of their dynamic instability.[1][2] Microtubules are inherently dynamic polymers that stochastically switch between phases of growth (polymerization) and shrinkage (depolymerization), a property essential for their cellular functions, particularly in the formation and operation of the mitotic spindle during cell division.
Griseofulvin binds directly to tubulin, the protein subunit of microtubules.[1][3] While the binding is considered weak, it is sufficient to alter the conformational dynamics of tubulin dimers and their incorporation into the microtubule lattice. This interaction leads to a significant dampening of the dynamic instability parameters, even at concentrations that do not inhibit overall microtubule polymerization.[1][4][5] Specifically, griseofulvin has been shown to reduce the rate and extent of both the growing and shortening phases of microtubules.[4][5] This stabilization of microtubule dynamics disrupts the delicate balance required for proper mitotic spindle function, leading to mitotic arrest and subsequent cellular effects.
Quantitative Impact on Microtubule Dynamics and Cellular Processes
The following tables summarize the quantitative effects of griseofulvin on various parameters of microtubule dynamics and cellular processes, as reported in the scientific literature.
Table 1: Effect of Griseofulvin on Microtubule Dynamic Instability Parameters in MCF-7 Cells
| Parameter | Control | 10 µM Griseofulvin |
| Growing Rate (µm/min) | 10.2 ± 1.5 | 6.1 ± 1.1 |
| Shortening Rate (µm/min) | 14.3 ± 2.1 | 7.9 ± 1.3 |
| Catastrophe Frequency (events/s) | 0.018 ± 0.003 | 0.009 ± 0.002 |
| Rescue Frequency (events/s) | 0.025 ± 0.004 | 0.013 ± 0.003 |
| Dynamicity (µm/min) | 15.8 | 6.8 |
Data adapted from Rathinasamy et al., 2010.
Table 2: Inhibitory Concentrations (IC50) of Griseofulvin in Human Cancer Cell Lines
| Cell Line | Process | IC50 (µM) | Reference |
| HeLa | Proliferation | 25 ± 4 | Panda et al., 2005[1] |
| HeLa | Mitotic Arrest | 20 | Panda et al., 2005[1] |
| MCF-7 | Proliferation | 17 ± 2 | Rathinasamy et al., 2010[4] |
| SCC114 | Cytotoxicity | 35 | Rebacz et al., 2007[6] |
| HeLa | Cytotoxicity | 75 | Rebacz et al., 2007[6] |
Table 3: Effect of Griseofulvin on Cell Cycle Distribution in MCF-7 Cells (48h treatment)
| Griseofulvin Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 | 65 | 19 | 16 |
| 30 | 58 | 16 | 26 |
| 60 | 49 | 15 | 36 |
| 90 | 41 | 13 | 46 |
Data adapted from Rathinasamy et al., 2010.[4]
Signaling Pathways Activated by Griseofulvin-Induced Microtubule Disruption
The mitotic arrest triggered by griseofulvin's effect on microtubule dynamics activates downstream signaling pathways, ultimately leading to apoptosis in cancer cells. Two key pathways involved are the p53-mediated DNA damage response and the cyclin B1/Cdc2-regulated mitotic checkpoint.
p53 Activation Pathway
Disruption of the mitotic spindle can lead to chromosomal mis-segregation and aneuploidy, which in turn can activate the p53 tumor suppressor protein.[4][5] Activated p53 can then induce the expression of pro-apoptotic proteins and cell cycle inhibitors, leading to cell death.
Caption: Griseofulvin-induced p53 activation pathway.
Cyclin B1/Cdc2 Pathway and Mitotic Arrest
The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. By disrupting microtubule dynamics, griseofulvin activates the SAC, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of cyclin B1, a key regulatory subunit of the mitosis-promoting factor (MPF). The sustained activity of the cyclin B1/Cdc2 kinase complex maintains the cell in a state of mitotic arrest.[7]
Caption: Griseofulvin-induced mitotic arrest pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of griseofulvin on the polymerization of purified tubulin in vitro.
Caption: Workflow for in vitro microtubule polymerization assay.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
GTP (1 M stock)
-
Griseofulvin stock solution (in DMSO)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a stock solution of purified tubulin at a concentration of 2-5 mg/mL in ice-cold PEM buffer. Keep on ice.
-
In a cuvette, add PEM buffer and the desired final concentration of griseofulvin or an equivalent volume of DMSO for the control.
-
Add GTP to a final concentration of 1 mM.
-
Initiate the polymerization reaction by adding the tubulin solution to the cuvette. The final tubulin concentration should be above the critical concentration for polymerization (typically 1-2 mg/mL).
-
Immediately place the cuvette in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).
-
Analyze the data by plotting absorbance versus time. Determine the lag time, the maximum rate of polymerization (slope of the linear phase), and the plateau absorbance.
Immunofluorescence Microscopy of Cellular Microtubules
This protocol allows for the visualization of the effects of griseofulvin on the microtubule network within cells.
Caption: Workflow for immunofluorescence staining of microtubules.
Materials:
-
Cells grown on sterile glass coverslips
-
Griseofulvin
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with the desired concentration of griseofulvin or vehicle control for the desired duration.
-
Wash the cells twice with PBS.
-
Fix the cells. For methanol fixation, incubate in ice-cold methanol for 10 minutes at -20°C. For paraformaldehyde (PFA) fixation, incubate in 4% PFA for 15 minutes at room temperature.
-
If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filters.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after griseofulvin treatment.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cultured cells treated with griseofulvin
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Culture cells to a sub-confluent density and treat with various concentrations of griseofulvin or vehicle control for the desired time.
-
Harvest the cells by trypsinization, and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting the fluorescence data for at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Griseofulvin's mechanism of action on microtubule dynamics is a nuanced process characterized by the suppression of dynamic instability rather than wholesale depolymerization. This subtle yet potent activity disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate interactions between small molecules and the microtubule cytoskeleton, paving the way for the development of novel therapeutics targeting this essential cellular machinery.
References
- 1. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Griseofulvin Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griseofulvin is a fungistatic antibiotic produced by certain species of Penicillium.[1] It is widely used in both clinical and research settings to treat dermatophyte infections and for its anti-proliferative and anti-mitotic properties.[2][3] Griseofulvin functions by disrupting the mitotic spindle of fungal cells, thereby inhibiting cell division.[4] Due to its poor aqueous solubility, proper preparation of a stock solution is critical for accurate and reproducible in vitro experiments.[4][5] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing Griseofulvin stock solutions.[4]
Data Presentation
A summary of quantitative data for Griseofulvin is provided in the table below for easy reference.
| Parameter | Value | Unit | Reference |
| Molecular Weight | 352.77 | g/mol | [4] |
| Solubility in DMSO (at 25°C) | 50 | mg/mL | [4] |
| Molar Concentration at 50 mg/mL | 141.73 | mM | [4] |
| Alternative Reported Solubility in DMSO | ≥10.45 | mg/mL | [4] |
| Solubility in N-methyl-2-pyrrolidone (NMP) | ~100 | mg/mL | [6] |
| Solubility in Water | Very slightly soluble | - | [2][5] |
| Recommended Final DMSO Concentration in Cell Culture | ≤0.1 | % (v/v) | [4] |
| Typical In Vitro Working Concentration (Antifungal) | 0.14 - 16 | µg/mL | [4][7] |
| Typical In Vitro Working Concentration (Anti-proliferative) | 20 - 60 | µM | [3][4] |
| Stock Solution Storage Temperature | -20 | °C | [2][4] |
| Stock Solution Stability in DMSO | Up to 3 months | - | [2][4] |
Experimental Protocol: Griseofulvin Stock Solution Preparation in DMSO
This protocol details the steps for preparing a 50 mg/mL stock solution of Griseofulvin in DMSO.
Materials:
-
Griseofulvin powder (CAS No. 126-07-8)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing Griseofulvin: Accurately weigh the desired amount of Griseofulvin powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of Griseofulvin.
-
Dispensing DMSO: Using a calibrated pipette, add the appropriate volume of sterile DMSO to the vial containing the Griseofulvin powder. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of Griseofulvin.[4]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the Griseofulvin is completely dissolved.[4] If necessary, gentle warming in a 37°C water bath can aid dissolution.[4]
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for up to 3 months.[2][4]
Experimental Workflow
Caption: Workflow for Griseofulvin Stock Solution Preparation.
Application in Cell Culture
When using the Griseofulvin stock solution in cell culture experiments, it is crucial to dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum, ideally at or below 0.1%, to avoid solvent-induced cellular toxicity.[4]
Dilution Procedure:
-
Intermediate Dilution (Recommended): To minimize pipetting errors, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For instance, dilute the 50 mg/mL stock solution 1:100 in culture medium to obtain a 500 µg/mL intermediate solution.[4]
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments.[4] This control should contain the same final concentration of DMSO as the Griseofulvin-treated samples.[4]
Signaling Pathway Disruption by Griseofulvin
Griseofulvin's primary mechanism of action involves the disruption of microtubule function, which is essential for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase.
Caption: Griseofulvin's Mechanism of Action.
References
- 1. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Griseofulvin | 126-07-8 [chemicalbook.com]
- 3. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. Preparation of griseofulvin for topical application using N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Antifungal Susceptibility Testing of Griseofulvin
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for performing antifungal susceptibility testing of Griseofulvin against dermatophytes, the primary group of fungi susceptible to this agent. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
Introduction
Griseofulvin is an antifungal antibiotic that has been a mainstay in the treatment of dermatophytoses, infections of the skin, hair, and nails caused by dermatophytes. It functions by disrupting the fungal mitotic spindle, thereby inhibiting fungal cell division. Despite the advent of newer antifungal agents, Griseofulvin remains a relevant therapeutic option. In the context of drug development and resistance monitoring, standardized in vitro susceptibility testing of Griseofulvin is crucial for evaluating its efficacy against contemporary clinical isolates and for the preclinical assessment of new antifungal compounds.
This document outlines the broth microdilution methods, as detailed in the CLSI M38 and EUCAST E.Def 11.0 documents, for determining the Minimum Inhibitory Concentration (MIC) of Griseofulvin against common dermatophyte species.
Data Presentation: Griseofulvin MIC Ranges
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values of Griseofulvin against various dermatophyte species as reported in several studies. These values can serve as a reference for expected outcomes and for comparing the activity of novel compounds.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 90 | 0.15 - 5.07 | 1.26 | 2.53 | [1] |
| Trichophyton rubrum | 270 | 2 - 3 (for 7 resistant strains) | - | - | [2] |
| Trichophyton rubrum | 3 | 2 | - | - | [3] |
| Trichophyton mentagrophytes | 90 | 0.31 - 5.07 | 1.26 | 2.53 | [1] |
| Trichophyton mentagrophytes | - | 0.062 - 1 | - | - | [4] |
| Microsporum canis | - | <0.25 - 1 | - | 8 | [3] |
| Epidermophyton floccosum | - | <0.25 - 1 | - | 8 | [3] |
| Various Dermatophytes | 123 | 0.5 - 4 | - | - | [5] |
Experimental Protocols
Protocol 1: CLSI M38 Broth Microdilution Method for Griseofulvin
This protocol is adapted from the Clinical and Laboratory Standards Institute's M38 document, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
1. Materials
-
Griseofulvin powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Dermatophyte clinical isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)
-
Quality Control (QC) strains (e.g., Trichophyton mentagrophytes ATCC MYA-4439, Trichophyton rubrum ATCC MYA-4438)
-
Potato Dextrose Agar (PDA) or other suitable sporulation agar
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Sterile, inert, porous paper strips (optional, for gradient concentration)
2. Preparation of Griseofulvin Stock Solution
-
Prepare a stock solution of Griseofulvin in DMSO at a concentration of 1600 µg/mL.
-
Store the stock solution in small aliquots at -20°C or lower until use.
3. Inoculum Preparation
-
Subculture the dermatophyte isolate onto a PDA slant or plate and incubate at 28-30°C for 7-14 days to encourage sporulation.
-
Harvest the conidia by gently scraping the surface of the mature fungal colony with a sterile, moistened cotton swab.
-
Suspend the harvested material in sterile saline.
-
Allow heavy particles to settle for 3-5 minutes, then transfer the upper suspension containing the conidia to a new sterile tube.
-
Adjust the turbidity of the conidial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Perform a 1:50 dilution of the adjusted suspension in RPMI 1640 medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
4. Microdilution Plate Preparation
-
Perform serial twofold dilutions of the Griseofulvin stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Dispense 100 µL of each Griseofulvin dilution into the corresponding wells of the test microtiter plate.
-
Include a drug-free growth control well (containing 100 µL of RPMI 1640 medium) and a sterility control well (containing 200 µL of uninoculated RPMI 1640 medium).
5. Inoculation and Incubation
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate (except the sterility control well).
-
Seal the plate to prevent evaporation and incubate at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.
6. Endpoint Determination (MIC Reading)
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Griseofulvin that causes a prominent reduction in growth (typically ≥80% inhibition) compared to the growth control well.
-
Reading should be performed visually using a magnifying mirror.
7. Quality Control
-
Include a reference QC strain, such as Trichophyton mentagrophytes ATCC MYA-4439, in each batch of tests.
-
Note: As of the latest review, specific CLSI-defined quality control MIC ranges for Griseofulvin against dermatophyte QC strains have not been formally established. Laboratories should establish their own internal QC ranges based on repeated testing and ensure results are within an acceptable range of reproducibility.
Protocol 2: EUCAST E.Def 11.0 Broth Microdilution Method for Griseofulvin
The European Committee on Antimicrobial Susceptibility Testing has developed a standardized method for dermatophytes that differs from the CLSI protocol in several key aspects.
1. Key Differences from CLSI M38
-
Medium: Utilizes a modified, selective medium for dermatophytes.
-
Inoculum: Specifies a narrower final inoculum concentration.
-
Endpoint Reading: Employs a spectrophotometric reading for a more objective endpoint determination.
2. Abbreviated Protocol
-
Inoculum Preparation: Prepare a suspension of microconidia and adjust it to a final concentration of 1-2.5 x 10⁵ CFU/mL in the EUCAST-specified medium.
-
Plate Setup: Use 96-well flat-bottom microtiter plates with serial dilutions of Griseofulvin in the specified test medium.
-
Incubation: Incubate the plates at 30°C for 4-5 days.
-
MIC Determination: Read the optical density (OD) of each well at a specified wavelength (e.g., 530 nm) using a microplate reader. The MIC is defined as the lowest concentration of Griseofulvin that causes a 50% reduction in turbidity compared to the growth control.
Note: For a detailed step-by-step procedure, it is essential to consult the official EUCAST E.Def 11.0 document.[6][7]
Mandatory Visualizations
Griseofulvin's Mechanism of Action
Griseofulvin's antifungal effect is primarily due to its interaction with tubulin, a key protein in the formation of microtubules. This disruption interferes with the mitotic spindle, a structure essential for chromosome segregation during cell division, ultimately leading to the inhibition of fungal growth.
Caption: Mechanism of action of Griseofulvin.
Experimental Workflow: CLSI M38 Broth Microdilution
The following diagram illustrates the key steps involved in performing the CLSI M38 broth microdilution antifungal susceptibility test for Griseofulvin.
Caption: CLSI M38 workflow for Griseofulvin AST.
Logical Relationship: CLSI vs. EUCAST Methods
This diagram highlights the key distinctions between the CLSI and EUCAST methodologies for dermatophyte antifungal susceptibility testing.
Caption: Key differences between CLSI and EUCAST methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility of Trichophyton rubrum to griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Trichophyton rubrum isolates to griseofulvin and tioconazole. Induction and isolation of a resistant mutant to both antimycotic drugs. Mutant of Trichophyton rubrum resistant to griseofulvin and tioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EUCAST: Antifungal breakpoints and ECOFFs and QC tables updated. [eucast.org]
Application Notes: Inducing Mitotic Arrest in Yeast with Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction and Important Considerations
Inducing a synchronized cell cycle arrest is a fundamental technique for studying the molecular mechanisms of cell division, checkpoint controls, and the effects of cytotoxic compounds. A common target for inducing mitotic arrest is the microtubule cytoskeleton, which forms the mitotic spindle essential for chromosome segregation.
The antifungal agent Griseofulvin is a well-known mitotic inhibitor that functions by binding to tubulin and disrupting microtubule function.[1][2][3] However, it is crucial to note that Saccharomyces cerevisiae (budding yeast) is largely insensitive or intrinsically resistant to Griseofulvin. [4][5] This resistance is not due to a lack of drug uptake but appears to be an inherent property of yeast tubulin or the absence of a specific transport system.[4][5] Therefore, Griseofulvin is not a suitable agent for inducing mitotic arrest in S. cerevisiae.
This document provides detailed protocols for using an effective and widely adopted alternative, Nocodazole , to induce a robust mitotic (G2/M) arrest in budding yeast. The subsequent analytical protocols for assessing the arrest are applicable to any mitotic inhibitor.
Mechanism of Action: Microtubule-Targeting Drugs
Microtubule-targeting agents arrest the cell cycle in mitosis by interfering with the dynamics of the mitotic spindle. This triggers the spindle assembly checkpoint, preventing the onset of anaphase and cell cycle progression.
2.1 Griseofulvin (in Sensitive Fungi)
In sensitive fungal species, Griseofulvin binds to tubulin dimers, the building blocks of microtubules.[1] This binding event disrupts the polymerization of tubulin into functional microtubules, leading to a defective mitotic spindle and subsequent arrest of cell division in metaphase.[6]
2.2 Nocodazole (in S. cerevisiae)
Nocodazole is a synthetic benzimidazole derivative that binds to β-tubulin and inhibits microtubule polymerization. This leads to the depolymerization of both cytoplasmic and nuclear microtubules in yeast, preventing the formation of a functional mitotic spindle and causing a robust arrest at the G2/M phase of the cell cycle.
Experimental Protocols
The following protocols provide a comprehensive workflow for inducing and validating mitotic arrest in S. cerevisiae using nocodazole.
Protocol 1: Inducing Mitotic Arrest with Nocodazole
This protocol describes how to treat a mid-log phase yeast culture with nocodazole to induce G2/M arrest.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)
-
Nocodazole stock solution (e.g., 1.5 mg/mL or 5 mM in DMSO)
-
DMSO (vehicle control)
-
Spectrophotometer
-
Shaking incubator (30°C)
-
Microcentrifuge and tubes
Procedure:
-
Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an optical density at 600 nm (OD₆₀₀) of ~0.2.
-
Grow the culture at 30°C with shaking (approx. 200 rpm) to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). This typically takes 3-4 hours.
-
Add nocodazole to a final concentration of 15-20 µg/mL. For a vehicle control, add an equivalent volume of DMSO.
-
Continue to incubate the cultures at 30°C with shaking.
-
A G2/M arrest is typically established within 2-3 hours. This can be confirmed by observing a high percentage (>80-90%) of large-budded cells under a light microscope.
-
Harvest cells for analysis by centrifugation (e.g., 3,000 x g for 3 minutes).
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol is for preparing yeast cells for cell cycle analysis by measuring DNA content.
Materials:
-
Harvested yeast cells
-
Ice-cold 70% Ethanol
-
50 mM Sodium Citrate buffer, pH 7.0
-
RNase A solution (10 mg/mL stock in water, heat-inactivated)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in 50 mM Sodium Citrate)
-
Flow cytometer
Procedure:
-
Harvest ~1x10⁷ cells from your culture by centrifugation.
-
Wash the cell pellet once with 1 mL of sterile water.
-
Resuspend the pellet in 300 µL of water. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 1 hour. Cells can be stored in 70% ethanol at 4°C for several weeks.
-
Pellet the fixed cells (3,000 x g for 3 minutes) and discard the ethanol.
-
Wash the pellet with 1 mL of 50 mM Sodium Citrate buffer.
-
Resuspend the pellet in 0.5 mL of 50 mM Sodium Citrate buffer containing 0.25 mg/mL RNase A.
-
Incubate at 37°C for 2 hours to degrade RNA.
-
Add 50 µL of 0.5 mg/mL PI stock solution (final concentration 50 µg/mL).
-
Incubate in the dark at 4°C overnight or for at least 1 hour at room temperature.
-
Briefly sonicate the sample to break up cell clumps before analysis.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm. Collect data for at least 10,000 cells per sample. The resulting histogram will show distinct peaks for G1 (1n DNA content) and G2/M (2n DNA content) populations.
Protocol 3: Determination of Mitotic Index by Microscopy
This protocol allows for the direct visualization and quantification of mitotically arrested cells.
Materials:
-
Harvested yeast cells
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37% stock)
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope with a DAPI filter set
-
Microscope slides and coverslips
Procedure:
-
Harvest ~5x10⁶ cells by centrifugation.
-
Wash the cell pellet once with 1 mL of PBS.
-
Resuspend cells in 1 mL of PBS containing 3.7% formaldehyde and fix for 30-60 minutes at room temperature.
-
Wash the cells twice with 1 mL of PBS to remove the formaldehyde.
-
Resuspend the final pellet in 100 µL of DAPI staining solution.
-
Incubate in the dark for 5-10 minutes at room temperature.
-
Mount 5 µL of the cell suspension onto a microscope slide, add a coverslip, and seal.
-
Visualize the cells using a fluorescence microscope.
-
Quantification: Count at least 200-300 cells per sample. The mitotic index is the percentage of cells that exhibit a "large-budded" morphology with a single, undivided nucleus located at or near the bud neck.
-
Mitotic Index (%) = (Number of large-budded cells with single nucleus / Total number of cells) x 100
-
Data Presentation
The expected outcome of successful nocodazole treatment is a significant accumulation of cells in the G2/M phase of the cell cycle.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Mitotic Index (%) |
| Asynchronous (DMSO Control) | 45 | 15 | 40 | ~20 |
| Nocodazole (15 µg/mL, 3h) | < 5 | < 5 | > 90 | > 90 |
Note: The values presented are representative of a typical experiment. Actual percentages may vary depending on the yeast strain, growth conditions, and exact timing.
References
- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 2. Mechanism of action of Griseofulvin_Chemicalbook [chemicalbook.com]
- 3. Griseofulvin | Antifungal, Dermatophyte & Treatment | Britannica [britannica.com]
- 4. Identification of microtubule proteins in griseofulvin sensitive and resistant yeasts. - Kent Academic Repository [kar.kent.ac.uk]
- 5. Mechanisms of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Griseofulvin: A Tool for Elucidating the Fungal Cell Cycle
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Griseofulvin, an antifungal agent produced by the fungus Penicillium griseofulvum, has long been utilized in the treatment of dermatophytic infections.[1][2][3] Its specific mechanism of action, which targets the mitotic machinery of fungal cells, also makes it a valuable tool for researchers studying the fungal cell cycle.[1][2] By inducing mitotic arrest, griseofulvin allows for the synchronization of cell populations and the detailed investigation of the molecular events governing cell division in fungi. These application notes provide an overview of the use of griseofulvin as a research tool, including its mechanism of action, and offer detailed protocols for its application in fungal cell cycle studies.
Mechanism of Action
Griseofulvin exerts its fungistatic effect by disrupting the process of mitosis.[3][4] The primary molecular target of griseofulvin is tubulin, the protein subunit that polymerizes to form microtubules.[1][2] Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.
Griseofulvin binds to fungal tubulin, thereby interfering with the assembly and dynamics of microtubules.[1][2] This disruption of microtubule function leads to the formation of a defective mitotic spindle, which in turn prevents the proper alignment and separation of chromosomes.[5] Consequently, the fungal cell cycle is arrested at the metaphase stage of mitosis.[1][5] This specific arrest in M-phase provides a window for researchers to study the regulatory networks that control mitotic progression. The selective toxicity of griseofulvin towards fungal cells is attributed to its preferential binding to fungal tubulin over its mammalian counterpart.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism and its application in research, the following diagrams are provided.
Caption: Mechanism of Griseofulvin-induced mitotic arrest in fungal cells.
Caption: Experimental workflow for studying griseofulvin's effects on the fungal cell cycle.
Data Presentation: Quantitative Effects of Griseofulvin
The following table summarizes the effective concentrations and observed effects of griseofulvin in various cell types. It is important to note that much of the detailed quantitative data comes from studies on mammalian cells, which can serve as a starting point for optimizing conditions for fungal systems.
| Cell Type/Organism | Griseofulvin Concentration | Incubation Time | Observed Effect | Reference(s) |
| HeLa Cells | 20 µM (IC50) | 20 hours | 49% of cells blocked at mitosis | [6] |
| HeLa Cells | 30 µM | 20 hours | 58% of cells blocked at mitosis | [6] |
| HeLa Cells | 20 µM | 40 hours | ~35% of cells arrested in mitosis | [6] |
| HeLa Cells | 40 µM | 40 hours | ~43% of cells arrested in mitosis | [6] |
| in vitro (brain tubulin) | 1-20 µM | Not Applicable | Strong suppression of microtubule dynamic instability | [6][7] |
| in vitro (brain tubulin) | >100 µM | Not Applicable | Inhibition of microtubule polymerization | [6][7] |
| Human Malignant Cell Line (HL-60) | 30-60 µM | Not specified | Induction of G2/M arrest and apoptosis | [1][5] |
| Candida spp. | 6.24–12.48 µg/mL (MIC) | Not specified | Inhibition of growth | [8] |
| Dermatophytes | 1 µg/mL (Standard MIC) | Not specified | Inhibition of growth | [9] |
Experimental Protocols
Note: Detailed, standardized protocols for the use of griseofulvin to specifically study the fungal cell cycle are not extensively documented in the literature. The following protocols are adapted from general fungal cell biology techniques and should be optimized for the specific fungal species and experimental setup.
Protocol 1: Griseofulvin-Induced Mitotic Arrest in Filamentous Fungi (e.g., Aspergillus nidulans)
This protocol describes a general method to induce mitotic arrest in a filamentous fungus for subsequent analysis.
Materials:
-
Fungal strain of interest (e.g., Aspergillus nidulans)
-
Appropriate liquid and solid growth media
-
Griseofulvin stock solution (dissolved in DMSO, filter-sterilized)
-
Sterile flasks or petri dishes
-
Microscope slides and coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline [PBS])
-
DNA stain (e.g., DAPI - 4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Culture Preparation: Inoculate the fungal strain into a liquid medium and grow to the desired stage (e.g., early-to-mid log phase) with shaking at the optimal temperature.
-
Griseofulvin Treatment:
-
Prepare a series of flasks containing fresh liquid medium.
-
Add griseofulvin from the stock solution to achieve a range of final concentrations (e.g., starting with a range of 1-50 µM). Include a DMSO-only control.
-
Inoculate the flasks with the pre-grown fungal culture.
-
Incubate for various time points (e.g., 2, 4, 6, 8 hours).
-
-
Sample Collection and Fixation:
-
At each time point, harvest a small aliquot of the fungal culture.
-
Fix the cells by adding the fixative solution and incubating for 30-60 minutes at room temperature.
-
Wash the fixed cells twice with PBS.
-
-
Staining and Microscopy:
-
Resuspend the fixed cells in a small volume of PBS.
-
Add DAPI solution to stain the nuclei and incubate in the dark for 15-30 minutes.
-
Mount a small drop of the cell suspension onto a microscope slide with antifade mounting medium.
-
Observe the cells under a fluorescence microscope.
-
-
Analysis:
-
Quantify the percentage of cells arrested in mitosis. These cells will typically exhibit condensed chromosomes aligned at the metaphase plate.
-
Determine the optimal concentration and incubation time of griseofulvin that yields the highest percentage of mitotic arrest without causing significant cell death.
-
Protocol 2: Immunofluorescence Staining of Microtubules in Griseofulvin-Treated Fungal Cells
This protocol allows for the visualization of microtubule disruption following griseofulvin treatment.
Materials:
-
Griseofulvin-treated and control fungal cells (from Protocol 1)
-
Cell wall digesting enzymes (e.g., lysing enzymes from Trichoderma harzianum, zymolyase)
-
Permeabilization buffer (e.g., PBS with 1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin [BSA])
-
Primary antibody against tubulin (specific for the fungal species if possible)
-
Fluorescently-labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Protoplast Formation:
-
Harvest fixed cells from Protocol 1.
-
Treat the cells with cell wall digesting enzymes in an appropriate buffer to generate protoplasts. The incubation time and enzyme concentration will need to be optimized.
-
-
Permeabilization:
-
Gently wash the protoplasts with PBS.
-
Adhere the protoplasts to a poly-L-lysine coated microscope slide.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) in the dark for 1 hour.
-
Wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Mount the slide with a coverslip using an antifade mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the microtubule structures using a fluorescence microscope. Look for disorganized or absent mitotic spindles in the griseofulvin-treated cells compared to the well-formed spindles in control cells.
-
Protocol 3: Flow Cytometry Analysis of Cell Cycle Arrest
This protocol provides a quantitative method to assess the percentage of cells in different phases of the cell cycle.
Materials:
-
Griseofulvin-treated and control fungal cells (from Protocol 1)
-
Protoplasting solution (as in Protocol 2)
-
RNase A solution
-
DNA stain for flow cytometry (e.g., Propidium Iodide [PI] or SYTOX Green)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Harvest fungal cells and generate protoplasts as described in Protocol 2. This is crucial for accurate DNA staining and analysis of individual cells.
-
Fix the protoplasts in 70% ethanol and store at -20°C.
-
-
Staining:
-
Wash the fixed protoplasts with PBS.
-
Treat the cells with RNase A to degrade RNA and prevent non-specific staining.
-
Stain the cells with a saturating concentration of PI or SYTOX Green.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the single-cell population based on forward and side scatter to exclude debris and cell aggregates.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Analyze the histogram to determine the percentage of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) phases.
-
Compare the cell cycle profiles of griseofulvin-treated samples to the control to quantify the accumulation of cells in the G2/M phase.
-
Conclusion
Griseofulvin serves as a powerful and specific tool for the investigation of the fungal cell cycle. By inducing a predictable and reversible arrest at mitosis, it facilitates a wide range of studies aimed at understanding the fundamental processes of fungal cell division. The protocols and data presented here provide a foundation for researchers to effectively utilize griseofulvin in their studies, contributing to a deeper understanding of fungal biology and aiding in the development of novel antifungal strategies.
References
- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. youtube.com [youtube.com]
- 5. Griseofulvin: An Updated Overview of Old and Current Knowledge [mdpi.com]
- 6. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of novel griseofulvin nanoparticles with zinc oxide against dermatophytic fungi: Trichophyton mentagrophytes and Trichophyton verrucosum: A primary study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Griseofulvin
**Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Griseofulvin. The described protocol is applicable to the analysis of Griseofulvin in both bulk pharmaceutical substances and biological matrices, such as rat plasma. This method utilizes a reversed-phase C18 column with UV or fluorescence detection, demonstrating high sensitivity, accuracy, and precision. The provided protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
**Introduction
Griseofulvin is an antifungal agent commonly used in the treatment of dermatophytic infections. Accurate and reliable quantification of Griseofulvin in various samples is crucial for pharmacokinetic studies, formulation development, and quality assurance of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its specificity, sensitivity, and reproducibility. This document provides a comprehensive guide to a validated HPLC method for Griseofulvin quantification.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition 1: UV Detection | Condition 2: Fluorescence Detection |
| HPLC System | Agilent 1260 Infinity II or equivalent | Waters Alliance e2695 or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[1][2] | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[1][2] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Trifluoroacetic acid[3] or Methanol:Water (70:30, v/v)[4] | 20 mM Sodium Dihydrogen Phosphate:Acetonitrile (55:45, v/v), pH 3.5[1][2][5] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[1][2][5] |
| Injection Volume | 20 µL[6] | 50 µL[1] |
| Column Temperature | Ambient or 30°C[7] | Ambient |
| Detection Wavelength | UV at 291 nm[1][8][9] or 295 nm[10] | Excitation: 300 nm, Emission: 418 nm[1][2][5] |
| Internal Standard (IS) | m-Phenylphenol[11] or Warfarin[1][2][5] | Warfarin[1][2][5] |
Preparation of Solutions
-
For UV Detection (Acetonitrile:Water with TFA): Mix equal volumes of HPLC-grade acetonitrile and water. Add trifluoroacetic acid to a final concentration of 0.1%. Degas the solution before use.[3]
-
For Fluorescence Detection (Phosphate Buffer:Acetonitrile): Prepare a 20 mM sodium dihydrogen phosphate solution in water and adjust the pH to 3.5 with phosphoric acid. Mix this buffer with acetonitrile in a 55:45 (v/v) ratio. Degas the solution before use.[1][2][5]
Accurately weigh 10 mg of Griseofulvin reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol-water mixture, 1:1) to obtain a stock solution of 1 mg/mL.[8] Store this stock solution at 4°C.[1]
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the intended application. For plasma samples, a typical calibration curve ranges from 10 to 2500 ng/mL.[1][2] For pharmaceutical dosage forms, the range might be higher, for example, 0.1 to 1.2 µg/mL.[4]
Sample Preparation
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Griseofulvin (e.g., 25 mg) and transfer it to a 25 mL volumetric flask.[10]
-
Add a suitable solvent (e.g., methanol) and sonicate for at least 5 minutes to ensure complete dissolution.[10]
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
To a 100 µL aliquot of the plasma sample, add 100 µL of the internal standard working solution (e.g., warfarin in acetonitrile).[1]
-
Vortex the mixture for 10 seconds to precipitate proteins.[1]
-
Centrifuge the sample at 13,000 rpm for 4 minutes.[1]
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of the mobile phase buffer.[1]
-
Vortex for 10 seconds and centrifuge again at 13,000 rpm for 4 minutes.[1]
-
Inject a 50 µL aliquot of the final supernatant into the HPLC system.[1]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating excellent performance characteristics.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 2500 ng/mL (in plasma)[1][2][5] |
| Correlation Coefficient (r²) | > 0.999[1][2][3] |
| Accuracy (Relative Error) | Intra-day: 0.89% to 9.26%; Inter-day: 0.71% to 7.68%[1][2] |
| Precision (Coefficient of Variation) | Intra-day: < 3.0%; Inter-day: < 7.5%[1][2][5] |
| Limit of Detection (LOD) | 1 ng/mL (in plasma)[1][2][5] |
| Limit of Quantification (LOQ) | 10 ng/mL (in plasma)[1][2][5] |
| Recovery | ~99.2% (from plasma)[1][2][5] |
| Retention Time | Griseofulvin: ~5.8 min; Warfarin (IS): ~9.4 min[1] |
Visualizations
Experimental Workflow Diagram
References
- 1. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC method to determine griseofulvin in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. uspbpep.com [uspbpep.com]
- 10. ijcrt.org [ijcrt.org]
- 11. High-performance liquid chromatographic analysis of griseofulvin in drug substance and solid dosage forms: separation of impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Griseofulvin in Plant Pathology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseofulvin (GF), a well-established antifungal agent, has long been utilized in clinical settings to treat dermatophytic infections. Its mechanism of action, the disruption of fungal microtubule dynamics leading to mitotic arrest, also presents significant potential for application in plant pathology.[1][2] This document provides detailed application notes and experimental protocols for the use of Griseofulvin in plant pathology research, focusing on its efficacy against phytopathogenic fungi and its effects on plant cellular processes. Griseofulvin serves as a valuable tool for studying fungal cell division, plant-pathogen interactions, and for the development of novel plant protection strategies.[1][2][3][4]
Mechanism of Action
Griseofulvin is primarily a fungistatic agent. Its mode of action involves binding to fungal tubulin, the protein subunit of microtubules. This binding disrupts the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division.[2] The interference with microtubule function ultimately inhibits fungal mitosis at the metaphase, preventing further growth and proliferation of the pathogen.[2] While highly effective against many fungi, its impact on plant cells is less pronounced, though it has been shown to affect root growth by targeting microtubule-associated proteins (MAPs) rather than directly binding to plant tubulin. This selective action makes it an interesting candidate for targeted fungal control in plants.
Data Presentation: Antifungal Activity of Griseofulvin and Its Derivatives
The following tables summarize the in vitro antifungal activity of Griseofulvin and its derivatives against a range of economically important plant pathogenic fungi. The data is presented as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of fungal growth.
Table 1: In Vitro Antifungal Activity of Griseofulvin
| Fungal Species | Host Plant(s) | IC₅₀ / EC₅₀ (µg/mL) | Reference(s) |
| Fusarium oxysporum | Various (e.g., Tomato, Melon) | 148.0 - 991.2 (0.42-2.81 mM) | [5] |
| Colletotrichum gloeosporioides | Various (e.g., Apple, Avocado) | >100 | [6][7] |
| Botrytis cinerea | Various (e.g., Grape, Strawberry) | >100 | [6][7] |
| Alternaria solani | Tomato, Potato | >100 | [6][7] |
| Fusarium solani | Various (e.g., Pea, Bean) | >100 | [6][7] |
| Cytospora sp. | Various woody plants | >100 | [6][7] |
Table 2: In Vitro Antifungal Activity of Griseofulvin Derivatives
| Derivative | Fungal Species | IC₅₀ / EC₅₀ (µg/mL) | Reference(s) |
| Derivative 5h | Botrytis cinerea | 17.29 ± 0.64 | [6][7] |
| Derivative 5l | Alternaria solani | 22.52 ± 0.79 | [6][7] |
| Derivative 9 | Colletotrichum gloeosporioides | 7.24 ± 0.66 | [6][7] |
| Derivative 10 | Cytospora sp. | 18.72 ± 0.35 | [6][7] |
| Derivative 10 | Colletotrichum gloeosporioides | 31.39 ± 1.48 | [6][7] |
| Derivative 10 | Alternaria solani | 40.82 ± 1.04 | [6][7] |
| Derivative 10 | Fusarium solani | 36.81 ± 0.82 | [6][7] |
| Derivative 11 | Colletotrichum gloeosporioides | 4.48 ± 0.54 | [6][7] |
| Derivative 12 | Colletotrichum gloeosporioides | 2.24 ± 0.76 | [6][7] |
| Derivative 12 | Cytospora sp. | 5.85 ± 0.72 | [6][7] |
| Derivative 6c | Colletotrichum gloeosporioides | 47.25 ± 1.46 | [8][9][10] |
| Derivative 6e | Colletotrichum gloeosporioides | 49.44 ± 1.50 | [8][9][10] |
| Derivative 6f | Colletotrichum gloeosporioides | 53.63 ± 1.74 | [8][9][10] |
Note: The IC₅₀/EC₅₀ values for the parent Griseofulvin against many of these pathogens were greater than the highest tested concentrations in these studies, indicating lower activity compared to its derivatives.
Experimental Protocols
Preparation of Griseofulvin Stock and Working Solutions
Objective: To prepare sterile Griseofulvin solutions for in vitro and in vivo experiments.
Materials:
-
Griseofulvin powder (analytical grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile deionized water or appropriate culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Stock Solution Preparation (e.g., 50 mg/mL in DMSO): a. Accurately weigh 50 mg of Griseofulvin powder and transfer it to a sterile vial. b. Add 1 mL of sterile DMSO to the vial.[11] c. Vortex thoroughly until the Griseofulvin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[11] d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. e. Store the stock solution at -20°C for up to 3 months.[11]
-
Working Solution Preparation: a. Thaw the stock solution at room temperature. b. For in vitro antifungal assays , dilute the stock solution in the appropriate sterile liquid medium (e.g., Potato Dextrose Broth) to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium does not exceed a level that affects fungal growth (typically ≤1% v/v). c. For in planta applications (foliar spray or soil drench) , dilute the stock solution in sterile deionized water containing a surfactant (e.g., 0.02% Tween 20) to improve leaf surface coverage for foliar applications. Prepare a range of concentrations to determine the optimal effective dose.
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
Objective: To determine the IC₅₀ of Griseofulvin against a specific fungal pathogen.
Materials:
-
Griseofulvin working solutions
-
Fungal pathogen of interest, grown in liquid culture
-
Sterile 96-well microtiter plates
-
Sterile liquid growth medium (e.g., Potato Dextrose Broth)
-
Spectrophotometer (plate reader)
-
Incubator
Protocol:
-
Fungal Inoculum Preparation: a. Grow the fungal pathogen in liquid medium until it reaches the mid-logarithmic growth phase. b. Harvest fungal spores or mycelial fragments and adjust the concentration to a standardized value (e.g., 1 x 10⁵ spores/mL) in fresh sterile medium.
-
Assay Setup: a. In a 96-well plate, add 100 µL of sterile medium to each well. b. Add 100 µL of the highest concentration of Griseofulvin working solution to the first well of a row and perform a 2-fold serial dilution across the plate. c. Add 10 µL of the fungal inoculum to each well. d. Include a positive control (fungal inoculum in medium without Griseofulvin) and a negative control (medium only).
-
Incubation and Data Collection: a. Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for a specified period (e.g., 48-72 hours). b. Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. c. Calculate the percentage of growth inhibition for each concentration relative to the positive control. d. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the Griseofulvin concentration and fitting the data to a dose-response curve.
In Vivo Foliar Spray Application for Disease Control
Objective: To evaluate the efficacy of Griseofulvin in controlling a foliar fungal disease.
Materials:
-
Healthy host plants of a susceptible variety
-
Fungal pathogen inoculum (spore suspension)
-
Griseofulvin working solutions (with surfactant)
-
Spray bottles
-
Controlled environment growth chamber or greenhouse
Protocol:
-
Plant Preparation: a. Grow healthy plants to a suitable developmental stage (e.g., 4-6 true leaves). b. Divide the plants into treatment groups: mock-treated (water + surfactant), Griseofulvin-treated (different concentrations), and positive control (commercial fungicide).
-
Treatment Application: a. Spray the foliage of the plants in the respective treatment groups with the corresponding solutions until runoff. Ensure complete coverage of all leaf surfaces. b. Allow the plants to dry completely.
-
Pathogen Inoculation: a. 24 hours after treatment, inoculate the plants with a standardized spore suspension of the fungal pathogen using a spray bottle. b. Maintain high humidity conditions (e.g., by covering with a plastic dome) for the first 24-48 hours to promote fungal infection.
-
Disease Assessment: a. Incubate the plants in a controlled environment with appropriate light and temperature conditions for disease development. b. At regular intervals (e.g., 3, 5, and 7 days post-inoculation), assess disease severity using a disease rating scale (e.g., percentage of leaf area with lesions). c. Calculate the disease control efficacy for each treatment compared to the mock-treated group.
In Vivo Soil Drench Application for Root Rot Control
Objective: To assess the effectiveness of Griseofulvin in managing a soil-borne fungal pathogen causing root rot.
Materials:
-
Healthy host plant seedlings
-
Potting mix infested with the root rot pathogen (e.g., Fusarium solani)
-
Griseofulvin working solutions (without surfactant)
-
Pots
-
Controlled environment growth chamber or greenhouse
Protocol:
-
Soil Infestation: a. Prepare a potting mix and inoculate it with the fungal pathogen. Allow the fungus to establish in the soil for a specified period.
-
Planting and Treatment: a. Transplant healthy seedlings into the infested potting mix. b. Divide the plants into treatment groups. c. Apply the Griseofulvin working solutions or mock solution as a soil drench to the respective pots, ensuring even distribution of the liquid throughout the root zone.
-
Incubation and Disease Evaluation: a. Grow the plants in a controlled environment. b. After a predetermined period (e.g., 2-4 weeks), carefully remove the plants from the pots and wash the roots. c. Assess the severity of root rot using a rating scale (e.g., based on the percentage of necrotic root tissue). d. Measure plant growth parameters such as shoot height, root length, and fresh/dry weight to evaluate the overall plant health.
Signaling Pathways and Logical Relationships
Griseofulvin's Impact on Fungal and Plant Cells
Griseofulvin's primary target is the fungal microtubule cytoskeleton. In plants, while not a direct target of tubulin, it can disrupt microtubule-associated proteins, leading to downstream effects. The disruption of the microtubule network can intersect with several key signaling pathways in plant cells, particularly those involving calcium and plant hormones.
Caption: Griseofulvin's mechanism in fungal and plant cells.
Experimental Workflow for In Vivo Antifungal Efficacy Testing
The following workflow outlines the key steps for assessing the in vivo efficacy of Griseofulvin against a plant fungal pathogen.
Caption: Workflow for in vivo antifungal testing of Griseofulvin.
Conclusion
Griseofulvin and its derivatives represent a promising area of research in plant pathology. Their specific mode of action against fungal microtubules provides a valuable tool for both fundamental research and the potential development of novel fungicides. The protocols and data presented here offer a foundation for researchers to explore the application of Griseofulvin in controlling plant diseases and to further investigate its interactions with plant cellular signaling pathways. Further research into optimizing formulations and application methods for in-planta use is warranted to fully realize the agricultural potential of this classic antifungal compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of griseofulvin against Fusarium oxysporum, pathogen of crop Fusarium wilt disease [iac.iacademic.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Encapsulating Griseofulvin in Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques for encapsulating the antifungal drug Griseofulvin for use in drug delivery research. The following sections detail the methodologies for preparing and characterizing different nanoparticle formulations, along with quantitative data to facilitate comparison and selection of the most suitable encapsulation strategy.
Introduction to Griseofulvin Encapsulation
Griseofulvin is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Its oral bioavailability is often poor and variable, necessitating the exploration of advanced drug delivery systems. Encapsulating Griseofulvin into nanoparticles can enhance its solubility, improve bioavailability, and enable targeted delivery, thereby potentially increasing its therapeutic efficacy and reducing side effects. This document outlines protocols for four common encapsulation techniques: niosomes, solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles.
Encapsulation Techniques: A Comparative Overview
The choice of encapsulation technique depends on the desired particle characteristics, such as size, drug loading capacity, and release profile, as well as the specific application. The following tables summarize quantitative data from various studies on Griseofulvin encapsulation to aid in this selection process.
Table 1: Particle Size of Griseofulvin Nanoparticles
| Encapsulation Technique | Formulation Details | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Niosomes | Thin Film Hydration (Span 60) | 3.38 µm | - | [1] |
| Ether Injection (Span 60) | - | - | [2] | |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization (Glyceryl Monostearate) | 179.8 | 0.306 | [3][4] |
| Hot Microemulsion | - | - | [5] | |
| Liposomes | Thin Film Hydration | 149.1 | 0.428 | |
| Modified Ethanol Injection | 158.1 - 268.4 | 0.417 - 0.521 | - | |
| Polymeric Nanoparticles | Ionotropic Gelation (Chitosan) | 260 - 632 | 0.14 - 0.50 | [6] |
| Nanoprecipitation (Poly-ε-caprolactone) | 250 - 326 (nanospheres) | - | [7][8] | |
| Nanoprecipitation (Poly-ε-caprolactone) | 390 - 400 (nanocapsules) | - | [7][8] |
Table 2: Encapsulation Efficiency and Drug Loading of Griseofulvin Nanoparticles
| Encapsulation Technique | Formulation Details | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Niosomes | Thin Film Hydration (Span 60) | 72.73 | - | [1] |
| Ether Injection (Span 60) | Higher with Span 60 | - | [2] | |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization (Glyceryl Monostearate) | - | 0.77 | [3][4] |
| Liposomes | Thin Film Hydration | ~95 | - | [9] |
| Thin Film Hydration | 72.71 ± 1.047 | - | ||
| Polymeric Nanoparticles | Ionotropic Gelation (Chitosan, F4) | 92.87 | - | [6] |
Table 3: In Vitro Drug Release of Encapsulated Griseofulvin
| Encapsulation Technique | Formulation Details | Release Profile | Time (hours) | Reference |
| Niosomes | Thin Film Hydration (Span 60) | 94.86% | 24 | [1] |
| Thin Film Hydration (Span 60) | 63.4% | 24 | [2] | |
| Ether Injection (Span 60) | 67.8% | 24 | [2] | |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | 89.47% | 24 | [10] |
| Liposomes | Thin Film Hydration | 74.78% | 72 | |
| Polymeric Nanoparticles | Ionotropic Gelation (Chitosan, F4) | 97.67% | 24 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of Griseofulvin-loaded nanoparticles.
Preparation of Griseofulvin-Loaded Niosomes by Thin Film Hydration
This method involves the formation of a thin lipid film from a solution of non-ionic surfactant and cholesterol, followed by hydration to form niosomal vesicles.
Caption: Workflow for Niosome Preparation by Thin Film Hydration.
Protocol:
-
Preparation of the Lipid-Drug Solution: Accurately weigh Griseofulvin, a non-ionic surfactant (e.g., Span 60), and cholesterol in a desired molar ratio (e.g., 1:1). Dissolve the components in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Formation of the Thin Film: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent (e.g., 40-60°C). Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
-
Hydration of the Lipid Film: Introduce an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the flask. The hydration temperature should be maintained above the gel-to-liquid phase transition temperature (Tc) of the surfactant.
-
Formation of Niosomes: Agitate the flask gently to allow the lipid film to hydrate and form multilamellar vesicles. This can be facilitated by gentle shaking, vortexing, or sonication.
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosomal dispersion can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Separate the unincorporated Griseofulvin from the niosomal suspension by centrifugation or dialysis.
Preparation of Griseofulvin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This technique involves the emulsification of a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by solidification of the lipid to form nanoparticles.
Caption: Workflow for SLN Preparation by Hot Homogenization.
Protocol:
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed Griseofulvin in the molten lipid with continuous stirring.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH) for a specified number of cycles and pressure (e.g., 5 cycles at 1500 bar)[3]. The homogenizer should be pre-heated to the same temperature.
-
Formation of SLNs: Cool the resulting nanoemulsion to room temperature or below while stirring. The lipid will solidify, forming the solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Preparation of Griseofulvin-Loaded Liposomes by Modified Ethanol Injection
This method involves the rapid injection of an ethanolic solution of lipids and drug into an aqueous phase, leading to the spontaneous formation of liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Oral Bioavailability of Griseofulvin via Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Optimization OF Palm-Based Lipid Nanoparticles Loaded with Griseofulvin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and in vivo evaluation of solid lipid nanoparticles of griseofulvin for dermal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Preparation and characterization of poly-epsilon-caprolactone nanoparticles containing griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for Studying Griseofulvin Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griseofulvin is a fungistatic antibiotic, first isolated from Penicillium griseofulvum, that has been a mainstay in the treatment of dermatophytosis, infections of the skin, hair, and nails caused by dermatophytes.[1] Its primary mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, which inhibits microtubule polymerization and arrests cell division in metaphase.[2] Despite its long-standing use, an increase in clinical treatment failures has been observed, suggesting the emergence of resistance in fungal pathogens like Trichophyton and Microsporum species.[3][4]
Understanding the molecular basis of this resistance is critical for the development of new therapeutic strategies and for optimizing the use of existing antifungal agents. These application notes provide an overview of the key mechanisms of Griseofulvin resistance and detail the experimental models and protocols used to investigate them in a laboratory setting.
Key Mechanisms of Griseofulvin Resistance
Fungal resistance to Griseofulvin is multifactorial, involving modifications of the drug's target, reduced intracellular drug accumulation, and activation of general stress responses.
-
Target Site Modification : The primary target of Griseofulvin is β-tubulin.[5] Mutations in the gene encoding β-tubulin can alter the drug-binding site, which reduces the binding affinity of Griseofulvin and thereby diminishes its efficacy.[6] This is a common mechanism of resistance to anti-tubulin agents.[5]
-
Overexpression of Efflux Pumps : Fungi can actively transport Griseofulvin out of the cell using ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[6][7] Overexpression of genes encoding these pumps, such as TruMDR1 and TruMDR2 in Trichophyton rubrum, leads to decreased intracellular drug concentration and a resistant phenotype.[6] This is an energy-dependent process.[8][9]
-
Stress Response Pathways : Exposure to antifungal drugs can induce cellular stress, activating signaling pathways that contribute to drug tolerance.[6] The Calcium-Calcineurin signaling pathway, for example, can be activated by the stress of drug exposure, leading to the regulation of genes involved in stress adaptation, which may include those encoding efflux pumps.[6]
Experimental Models & Protocols
A combination of in vitro and in vivo models is essential for comprehensively studying Griseofulvin resistance.
In Vitro Models
In vitro models are fundamental for determining the susceptibility of fungal isolates and for dissecting the molecular mechanisms of resistance.
3.1.1 Antifungal Susceptibility Testing (AST)
The primary method for quantifying resistance is determining the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible fungal growth. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 11.0 provide reproducible methods for dermatophytes.[2][10]
3.1.2 Investigating Efflux Pump Activity
The Rhodamine 6G (R6G) efflux assay is a functional method to assess the activity of efflux pumps. R6G is a fluorescent substrate that is extruded by many fungal ABC transporters.[6] Increased efflux activity in a resistant strain will result in lower intracellular accumulation and higher extracellular fluorescence compared to a susceptible strain.[6]
3.1.3 Molecular Analysis of Resistance Mechanisms
Identifying the specific genetic changes that confer resistance requires molecular techniques.
-
Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes encoding efflux pumps. Upregulation of these genes in the presence of Griseofulvin suggests their involvement in resistance.[6]
-
Target Gene Sequencing : To identify mutations in the β-tubulin gene, the gene is amplified via PCR and then sequenced. The resulting sequence is compared to that of a susceptible wild-type strain to identify any amino acid substitutions that could affect drug binding.[6]
3.1.4 Fungal Biofilm Models
Fungal biofilms, structured communities of cells, can confer increased tolerance to antifungal agents.[6][11] In vitro models using 96-well plates can be used to assess the ability of fungal isolates to form biofilms and to determine the efficacy of Griseofulvin against the biofilm form, which often requires higher concentrations for inhibition.[6][11]
In Vivo Models
In vivo models are crucial for evaluating the clinical relevance of in vitro findings and for testing novel therapeutic strategies.
Guinea Pig Model of Dermatophytosis
The guinea pig model is a well-established and relevant model for studying dermatophyte infections.[12] The protocol generally involves:
-
Abrading a small area of the animal's skin.
-
Inoculating the abraded area with a suspension of fungal spores (e.g., T. mentagrophytes).
-
Allowing the infection to establish over several days.
-
Treating the animals with Griseofulvin (typically orally, mixed with food) or a control vehicle.[13]
-
Monitoring the progression of the infection by scoring clinical signs (e.g., erythema, scaling) and by taking fungal cultures from the infected site.
This model allows for the comparison of treatment efficacy against susceptible versus resistant strains and can help bridge the gap between MIC values and clinical outcomes.[6]
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Example In Vitro Susceptibility of Dermatophytes to Griseofulvin
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 50 | 0.125 - >64 | 1.0 - 2.0 | 2.0 - 4.0 | [14] |
| Trichophyton tonsurans | 142 | 0.125 - 16 | 1.1 (GM) | - | [15] |
| Trichophyton mentagrophytes | 10 | 0.25 - 2.0 | 1.0 | 8.0 | [4] |
| Microsporum canis | 10 | <0.25 - 2.0 | <0.25 | 8.0 | [4] |
| Epidermophyton floccosum | 10 | 0.25 - 1.0 | 0.5 | 8.0 | [4] |
MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates. GM: Geometric Mean.
Table 2: Example Data from Checkerboard Assay for Drug Combination
A checkerboard assay can determine if combining Griseofulvin with another antifungal, like Terbinafine, results in a synergistic, additive, indifferent, or antagonistic effect.[6][16]
| Isolate | Griseofulvin MIC (µg/mL) | Terbinafine MIC (µg/mL) | Combination (GF:TF µg/mL) | FICI | Interpretation | Reference(s) |
| Multidrug-Resistant Isolate | >32 | >4.0 | 16 : 2 | 1.0 | Additive | [16][17] |
FICI (Fractional Inhibitory Concentration Index): ≤0.5 Synergy; >0.5–4.0 Additive/Indifferent; >4.0 Antagonism.
Detailed Experimental Protocols
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M38)
-
Media and Reagents :
-
RPMI-1640 Medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.
-
Griseofulvin Stock Solution: Dissolve Griseofulvin in DMSO to 1600 µg/mL.[2]
-
Sterile Saline (0.85%) with 0.05% Tween 80.
-
-
Inoculum Preparation :
-
Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) at 30°C until sporulation is abundant.[6]
-
Harvest conidia by gently scraping the surface with a sterile swab after flooding the plate with sterile saline.[2][6]
-
Allow heavy particles to settle for 3-5 minutes and transfer the upper suspension to a new sterile tube.[2]
-
Adjust the conidial suspension to a final concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer. Further dilute this to the final working concentration as per the CLSI M38 guidelines.
-
-
Assay Procedure :
-
Prepare serial twofold dilutions of the Griseofulvin stock solution in RPMI-1640 directly in a 96-well microtiter plate. The final drug concentrations may range from 0.03 to 16 µg/mL.
-
Add 100 µL of the final working fungal inoculum to each well.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.[6]
-
Seal the plate and incubate at 30-35°C for 4 to 7 days, or until sufficient growth is observed in the control well.[2][14]
-
-
MIC Determination :
Protocol: Rhodamine 6G (R6G) Efflux Assay
-
Cell Preparation :
-
Grow fungal cells to mid-log phase in a suitable broth medium.
-
Harvest cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a defined density.
-
-
R6G Loading :
-
Pre-energize the cells by incubating them in PBS with 2% glucose for 30 minutes at 30°C.
-
Add R6G to a final concentration of 10 µM and incubate for 45-60 minutes to allow for intracellular accumulation.
-
Wash the cells twice with cold PBS to remove extracellular R6G and stop the uptake process.
-
-
Efflux Measurement :
-
Resuspend the R6G-loaded cells in PBS. Divide the suspension into two tubes.
-
To one tube, add 2% glucose to initiate energy-dependent efflux. The other tube serves as a no-energy control.
-
Incubate both tubes at 30°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots, centrifuge to pellet the cells, and transfer the supernatant to a new 96-well plate.[6]
-
Measure the fluorescence of the supernatant (Excitation ~525 nm, Emission ~555 nm).
-
-
Data Analysis :
-
Calculate the amount of R6G extruded from the cells over time. An increased rate of fluorescence in the supernatant of the glucose-treated sample compared to the control indicates active, energy-dependent efflux. Compare the efflux rate of the test isolate to a known susceptible strain.[6]
-
Protocol: Analysis of β-Tubulin Gene Mutations
-
Genomic DNA (gDNA) Extraction :
-
Culture the fungal isolate in broth or on agar.
-
Harvest the mycelia and extract high-quality gDNA using a suitable commercial kit or a standard protocol involving cell lysis and purification.
-
-
PCR Amplification :
-
Amplify the β-tubulin gene using primers designed from conserved regions. For dermatophytes, primers such as T1 and Bt2b are commonly used.[6]
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
-
Analyze the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
-
-
Sequencing and Analysis :
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Send the purified product for Sanger sequencing using the same primers used for amplification.
-
Align the obtained DNA sequence with a reference β-tubulin sequence from a susceptible strain (e.g., from NCBI GenBank) using alignment software (e.g., BLAST, ClustalW).
-
Identify any nucleotide differences and translate the sequences to determine if they result in amino acid changes in the β-tubulin protein.[6]
-
References
- 1. Griseofulvin - Doctor Fungus [drfungus.org]
- 2. benchchem.com [benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reviberoammicol.com [reviberoammicol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus [frontiersin.org]
- 13. Cytotoxicity, Dermal Toxicity, and In Vivo Antifungal Effect of Griseofulvin-Loaded Vaterite Carriers Administered via Sonophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
Application Notes and Protocols for Griseofulvin in Murine Dermatophyte Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of griseofulvin, a widely recognized antifungal agent, in murine models of dermatophyte infections. This document is intended to guide researchers in establishing reproducible and robust experimental systems to evaluate the efficacy of antifungal compounds.
Introduction
Griseofulvin is a fungistatic antibiotic produced by certain species of Penicillium. It is effective against dermatophytes, a group of fungi that cause infections of the skin, hair, and nails, including species of Trichophyton, Microsporum, and Epidermophyton.[1][2] Its primary mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[3][4] Griseofulvin is administered orally and concentrates in keratin precursor cells, making newly formed keratin resistant to fungal invasion.[3] Due to its well-established efficacy, griseofulvin serves as a valuable positive control in the development of new antifungal therapies.
Mechanism of Action: Interference with Fungal Mitosis
Griseofulvin exerts its antifungal effect by disrupting the assembly of microtubules, which are essential components of the mitotic spindle in fungal cells. This interference ultimately halts mitosis at the metaphase.[3][4]
References
Troubleshooting & Optimization
Griseofulvin Solubility Enhancement for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of the poorly water-soluble antifungal drug Griseofulvin for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for dissolving Griseofulvin for in vitro studies?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of Griseofulvin due to its excellent solubilizing capacity.[1]
Q2: What are the general strategies to improve the aqueous solubility of Griseofulvin?
Griseofulvin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[2][3][4] The primary strategies to enhance its solubility for in vitro assays include:
-
Use of Organic Co-solvents: Employing water-miscible organic solvents.
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation.[5][6]
-
Solid Dispersions: Creating amorphous dispersions of Griseofulvin in hydrophilic carriers.[7][8]
-
Complexation: Forming inclusion complexes with cyclodextrins or creating cocrystals.[2][3]
-
Use of Surfactants: Utilizing surfactants to increase wettability and promote micellar solubilization.[9][10]
Q3: Can I use ethanol or methanol to dissolve Griseofulvin?
Yes, Griseofulvin is soluble in ethanol and methanol, but to a lesser extent than in DMSO.[11][12] These can be suitable for preparing stock solutions, but care must be taken to ensure the final concentration of the alcohol in the cell culture medium is not cytotoxic.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally at or below 0.1%.[1] It is crucial to include a vehicle control in all experiments, which contains the same final concentration of DMSO as the Griseofulvin-treated samples.[1]
Q5: How can I prepare Griseofulvin nanoparticles to improve solubility?
Several methods can be used to prepare Griseofulvin nanoparticles, including:
-
Emulsion Solvent Diffusion Method: This involves dissolving Griseofulvin in an organic solvent, emulsifying it in an aqueous phase containing stabilizers, and then removing the solvent.[2][13]
-
High-Pressure Homogenization: This technique uses high pressure to reduce the particle size of a drug suspension.[2][6]
-
Milling: Media milling can be used to reduce Griseofulvin particles to the nano-size range.[2]
Troubleshooting Guide
Issue: My Griseofulvin precipitates when I add it to the aqueous culture medium.
-
Cause: This is a common problem due to the poor aqueous solubility of Griseofulvin. The organic solvent from your stock solution is being diluted, causing the drug to crash out.
-
Solutions:
-
Decrease the final concentration: You may be exceeding the aqueous solubility limit of Griseofulvin in your final assay conditions. Try working with a lower concentration.
-
Use a solubilization enhancement technique: Prepare a formulation of Griseofulvin with improved aqueous solubility, such as a cyclodextrin complex or a solid dispersion, before adding it to your medium.
-
Increase the solvent concentration (with caution): While not ideal, slightly increasing the final percentage of your organic co-solvent (e.g., DMSO) might keep the drug in solution. However, you must validate that this higher solvent concentration does not affect your experimental model. Always include a vehicle control.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant to the culture medium can help to keep the Griseofulvin solubilized.
-
Issue: I am observing cellular toxicity that I don't think is related to Griseofulvin's activity.
-
Cause: The toxicity could be due to the solvent used to dissolve the Griseofulvin.
-
Solutions:
-
Check your final solvent concentration: Ensure the final concentration of DMSO or other organic solvents is at a non-toxic level (typically ≤ 0.1% for DMSO).
-
Run a vehicle control: Always include a control group that is treated with the same concentration of the solvent as your drug-treated groups. This will help you differentiate between drug-induced and solvent-induced effects.
-
Consider alternative solubilization methods: If solvent toxicity is a persistent issue, explore methods that enhance aqueous solubility without the need for high concentrations of organic solvents, such as forming nanoparticles or cyclodextrin complexes.
-
Quantitative Data Summary
The following tables summarize the solubility of Griseofulvin in various solvents and the improvements achieved with different enhancement techniques.
Table 1: Solubility of Griseofulvin in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | ~150 mg/mL | [11] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [1] |
| Acetone | ~33 mg/mL | [11] |
| Chloroform | ~25 mg/mL | [11] |
| Methanol | ~2.5 g/L | [11] |
| Ethanol | ~1.5 g/L | [11] |
| Water | ~40 µg/mL (practically insoluble) | [11][12] |
Table 2: Improvement of Griseofulvin Solubility with Different Techniques
| Technique | Carrier/System | Fold Increase in Solubility (approx.) | Reference(s) |
| Nanocrystals | Emulsion Solvent Diffusion | 10-fold (in phosphate buffer) | [13] |
| Nanoparticles | Emulsion Solvent Diffusion | 6-fold (in water) | [2] |
| Complexation | HP-γ-Cyclodextrin | 477-fold | [4][14] |
| Cocrystal | Acesulfame | Significantly Improved | [3] |
| Solid Dispersion | Mannitol (1:3 ratio) | >10-fold | [15] |
| Micellar Solubilization | Poloxamer 407 | 8-fold | [10] |
| Surfactants | Tween 80 | Saturated solubility of 53.1 µg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of Griseofulvin Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of Griseofulvin using DMSO.
-
Materials:
-
Griseofulvin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of Griseofulvin powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of Griseofulvin.[1]
-
Add the appropriate volume of sterile DMSO to the vial containing the Griseofulvin powder.[1]
-
Tightly cap the vial and vortex thoroughly until the Griseofulvin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[12]
-
Protocol 2: Preparation of Griseofulvin Solid Dispersion by Solvent Evaporation
This protocol outlines a common method for preparing a solid dispersion of Griseofulvin with a hydrophilic polymer to enhance its aqueous dissolution.
-
Materials:
-
Griseofulvin powder
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K-90, Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2 w/w).[7]
-
Dissolve both the Griseofulvin and the polymer in a suitable volatile organic solvent.
-
Remove the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature until a solid mass is formed.
-
Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion powder in a desiccator to protect it from moisture.
-
Visualizations
Caption: Workflow for preparing and applying Griseofulvin solutions.
Caption: Decision tree for troubleshooting Griseofulvin precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. Preparation and Characterization of Griseofulvin Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Optimization OF Palm-Based Lipid Nanoparticles Loaded with Griseofulvin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. What is griseofulvin used for?_Chemicalbook [chemicalbook.com]
- 12. (+)-Griseofulvin | 126-07-8 [chemicalbook.com]
- 13. ijsat.org [ijsat.org]
- 14. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Griseofulvin Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Griseofulvin in their experiments, encountering precipitation in cell culture media can be a significant hurdle, leading to inaccurate and irreproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Griseofulvin, dissolved in DMSO, precipitating when I add it to my cell culture medium?
A1: Griseofulvin is a hydrophobic compound with poor aqueous solubility.[1][2] While it readily dissolves in an organic solvent like DMSO, introducing this stock solution into the aqueous environment of cell culture media can cause it to crash out of solution. This "solvent-shifting" effect is a primary cause of precipitation. Several factors can exacerbate this issue:
-
Exceeding Aqueous Solubility: The final concentration of Griseofulvin in the media may be higher than its solubility limit in that specific aqueous environment.
-
Low Final DMSO Concentration: While necessary to avoid solvent toxicity to cells, the drastic reduction in DMSO concentration upon dilution into the media reduces its ability to keep Griseofulvin dissolved.[3]
-
Temperature Shock: Adding a room temperature or cold stock solution to warm (37°C) media can decrease the solubility of the compound.
-
pH Shifts: The pH of the cell culture medium, typically around 7.2-7.4, can influence the solubility of compounds. The CO2 environment in an incubator can also cause slight pH shifts that may affect solubility over time.[4]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins. Griseofulvin can interact with these components, leading to the formation of insoluble complexes.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many researchers aiming for ≤0.1%.[3] The tolerance to DMSO can be cell line-specific, so it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without Griseofulvin) to assess its impact on your specific cells.
Q3: Can I just filter out the Griseofulvin precipitate?
A3: No, filtering the medium after precipitation is not recommended. This action will remove an unknown amount of the active compound, leading to an inaccurate and lower-than-intended final concentration of Griseofulvin in your experiment. This will compromise the reliability and reproducibility of your results. The best approach is to prevent precipitation in the first place.
Q4: Does the type of cell culture medium (e.g., DMEM vs. RPMI) or the presence of serum affect Griseofulvin solubility?
Troubleshooting Guides
Guide 1: Preventing Immediate Precipitation Upon Dilution
If you observe precipitation immediately after adding your Griseofulvin-DMSO stock to the cell culture medium, follow these steps:
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles form. | Exceeding the aqueous solubility limit of Griseofulvin. | 1. Reduce the final concentration of Griseofulvin. 2. Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for the final dilution, minimizing the solvent-shifting effect.3. Perform serial dilutions in pre-warmed (37°C) cell culture medium rather than a single large dilution step. |
| Precipitate forms despite a low final concentration. | Improper mixing technique. | 1. Pre-warm the cell culture medium to 37°C before adding the Griseofulvin stock.2. Add the Griseofulvin stock dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Do not add the stock solution directly to the cell monolayer. |
Guide 2: Addressing Precipitation Over Time in the Incubator
If your Griseofulvin solution is initially clear but develops a precipitate after incubation, consider the following:
| Observation | Potential Cause | Recommended Solution |
| Precipitate appears after several hours or days in the incubator. | Temperature and pH instability. The controlled environment of the incubator (37°C, CO2) can alter the medium's properties over time. | 1. Ensure your media is properly buffered for the CO2 concentration of your incubator.2. Minimize the time the culture plates are outside the incubator. |
| Interaction with media components or cellular debris. | 1. Consider using a solubility enhancer like cyclodextrins (see Experimental Protocols).2. For shorter-term experiments, refresh the media with freshly prepared Griseofulvin solution if precipitation is observed. |
Data Presentation
Table 1: Physicochemical Properties of Griseofulvin
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇ClO₆ | |
| Molecular Weight | 352.77 g/mol | |
| Aqueous Solubility | Very slightly soluble | [5] |
| Solubility in DMSO | ≥10.45 mg/mL | [6] |
| pKa (strongest acidic) | 17.69 |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of Griseofulvin in Cell Culture Medium
This protocol helps determine the practical working concentration of Griseofulvin in your specific cell culture medium.
Materials:
-
Griseofulvin powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a high-concentration stock solution of Griseofulvin in DMSO (e.g., 50 mM). Ensure the powder is completely dissolved. Gentle warming at 37°C may be necessary.
-
Perform serial dilutions of the Griseofulvin stock in your pre-warmed cell culture medium. For example, create a dilution series ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).
-
Visually inspect for precipitation. Note the highest concentration that remains clear.
-
(Optional) Quantify turbidity: Measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., >600 nm) or use a nephelometer to measure light scattering. A significant increase in absorbance or scattering indicates precipitation.
Protocol 2: Preparing Griseofulvin with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[3][5][7][8][9]
Materials:
-
Griseofulvin powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of HP-β-CD in your cell culture medium. A common starting concentration is 10-50 mM.
-
Prepare a concentrated stock of Griseofulvin in DMSO.
-
Add the Griseofulvin-DMSO stock to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to Griseofulvin may need to be optimized, but a starting point is a 2:1 or 5:1 molar excess of HP-β-CD.
-
Allow the complex to form by incubating at room temperature or 37°C for at least 30 minutes with occasional mixing.
-
This Griseofulvin-HP-β-CD complex can then be further diluted in your cell culture medium for your experiments. Always include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Visualizations
Caption: A workflow for troubleshooting Griseofulvin precipitation.
Caption: Griseofulvin's effect on microtubule dynamics and the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Griseofulvin Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Griseofulvin at low concentration inhibits the rate of microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Enhancement of bioavailability of griseofulvin by its complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of griseofulvin with cyclodextrins in solid binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Griseofulvin antifungal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseofulvin antifungal assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you to identify potential causes and implement effective solutions.
Question: Why am I seeing no growth or very poor growth in my drug-free control wells?
Answer:
Insufficient growth in the control wells can invalidate your assay results. Several factors could be contributing to this issue:
-
Inoculum Viability: The fungal inoculum may have low viability. Ensure that you are using fresh cultures for inoculum preparation. For dermatophytes, it is recommended to induce sporulation on a suitable agar medium like oatmeal cereal agar to obtain robust conidia.[1]
-
Incorrect Inoculum Density: The concentration of the fungal suspension might be too low. It is crucial to standardize the inoculum. For filamentous fungi, this often involves preparing a spore suspension and adjusting it to a specific concentration using a hemocytometer or by spectrophotometric means.[2][3]
-
Inappropriate Growth Medium: The medium used may not be optimal for the growth of your specific fungal isolate. While RPMI-1640 is commonly used, some fungi may require different media for robust growth.[4]
-
Suboptimal Incubation Conditions: Incorrect temperature or incubation time can hinder fungal growth. Ensure that the incubation temperature is suitable for your fungal species and that the incubation period is long enough to allow for sufficient growth in the control wells, which can be 4 days or longer for some dermatophytes.[4][5]
Question: My Minimum Inhibitory Concentration (MIC) values for Griseofulvin are consistently higher/lower than expected.
Answer:
Deviations in MIC values can be attributed to several experimental variables:
-
Inoculum Effect: A very high inoculum concentration can lead to artificially elevated MIC values. Conversely, a very low inoculum might result in lower MICs. Strict adherence to a standardized inoculum preparation protocol is essential for consistent results.[6]
-
Solvent Effects: The solvent used to dissolve Griseofulvin, typically DMSO, can have an inhibitory effect on fungal growth at high concentrations.[7] Ensure the final concentration of the solvent in your assay does not exceed a level that affects fungal growth.
-
Drug Degradation: Improper storage of Griseofulvin stock solutions can lead to degradation of the compound, resulting in artificially high MICs. Stock solutions should be stored at -20°C or below.[8]
-
Endpoint Reading: The visual determination of the MIC endpoint can be subjective. The MIC is generally defined as the lowest concentration of the drug that causes a significant inhibition of growth (often ≥50%) compared to the drug-free control. Using a spectrophotometer for a more objective reading of growth inhibition can improve consistency.[9]
Question: I am observing poor reproducibility between replicate plates or experiments.
Answer:
Poor reproducibility is a common challenge in antifungal susceptibility testing. The following factors should be carefully controlled:
-
Inoculum Preparation: Inconsistency in the preparation of the fungal inoculum is a major source of variability. Using a fragmented mycelial inoculum requires careful homogenization to ensure a uniform suspension.[10]
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of Griseofulvin or the addition of the inoculum can lead to significant variations in results. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Edge Effects in Microtiter Plates: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect fungal growth. To mitigate this, you can fill the outer wells with sterile water or media and not use them for experimental data.
-
Incubation Conditions: Fluctuations in incubator temperature or humidity can affect fungal growth rates and, consequently, MIC values. Ensure your incubator is properly calibrated and provides a stable environment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Griseofulvin?
A1: Griseofulvin is a fungistatic agent, meaning it inhibits fungal growth rather than killing the fungus directly.[11][12] Its primary mechanism of action is the disruption of the mitotic spindle by binding to tubulin.[10] This interference with microtubule function inhibits fungal cell division.[10]
Q2: Which solvent should I use to dissolve Griseofulvin?
A2: Griseofulvin is poorly soluble in water. For in vitro assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7]
Q3: What are the typical MIC ranges for Griseofulvin against common dermatophytes?
A3: MIC values can vary between studies and isolates. However, the following table summarizes some reported MIC ranges for Griseofulvin against Trichophyton rubrum and Trichophyton mentagrophytes.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | 0.03 - 5.07 | 1.26 - 1.28 | 2.53 - 2.56 |
| Trichophyton mentagrophytes | 0.06 - 5.07 | 1.26 - 1.28 | 2.53 |
Data compiled from multiple sources.[5][7][13]
Q4: How can I investigate if my fungal isolate has developed resistance to Griseofulvin?
A4: Resistance to Griseofulvin can be due to several mechanisms, including target site modification (mutations in the β-tubulin gene) and overexpression of efflux pumps. To investigate potential resistance, you can:
-
Perform MIC testing: A significant increase in the MIC value compared to susceptible reference strains may indicate resistance.
-
Sequence the β-tubulin gene: This can identify mutations that may confer resistance.
-
Conduct an efflux pump assay: A Rhodamine 6G efflux assay can be used to determine if your isolate is actively pumping the drug out of the cell.
Q5: What is the Calcium-Calcineurin signaling pathway and how is it related to drug resistance?
A5: The Calcium-Calcineurin signaling pathway is a crucial stress response pathway in fungi.[14] Environmental stress, such as exposure to antifungal drugs, can trigger this pathway, leading to the activation of transcription factors that can upregulate genes involved in drug efflux and cell wall integrity.[11][15] Inhibition of this pathway has been shown to increase the susceptibility of some fungi to antifungal agents.[14]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Griseofulvin (adapted from CLSI M38-A2)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Griseofulvin against filamentous fungi.[8][16][17]
1. Media and Reagent Preparation:
- RPMI-1640 Medium: Prepare RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffer to pH 7.0 with 0.165 M MOPS.[3]
- Griseofulvin Stock Solution: Dissolve Griseofulvin in DMSO to a concentration of 1600 µg/mL. Store at -20°C.[8]
2. Inoculum Preparation:
- Grow the fungal isolate on a suitable agar medium (e.g., oatmeal cereal agar for dermatophytes) to induce sporulation.[1]
- Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
- Adjust the conidial suspension to a final concentration of 0.5-2.5 x 10^4 CFU/mL. Verify the concentration by plating a dilution onto agar and performing a colony count.[3]
3. Microtiter Plate Setup:
- Perform serial twofold dilutions of the Griseofulvin stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).[4]
- Add 100 µL of the prepared fungal inoculum to each well containing the diluted drug.
- Include a drug-free growth control well (inoculum + medium) and a sterility control well (medium only).[1]
4. Incubation:
- Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the growth control well.[4][5]
5. Endpoint Determination:
- The MIC is the lowest concentration of Griseofulvin that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control, as determined visually or spectrophotometrically.[4]
Protocol 2: Rhodamine 6G (R6G) Efflux Assay
This assay measures the activity of efflux pumps, which can contribute to Griseofulvin resistance.
1. Cell Preparation:
- Grow the fungal isolate to the mid-logarithmic phase in a suitable liquid medium (e.g., YEPD broth).[18]
- Harvest the cells by centrifugation and wash them twice with a glucose-free buffer (e.g., PBS).[19]
2. R6G Loading:
- Resuspend the cells in the glucose-free buffer.
- Add Rhodamine 6G to a final concentration of 10 µM and incubate in the dark for 30-60 minutes to allow for dye uptake.[20]
3. Efflux Initiation and Measurement:
- Wash the cells to remove extracellular R6G.
- Resuspend the R6G-loaded cells in buffer with and without an energy source (e.g., 2% glucose).[20]
- At various time points (e.g., 0, 5, 10, 15, 20 minutes), take aliquots of the cell suspension, centrifuge to pellet the cells, and measure the fluorescence of the supernatant using a fluorometer.[20] An increase in supernatant fluorescence over time in the presence of glucose indicates energy-dependent efflux.
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between Griseofulvin and another antifungal agent.[21][22]
1. Plate Setup:
- In a 96-well microtiter plate, prepare serial dilutions of Griseofulvin along the x-axis and serial dilutions of the second antifungal agent along the y-axis.[21]
- Each well will contain a unique combination of concentrations of the two drugs.
2. Inoculation and Incubation:
- Add the standardized fungal inoculum to each well.
- Include controls for each drug alone and a drug-free growth control.
- Incubate the plate under appropriate conditions.
3. Data Analysis:
- Determine the MIC for each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[22]
Visualizations
Caption: Workflow for a standard Griseofulvin antifungal susceptibility assay.
Caption: A logical flowchart for troubleshooting inconsistent MIC results.
References
- 1. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jcdr.net [jcdr.net]
- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting griseofulvin susceptibility testing of Trichophyton rubrum in microcultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. njccwei.com [njccwei.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Susceptibility of Trichophyton rubrum to griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 18. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
- 21. clyte.tech [clyte.tech]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Optimizing Griseofulvin concentration for specific fungal species
Welcome to the Technical Support Center for optimizing Griseofulvin concentration in your research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Griseofulvin?
A1: Griseofulvin's primary mechanism of action is the disruption of fungal cell division (mitosis).[1][2] It achieves this by binding to tubulin, a protein that forms microtubules.[1] This binding interferes with the formation of the mitotic spindle, a structure essential for chromosome separation during mitosis, thereby halting fungal cell proliferation.[1][3][4] Griseofulvin exhibits selective toxicity, preferentially binding to fungal tubulin over that of mammalian cells.[1]
Q2: Against which fungal species is Griseofulvin most effective?
A2: Griseofulvin is primarily effective against dermatophytes, a group of fungi that infect keratinized tissues like skin, hair, and nails.[1][5] This includes species from the genera Trichophyton, Microsporum, and Epidermophyton.[5][6] It is particularly effective against Microsporum species when compared to some other antifungals like terbinafine.[7] However, it is not effective against yeasts such as Candida or other fungi causing deep mycoses.[8][9]
Q3: What is a typical Minimum Inhibitory Concentration (MIC) range for Griseofulvin against susceptible fungi?
A3: The Minimum Inhibitory Concentration (MIC) of Griseofulvin can vary depending on the fungal species and testing conditions. For dermatophytes, in vitro concentrations of 0.15-0.5 mcg/mL can inhibit the growth of susceptible species.[6] For Trichophyton rubrum, MIC values can range from 0.15 to 5.07 µg/mL.[10] Strains with an MIC of 3.0 µg/mL or greater may be considered to have relative in vitro resistance.[11]
Troubleshooting Guides
Issue 1: Higher than expected MIC values for Griseofulvin.
-
Potential Cause: Inaccurate susceptibility testing methodology.
-
Troubleshooting Steps: Ensure strict adherence to standardized protocols such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution assays.[12][13] Variations in inoculum preparation, incubation time, and temperature can significantly impact MIC values.[14][15] For instance, the inoculum density should be standardized, and incubation should be carried out for a sufficient duration (e.g., 72-96 hours) at an appropriate temperature (e.g., 28-35°C).[16][17] The solvent used to dissolve Griseofulvin (e.g., acetone or ethanol) generally does not affect the MIC.[14]
-
-
Potential Cause: Fungal resistance.
-
Troubleshooting Steps: The fungal isolate may have developed resistance to Griseofulvin. This can be due to mutations in the β-tubulin gene, which is the target of the drug, reducing its binding affinity.[12] Another possibility is the overexpression of efflux pumps that actively remove Griseofulvin from the cell.[12] To investigate this, you can sequence the β-tubulin gene to identify potential mutations or perform an efflux pump activity assay using a fluorescent substrate like Rhodamine 6G.[12]
-
Issue 2: An isolate demonstrates susceptibility in vitro (low MIC) but treatment fails in vivo.
-
Potential Cause: Discrepancy between clinical and microbiological resistance.
-
Troubleshooting Steps: Clinical resistance can occur despite in vitro susceptibility.[12] Several factors can contribute to this, including host factors, poor drug bioavailability at the infection site, and the formation of biofilms.[12] Fungal biofilms can create a protective barrier, making the fungi more tolerant to antifungal agents.[12] It is recommended to investigate the isolate's ability to form biofilms in vitro and assess the efficacy of Griseofulvin against the biofilm form.
-
-
Potential Cause: Suboptimal drug pharmacokinetics.
-
Troubleshooting Steps: The absorption of Griseofulvin can be variable.[12] To enhance absorption, it is often recommended to administer it with a high-fat meal.[9] The formulation of Griseofulvin (microsize vs. ultramicrosize) also affects its absorption, with the ultramicrosize form being better absorbed.[9]
-
Issue 3: Conflicting results with combination therapy (e.g., Griseofulvin + another antifungal).
-
Potential Cause: Strain-specific synergy or antagonism.
-
Troubleshooting Steps: The interaction between two antifungal agents can be strain-dependent.[12] To systematically evaluate the interaction between Griseofulvin and a second agent against your specific isolate, it is advisable to perform a checkerboard assay.[12] This will help determine if the combination is synergistic, additive, indifferent, or antagonistic.
-
Data Presentation: Griseofulvin MIC Ranges
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of Griseofulvin against various fungal species as reported in the literature.
Table 1: Griseofulvin MICs for Trichophyton Species
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.15 - 5.07 | 1.26 | 2.53 | [10] |
| Trichophyton rubrum | (Susceptible) < 2 - 3 | - | - | [11][18] |
| Trichophyton mentagrophytes | 0.31 - 5.07 | 1.26 | 2.53 | [10] |
Table 2: Griseofulvin MICs for Candida Species
| Fungal Species | MIC Range (µg/mL) | Note | Reference(s) |
| Candida albicans | 49.9 - 99.8 | Griseofulvin alone | [19] |
| Candida tropicalis | 49.9 - 99.8 | Griseofulvin alone | [19] |
| Candida parapsilosis | 49.9 - 99.8 | Griseofulvin alone | [19] |
| Candida albicans | 20 - 80 (mean 44.9) | - |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Determining Griseofulvin MIC (Adapted from CLSI M38-A2)
This protocol provides a general guideline for determining the Minimum Inhibitory Concentration (MIC) of Griseofulvin against dermatophytes.
1. Preparation of Griseofulvin Stock Solution:
-
Dissolve Griseofulvin powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone, to create a high-concentration stock solution (e.g., 1600 µg/mL).[12]
2. Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the Griseofulvin stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.[12][13] The final concentrations may range, for example, from 0.03 to 16 µg/mL.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
3. Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium, such as potato dextrose agar, to promote conidia formation.[13]
-
Prepare a suspension of conidia in sterile saline.
-
Adjust the inoculum concentration to a final density of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
4. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 28-35°C for 72-96 hours.[16][17] The optimal temperature and duration may vary depending on the fungal species.
5. Endpoint Determination:
-
The MIC is the lowest concentration of Griseofulvin that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[12][16] Growth can be assessed visually or by using a spectrophotometer.
Visualizations
Signaling Pathway: Griseofulvin's Mechanism of Action
Caption: Griseofulvin's mechanism of action targeting fungal mitosis.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Griseofulvin - Wikipedia [en.wikipedia.org]
- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Griseofulvin - Doctor Fungus [drfungus.org]
- 6. medcentral.com [medcentral.com]
- 7. droracle.ai [droracle.ai]
- 8. Griseofulvin | PPTX [slideshare.net]
- 9. Griseofulvin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Griseofulvin-resistant dermatophytosis correlates with in vitro resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medicinearticle.com [medicinearticle.com]
- 14. Factors affecting griseofulvin susceptibility testing of Trichophyton rubrum in microcultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors affecting griseofulvin susceptibility testing of Trichophyton rubrum in microcultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Griseofulvin in solution and how to prevent it
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the degradation of Griseofulvin in solution and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Griseofulvin in solution?
A1: Griseofulvin is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and basic conditions), oxidation, and photodegradation.[1][2] The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability of Griseofulvin?
A2: Griseofulvin's stability is significantly influenced by the pH of the solution. It is known to be more stable in acidic conditions and degrades as the pH becomes more alkaline. Forced degradation studies have shown that Griseofulvin undergoes hydrolysis under both acidic and basic conditions, leading to the formation of specific degradation products.[1] While one study suggests stability in a pH range of 5.5 to 6 for its biosynthesis, another indicates it is unstable at extreme pH values (below 1 or above 13).[3][4]
Q3: What are the main degradation products of Griseofulvin?
A3: The degradation of Griseofulvin results in several byproducts depending on the stress condition:
-
Acidic Hydrolysis: Can lead to the formation of griseofulvic acid.[1]
-
Basic Hydrolysis: May also result in the formation of griseofulvic acid.
-
Oxidative Degradation: Can yield various oxidation products. One study identified diethyl phthalate and carbon dioxide as biodegradation products by Bacillus subtilis.[5]
-
Metabolites: In biological systems, major metabolites include 6-desmethylgriseofulvin and 4-desmethylgriseofulvin.
Q4: Is Griseofulvin sensitive to light?
A4: Yes, Griseofulvin is known to be photolabile and can degrade upon exposure to light.[6] Photostability studies are crucial for any formulation development and should be conducted according to ICH Q1B guidelines.[7][8][9][10] To protect Griseofulvin solutions from photodegradation, it is recommended to work with them in amber-colored glassware or under light-protected conditions.
Q5: What solvents are suitable for dissolving Griseofulvin?
A5: Griseofulvin is poorly soluble in water.[11] It exhibits better solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF).[2][11] The choice of solvent can impact its stability, and the use of co-solvents is a common strategy to enhance solubility.[12]
Q6: How can the stability of Griseofulvin in solution be improved?
A6: Several strategies can be employed to enhance the stability of Griseofulvin in solution:
-
pH Control: Maintaining the pH in a slightly acidic to neutral range (around pH 5.5-6.0) can minimize hydrolytic degradation.[3]
-
Protection from Light: Storing solutions in amber-colored containers or in the dark is essential to prevent photodegradation.[6]
-
Use of Antioxidants: Although specific quantitative data is limited in the provided search results, the inclusion of antioxidants can be a theoretical strategy to mitigate oxidative degradation.
-
Formulation Strategies: Advanced formulation approaches like microemulsions, solid dispersions with polymers (e.g., HPMCAS), and inclusion complexes with cyclodextrins have been shown to significantly improve the stability and solubility of Griseofulvin.[13][14][15][16][17]
-
Anhydrous Formulations: Using non-aqueous vehicles can prevent hydrolysis.[13][18][19]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Griseofulvin solutions.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly low Griseofulvin concentration in a freshly prepared solution. | 1. Incomplete dissolution due to low solubility. 2. Rapid degradation due to inappropriate solvent or pH. 3. Adsorption to the container surface. | 1. Use a suitable organic solvent or co-solvent system. Sonication may aid dissolution. 2. Check the pH of the solution and adjust if necessary. Prepare solutions fresh before use. 3. Use silanized glassware to minimize adsorption. |
| Precipitate formation in the solution upon storage. | 1. Supersaturation and subsequent crystallization. 2. Degradation product precipitating out of solution. | 1. Prepare solutions at a concentration below the saturation point. Consider using solubilizing agents like cyclodextrins. 2. Analyze the precipitate to identify if it is a degradation product. Adjust storage conditions to minimize degradation. |
| Change in color of the solution over time. | 1. Photodegradation. 2. Oxidative degradation. | 1. Protect the solution from light by using amber vials or storing it in the dark. 2. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding a suitable antioxidant. |
| Inconsistent results in bioassays or analytical measurements. | 1. Degradation of Griseofulvin in the assay medium. 2. Variability in stock solution stability. | 1. Assess the stability of Griseofulvin under the specific assay conditions (pH, temperature, medium components). 2. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution under defined storage conditions. |
Quantitative Data Summary
Table 1: Summary of Griseofulvin Degradation under Forced Stress Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation | Degradation Products | Reference(s) |
| Acid Hydrolysis | 0.1M HCl, room temperature or elevated temperature | Degradation observed | Griseofulvic acid | [1] |
| Base Hydrolysis | 0.1M NaOH, room temperature | Significant degradation | Griseofulvic acid | [1] |
| Oxidation | 3-30% H₂O₂, room temperature | Degradation observed | Various oxidation products | [1] |
| Thermal Degradation | 60-80°C | Relatively stable, some degradation at higher temperatures | Not specified | [3][20] |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B) | Significant degradation | Not specified in detail | [6][8][10] |
Table 2: Stability of Griseofulvin in Different Formulations
| Formulation Type | Key Excipients | Storage Conditions | Stability Outcome | Reference(s) |
| Non-Aqueous Microemulsion | Glycerin, Olive oil, Glycerol monostearate | 5°C, 25°C, 40°C for 3 months | Stable at 5°C and 25°C; phase separation at 40°C. Slight decrease in drug content at 25°C. | [13][18][19] |
| Microemulsion Gel | Oleic acid, Tween 80, Ethanol, Carbopol 940 | 4°C, 25°C, 40°C for 8 weeks | Physically stable with no significant changes in color, odor, or syneresis. | [4] |
| Solid Dispersions | HPMCAS, PHPMA | Stored at 85% RH | Remained amorphous for over 19 months, indicating enhanced stability. | [16][17] |
| β-Cyclodextrin Complex | β-Cyclodextrin | Not specified | Increased solubility and dissolution rate, implying improved stability in aqueous media. | [14][15] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Griseofulvin
This protocol outlines a general procedure for conducting forced degradation studies on Griseofulvin based on ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Griseofulvin (e.g., 1 mg/mL) in a suitable solvent where it is stable, such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M HCl. Keep the mixture at room temperature or heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH. Keep the mixture at room temperature for a specified duration. Neutralize the solution with an equivalent amount of 0.1M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified duration.
-
Thermal Degradation: Place the solid Griseofulvin powder in a hot air oven at 80°C for 24 hours. Also, reflux the Griseofulvin stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the Griseofulvin solution (in a transparent container) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][10] A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase of the HPLC system.
-
Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Griseofulvin
This protocol provides an example of an HPLC method for the analysis of Griseofulvin and its degradation products.
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Prepare a standard solution of Griseofulvin of known concentration in the mobile phase.
-
Prepare samples from the forced degradation study by diluting them to the appropriate concentration range of the calibration curve.
-
-
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.
-
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Biodegradation of Griseofulvin by Bacillus subtilis isolated from expired pharmaceuticals raw materials | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation-dependent stability mechanisms affecting dissolution performance of directly compressed griseofulvin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. iagim.org [iagim.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of bioavailability of griseofulvin by its complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Griseofulvin Binary and Ternary Solid Dispersions with HPMCAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Hydrophilic Diluents on the Release Profile of Griseofulvin from Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
- 19. alliedacademies.org [alliedacademies.org]
- 20. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-performance liquid chromatographic analysis of griseofulvin in drug substance and solid dosage forms: separation of impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijcrt.org [ijcrt.org]
- 23. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP- γ-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Griseofulvin Efficacy in Fungal Growth Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with Griseofulvin's efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Griseofulvin is not inhibiting the growth of my fungal isolate. What are the primary reasons this might be happening?
There are several potential reasons why Griseofulvin may not be effective in your experiments. These can be broadly categorized into three areas:
-
Incorrect Fungal Species: Griseofulvin has a narrow spectrum of activity and is primarily effective against dermatophytes (e.g., Trichophyton, Microsporum, and Epidermophyton species). It is not effective against yeasts such as Candida or other molds like Aspergillus.[1]
-
Resistance: The fungal isolate may have developed resistance to Griseofulvin. This can occur through several mechanisms, including:
-
Target Site Modification: Mutations in the β-tubulin gene, the molecular target of Griseofulvin, can prevent the drug from binding and disrupting microtubule formation.
-
Increased Drug Efflux: The fungal cells may overexpress ATP-binding cassette (ABC) transporters that actively pump Griseofulvin out of the cell, preventing it from reaching its target.
-
-
Suboptimal Experimental Conditions: The effectiveness of Griseofulvin in in vitro assays can be influenced by various experimental parameters. Issues with drug solubility, media composition, pH, or incubation conditions can lead to apparently poor efficacy.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for Griseofulvin
If you are observing high MIC values for your fungal isolate, consider the following troubleshooting steps.
Potential Cause 1: Inaccurate Susceptibility Testing
Variations in experimental protocol can significantly impact MIC results.
-
Suggested Action: Ensure strict adherence to a standardized protocol such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method. Key parameters to control include inoculum preparation, incubation time and temperature, and the medium used.
Potential Cause 2: Fungal Resistance
Your isolate may have intrinsic or acquired resistance to Griseofulvin.
-
Suggested Action 1: Investigate Target Site Mutations. Sequence the β-tubulin gene of your isolate to identify any known or novel mutations that could confer resistance.
-
Suggested Action 2: Investigate Drug Efflux. Perform a quantitative real-time PCR (qRT-PCR) to measure the expression levels of ABC transporter genes known to be involved in drug resistance, such as TruMDR1 and TruMDR2 in Trichophyton rubrum. An upregulation in the presence of Griseofulvin would suggest an efflux-based resistance mechanism.
Data Presentation: Griseofulvin MIC Ranges
The following table summarizes typical MIC ranges for Griseofulvin against susceptible and potentially resistant dermatophytes.
| Fungal Species | Susceptible MIC Range (µg/mL) | Potentially Resistant MIC (µg/mL) |
| Trichophyton rubrum | 0.125 - 2.0 | > 2.0 |
| Trichophyton mentagrophytes | 0.125 - 2.0 | > 2.0 |
| Microsporum canis | 0.25 - 2.0 | > 2.0 |
Note: These values are approximate and can vary between studies and isolates.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Dermatophytes (Adapted from CLSI M38-A2)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Griseofulvin.
1. Inoculum Preparation: a. Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed. b. Harvest conidia by gently scraping the surface of the culture with a sterile, wetted cotton swab. c. Suspend the conidia in sterile saline containing 0.05% Tween 80. d. Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer (70% transmittance at 530 nm) and further dilution.[2]
2. Drug Dilution: a. Prepare a stock solution of Griseofulvin in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the Griseofulvin stock solution in RPMI-1640 medium (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted Griseofulvin. b. Include a drug-free growth control well and a sterile control well. c. Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.[2]
4. MIC Determination: a. The MIC is defined as the lowest concentration of Griseofulvin that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well.
Protocol 2: Investigation of β-Tubulin Gene Mutations
1. Fungal DNA Extraction: a. Culture the fungal isolate in a suitable liquid medium. b. Harvest the mycelia by filtration. c. Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle. d. Extract genomic DNA using a commercial fungal DNA extraction kit or a standard protocol involving cell lysis, phenol-chloroform extraction, and ethanol precipitation.
2. PCR Amplification of the β-Tubulin Gene: a. Design or use previously published primers that amplify a conserved region of the fungal β-tubulin gene. b. Perform PCR using the extracted genomic DNA as a template. The reaction mixture typically contains DNA template, primers, dNTPs, Taq polymerase, and PCR buffer. c. Use the following thermal cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 94°C for 30 seconds, annealing at 55°C for 45 seconds, and extension at 72°C for 45 seconds, with a final extension at 72°C for 5 minutes.[3]
3. DNA Sequencing and Analysis: a. Purify the PCR product to remove primers and dNTPs. b. Sequence the purified PCR product using a commercial sequencing service. c. Align the obtained sequence with a reference β-tubulin sequence from a susceptible strain to identify any nucleotide changes that result in amino acid substitutions.
Protocol 3: qRT-PCR for ABC Transporter Gene Expression
1. Fungal RNA Extraction: a. Culture the fungal isolate in liquid medium with and without a sub-inhibitory concentration of Griseofulvin. b. Harvest the mycelia and extract total RNA using a commercial fungal RNA extraction kit or a method involving cell lysis with a homogenizer and purification with phenol:chloroform:isoamyl alcohol.
2. cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative Real-Time PCR (qRT-PCR): a. Design or use published primers specific for the target ABC transporter genes (e.g., TruMDR1, TruMDR2) and a reference housekeeping gene (e.g., actin or GAPDH). b. Perform qRT-PCR using a SYBR Green-based master mix. The reaction mixture includes cDNA, primers, and the master mix. c. Use a thermal cycling program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[4] d. Analyze the relative gene expression using the ΔΔCt method. An increase in the fold change of the target gene in the Griseofulvin-treated sample compared to the untreated control indicates upregulation.
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of Griseofulvin efficacy.
Signaling Pathway Implicated in Drug Tolerance
Caption: The Calcium-Calcineurin signaling pathway involved in fungal stress response and drug tolerance.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Role of the ABC transporter TruMDR2 in terbinafine, 4-nitroquinoline N-oxide and ethidium bromide susceptibility in Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Resistance in Dermatophytes: Genetic Considerations, Clinical Presentations and Alternative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Cell line toxicity issues with high concentrations of Griseofulvin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line toxicity issues associated with high concentrations of Griseofulvin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with Griseofulvin.
Issue 1: Higher than expected cytotoxicity at lower concentrations.
-
Potential Cause: Cell line hypersensitivity or incorrect dosage calculation.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Review IC50 Values: Compare your working concentrations with the published IC50 values for your specific cell line (see Table 1). Significant deviations may indicate an issue.
-
Perform a Dose-Response Curve: Conduct a preliminary experiment with a broad range of Griseofulvin concentrations to determine the precise IC50 in your experimental system.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause: Variability in experimental conditions or Griseofulvin stability.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Prepare Fresh Griseofulvin Solutions: Griseofulvin solutions should be prepared fresh for each experiment from a high-quality source.
-
Monitor Incubation Times: Adhere strictly to the planned incubation times, as the cytotoxic effects of Griseofulvin are time-dependent.[1]
-
Assess Cell Health Pre-treatment: Ensure cells are in the logarithmic growth phase and exhibit healthy morphology before adding Griseofulvin.
-
Issue 3: Observation of mitotic arrest but low levels of apoptosis.
-
Potential Cause: The concentration of Griseofulvin may be sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade effectively.
-
Troubleshooting Steps:
-
Increase Griseofulvin Concentration: Titrate the Griseofulvin concentration upwards to determine if a higher dose induces a significant apoptotic response.
-
Extend Incubation Time: Prolonged exposure to Griseofulvin may be necessary to commit cells to apoptosis following mitotic arrest.
-
Utilize a More Sensitive Apoptosis Assay: Employ multiple methods to detect apoptosis, such as Annexin V/PI staining, caspase activity assays (Caspase-3, -9), and TUNEL staining, to confirm the observation.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Griseofulvin-induced cytotoxicity?
A1: Griseofulvin's primary cytotoxic mechanism involves its interaction with tubulin and the disruption of microtubule dynamics.[4][5] This interference with the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis.[6][7]
Q2: At what concentrations does Griseofulvin typically induce toxicity in cancer cell lines?
A2: The cytotoxic effects of Griseofulvin are dose-dependent and vary significantly between cell lines.[8] IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to range from approximately 9 µM to over 75 µM in various cancer cell lines (see Table 1).[6][9]
Q3: Are non-cancerous cell lines also sensitive to Griseofulvin?
A3: Griseofulvin generally exhibits lower toxicity in normal, non-cancerous cells compared to tumor cells.[10][11] For example, the IC50 for BJ fibroblasts was not reached even at the highest concentration tested (100 μmol/L) in one study, while significant toxicity was observed in cancer cell lines at lower concentrations.[6]
Q4: What are the key signaling pathways involved in Griseofulvin-induced apoptosis?
A4: Griseofulvin-induced apoptosis is mediated by several signaling pathways. A key pathway involves the activation of the tumor suppressor protein p53.[12][13] Other implicated pathways include the activation of the NF-κB pathway and the mitochondrial caspase cascade, involving caspase-9 and caspase-3.[1][2][3][11]
Q5: How can I visually assess the effects of Griseofulvin on my cells?
A5: Morphological changes characteristic of Griseofulvin treatment can be observed using light microscopy. These include an increased number of rounded-up, mitotic cells, the appearance of multipolar spindles, and fragmented nuclei, which are indicative of mitotic abnormalities and apoptosis.[10][12]
Data Presentation
Table 1: IC50 Values of Griseofulvin in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 20 | [5] |
| HeLa | Cervical Cancer | 75 | [6] |
| SCC114 | Squamous Cell Carcinoma | 35 | [6] |
| MCF-7 | Breast Cancer | 17 ± 2 | [8] |
| JKT-1 | Testicular Germ Cell Tumor | 53 ± 1.7 | [8] |
| K562 | Leukemia | ~43.7 (15.38 µg/mL) | [2] |
| HL-60 | Promyelocytic Leukemia | 30 - 60 (induces G2/M arrest and apoptosis) | [10] |
| KMS 18 | Multiple Myeloma | 9 | [9] |
| SU-DHL-4 | Lymphoma | 22 | [9] |
| NCI-H446 | Small Cell Lung Cancer | 24.58 ± 1.32 | [9] |
| BJ Fibroblasts | Normal Fibroblasts | >100 | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on SCC114 and HeLa cells.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Griseofulvin (e.g., 0-100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods used to study the effects of Griseofulvin on various cancer cell lines.[2][6]
-
Cell Treatment: Treat cells with the desired concentration of Griseofulvin for the specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of Griseofulvin-induced apoptosis.
Caption: Troubleshooting workflow for Griseofulvin experiments.
References
- 1. NF-kappaB pathway is involved in griseofulvin-induced G2/M arrest and apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of griseofulvin on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-mitotic drug griseofulvin induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Griseofulvin potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine | Semantic Scholar [semanticscholar.org]
- 13. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Griseofulvin Batch-to-Batch Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Griseofulvin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Griseofulvin?
Griseofulvin is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] Its oral bioavailability is highly sensitive to its physicochemical properties, which can vary between batches. The primary causes of this variability include:
-
Polymorphism: Griseofulvin is known to exist in multiple crystalline forms, or polymorphs, as well as solvates.[3] Different polymorphs can have different solubilities and dissolution rates, leading to variable bioavailability. To date, at least six polymorphic forms have been identified.[3]
-
Particle Size: The dissolution rate of Griseofulvin is significantly influenced by its particle size.[4] To improve its poor aqueous solubility, Griseofulvin is often micronized into "microsize" or "ultramicrosize" particles.[5] Inconsistent particle size distribution between batches can lead to significant differences in dissolution and absorption.
-
Impurities and Degradation Products: The manufacturing process, which involves fermentation by Penicillium griseofulvum, can introduce process-related impurities. Griseofulvin is also susceptible to degradation under certain conditions.[6][7] These impurities can potentially impact the drug's physical and chemical stability.
-
Formulation and Excipient Variability: The choice and quality of excipients, such as fillers, binders, and surfactants, can significantly affect the dissolution profile of the final drug product.[1][8]
Q2: How does polymorphism affect Griseofulvin's performance?
Different polymorphic forms of a drug can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than the stable form. Variations in the polymorphic content of different batches can, therefore, lead to inconsistent dissolution profiles.
-
Bioavailability: Since the absorption of Griseofulvin is dissolution rate-limited, changes in polymorphism that affect dissolution will directly impact its bioavailability.
-
Stability: Metastable forms can convert to more stable, less soluble forms over time, especially under stress conditions like heat and humidity. This can lead to a decrease in dissolution and bioavailability during storage.
Q3: Why is particle size so critical for Griseofulvin?
The oral absorption of Griseofulvin is highly dependent on its dissolution in the gastrointestinal tract. The Noyes-Whitney equation, which describes the rate of dissolution, shows that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size (micronization), the surface area is increased, leading to a faster dissolution rate and improved bioavailability.[4] Ultramicrosize formulations can achieve therapeutic effects equivalent to microsize formulations at a lower dose.[9][10][11] Therefore, controlling the particle size distribution is crucial for ensuring consistent clinical efficacy between batches.
Troubleshooting Guides
Problem 1: My Griseofulvin batch is failing dissolution specifications.
A failing dissolution test is a common issue and can be attributed to several factors. The following troubleshooting workflow can help identify the root cause.
Troubleshooting Workflow for Dissolution Failure
References
- 1. Effect of Hydrophilic Diluents on the Release Profile of Griseofulvin from Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. High-performance liquid chromatographic analysis of griseofulvin in drug substance and solid dosage forms: separation of impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative bioavailability of a microsize and ultramicrosize griseofulvin formulation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Comparative Bioavailability of a Microsize and Ultramicrosize Griseofulvin Formulation in Man | Semantic Scholar [semanticscholar.org]
- 11. ijpp.com [ijpp.com]
Technical Support Center: Mitigating Griseofulvin Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Griseofulvin in their experiments. The focus is on identifying and reducing the off-target effects of this compound to ensure data accuracy and reliability.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments with Griseofulvin.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death in my mammalian cell culture after Griseofulvin treatment. Is this an expected off-target effect?
A1: Yes, this is a known off-target effect of Griseofulvin, particularly at high concentrations. While Griseofulvin shows preferential binding to fungal tubulin, it can also disrupt microtubule dynamics in mammalian cells.[1][2] This interference with microtubule function can lead to mitotic arrest and subsequently trigger apoptosis or general cytotoxicity.[3][4] The effective concentration for this cytotoxic effect varies between different cell lines.[5]
Q2: How can I minimize the cytotoxic off-target effects of Griseofulvin in my experiments while still studying its primary effects on my target of interest?
A2: To mitigate cytotoxic effects, it is crucial to optimize the experimental conditions:
-
Conduct a Dose-Response Analysis: Perform a thorough dose-response experiment to identify the lowest concentration of Griseofulvin that elicits the desired on-target effect with minimal impact on cell viability.
-
Perform a Time-Course Experiment: Determine the shortest exposure time necessary to observe the intended effect. This can help to reduce the cumulative off-target toxicity.
-
Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.[6]
-
Consider Alternative Compounds: If off-target cytotoxicity remains a significant confounding factor, consider using alternative microtubule-disrupting agents with different mechanisms of action or greater specificity for your target, if appropriate for your research question.[7][8][9]
Q3: My experimental results with Griseofulvin are inconsistent. What are the potential causes?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: Griseofulvin solutions, especially in aqueous media, can be unstable. It is recommended to prepare fresh stock solutions in DMSO for each experiment and minimize freeze-thaw cycles to maintain its activity.[10]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly influence cellular responses to drug treatment. Standardize these parameters across all experiments.
-
Solubility Issues: Griseofulvin has poor water solubility.[11][12] Ensure that the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution in aqueous culture medium to prevent precipitation and ensure an accurate final concentration.[13]
Q4: How can I confirm that the observed cellular phenotype is a direct result of microtubule disruption by Griseofulvin and not another off-target effect?
A4: To dissect the specific effects of Griseofulvin, consider the following approaches:
-
Use Other Microtubule Inhibitors: Compare the effects of Griseofulvin with other microtubule-targeting agents that have different binding sites or mechanisms of action (e.g., taxanes, vinca alkaloids).[14][15][16] If the phenotype is consistent across different microtubule inhibitors, it is more likely to be a result of microtubule disruption.
-
Live-Cell Imaging: Directly visualize microtubule dynamics in real-time using fluorescently-tagged tubulin or microtubule-associated proteins (e.g., EB3).[1][2][17][18] This allows for the direct observation of Griseofulvin's impact on microtubule polymerization and stability.
-
Multiplexed Readouts: Utilize high-content screening or multiplexed biomarker assays to simultaneously measure various cellular parameters. This can help to differentiate between phenotypes caused by microtubule destabilization versus other off-target effects, such as kinase inhibition.[10]
Q5: Are there any known off-target effects of Griseofulvin beyond microtubule disruption in mammalian cells?
A5: Yes, other off-target effects have been reported in the literature, which may be relevant depending on the experimental system:
-
Inhibition of Ferrochelatase: Griseofulvin can inhibit ferrochelatase, an enzyme involved in the heme biosynthesis pathway.[19][20]
-
Disturbance of Porphyrin Metabolism: High doses of Griseofulvin have been shown to disrupt porphyrin metabolism in animal models.[5]
-
Hepatotoxicity: Liver toxicity is a known, albeit rare, side effect in clinical use and has been observed in animal studies.[21][22][23][24]
-
Wnt Signaling Pathway Inhibition: Some studies suggest that Griseofulvin can inhibit the Wnt/β-catenin signaling pathway in certain cancer cells.[25]
Quantitative Data: Cytotoxicity of Griseofulvin in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Griseofulvin in a range of mammalian cell lines, illustrating its cytotoxic off-target potential.
| Cell Line | Cell Type | IC50 (µM) | Assay Type | Reference(s) |
| HeLa | Human Cervical Cancer | 20 | Proliferation Assay | [5] |
| HeLa | Human Cervical Cancer | 75 | MTT Assay | [26] |
| NCI-H295R | Human Adrenocortical Carcinoma | Dose-dependent decrease | Wst-1, BrdUrd, [³H]-thymidine | [5] |
| SCC114 | Human Oral Squamous Cell Carcinoma | 35 | MTT Assay | [26] |
| MCF-7 | Human Breast Cancer | 17 ± 2 | Proliferation Assay | [5] |
| KMS 18 | Human Myeloma | 9 | Proliferation Assay | [5] |
| U-266 | Human Myeloma | 18 | Proliferation Assay | [5] |
| OPM-2 | Human Myeloma | 45 | Proliferation Assay | [5] |
| RPMI-8226 | Human Myeloma | 26 | Proliferation Assay | [5] |
| MPC-11 | Murine Myeloma | 44 | Proliferation Assay | [5] |
| SU-DHL-4 | Human Lymphoma | 22 | Proliferation Assay | [5] |
| Raji | Human Lymphoma | 33 | Proliferation Assay | [5] |
| OCI-Ly 8 Lam 53 | Human Lymphoma | 30 | Proliferation Assay | [5] |
| NCI-H446 | Human Small Cell Lung Cancer | 24.58 ± 1.32 | Not specified | [25] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the off-target effects of Griseofulvin.
Protocol 1: Determining the Cytotoxicity of Griseofulvin using an MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of Griseofulvin on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Griseofulvin (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture and harvest cells in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Griseofulvin Treatment:
-
Prepare a concentrated stock solution of Griseofulvin in sterile DMSO (e.g., 100 mM).
-
Perform serial dilutions of the Griseofulvin stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Griseofulvin. Include vehicle-only control wells.
-
Incubate for the desired exposure duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Plot the cell viability against the Griseofulvin concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of Griseofulvin on the cell cycle distribution of a mammalian cell line using propidium iodide (PI) staining.[27]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Griseofulvin
-
DMSO
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Griseofulvin (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.[3]
-
Visualizations
Diagram 1: Griseofulvin's Mechanism of Off-Target Cytotoxicity
Caption: Griseofulvin's off-target effect on mammalian cells.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting off-target cytotoxicity.
References
- 1. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Griseofulvin potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-mitotic drug griseofulvin induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. drugs.com [drugs.com]
- 8. Therapeutic options for the treatment of tinea capitis caused by Trichophyton species: griseofulvin versus the new oral antifungal agents, terbinafine, itraconazole, and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Now that griseofulvin is not available, what to do with tinea capitis treatments? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clozapinen-oxide.com [clozapinen-oxide.com]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro dissolution of different brands of griseofulvin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [PDF] Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance | Semantic Scholar [semanticscholar.org]
- 16. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Griseofulvin impairs intraerythrocytic growth of Plasmodium falciparum through ferrochelatase inhibition but lacks activity in an experimental human infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Griseofulvin on 5-aminolevulinate synthase and on ferrochelatase in mouse liver neoplastic nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Griseofulvin: An Updated Overview of Old and Current Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Griseofulvin Treatment Optimization
Welcome to the technical support center for Griseofulvin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Griseofulvin treatment duration and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Griseofulvin?
Griseofulvin is a fungistatic agent that primarily works by disrupting fungal mitosis.[1][2] It binds to tubulin, a protein that forms microtubules.[2] This binding interferes with the function of microtubules, which are essential for forming the mitotic spindle during cell division.[1][2] By disrupting the mitotic spindle, Griseofulvin inhibits fungal cell division and halts the propagation of the fungus.[2] It has a selective toxicity, preferentially binding to fungal tubulin over mammalian tubulin.[2]
Q2: What are the standard treatment durations for Griseofulvin for different dermatophyte infections?
The duration of Griseofulvin therapy is dependent on the site of infection and the rate of keratinization.[3] Treatment should continue until the infected tissue is replaced by healthy tissue. Typical treatment durations are:
-
Tinea cruris (jock itch): 2 to 4 weeks.[4]
-
Tinea capitis (scalp ringworm): 4 to 6 weeks, although some infections, particularly those caused by Microsporum canis, may require 6 to 8 weeks or longer.[4][5]
-
Tinea unguium (onychomycosis/nail infections): Fingernail infections may require at least 4 months, while toenail infections can take 6 to 12 months or longer.[3][4][6]
Q3: What factors can influence the in vivo efficacy of Griseofulvin?
Several factors can impact the effectiveness of Griseofulvin treatment:
-
Food Intake: Absorption of Griseofulvin is significantly enhanced when taken with a fatty meal.[7]
-
Particle Size: Ultramicrosize formulations are better absorbed than microsize formulations.[5]
-
Host Factors: Individual patient characteristics can affect drug bioavailability at the infection site.[8]
-
Causative Organism: Efficacy can vary depending on the infecting dermatophyte species. For instance, Griseofulvin is generally more effective against Microsporum species than Trichophyton species.[9][10]
-
Drug Interactions: Griseofulvin can induce the metabolism of other drugs, such as warfarin, and may reduce the efficacy of oral contraceptives.
Q4: What are the known mechanisms of Griseofulvin resistance in fungi?
Resistance to Griseofulvin is relatively rare but can occur through several mechanisms:[10]
-
Target Site Modification: Mutations in the β-tubulin gene can alter the drug-binding site, reducing the affinity of Griseofulvin.[8]
-
Reduced Drug Uptake: Intrinsic resistance can be due to the absence of an energy-dependent transport system required for Griseofulvin to enter the fungal cell.[11]
-
Increased Drug Efflux: Overexpression of efflux pumps, which are cellular transporters that actively remove toxins and drugs from the cell, can lead to reduced intracellular concentrations of Griseofulvin.[8]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for Griseofulvin in vitro.
-
Potential Cause: Inaccurate susceptibility testing methodology.
-
Potential Cause: Fungal isolate possesses resistance mechanisms.
-
Troubleshooting Step 1 (Target Modification): Perform sequencing of the β-tubulin gene to identify any mutations that could confer resistance.[8]
-
Troubleshooting Step 2 (Increased Efflux): Evaluate efflux pump activity using a fluorescent substrate like Rhodamine 6G. A noticeable decrease in intracellular fluorescence in the presence of an energy source suggests increased efflux.[8]
-
Issue 2: In vitro susceptibility (low MIC) does not correlate with in vivo treatment failure.
-
Potential Cause: Host factors and drug bioavailability.
-
Troubleshooting Step: Clinical resistance can occur despite in vitro susceptibility due to host factors, insufficient drug concentration at the infection site, or the formation of biofilms.[8]
-
-
Potential Cause: Biofilm formation.
-
Troubleshooting Step: Investigate the isolate's ability to form biofilms in vitro. Fungal biofilms can exhibit increased tolerance to antifungal agents.[8]
-
Issue 3: Conflicting or unexpected results with combination therapy (e.g., Griseofulvin + another antifungal).
-
Potential Cause: Strain-specific synergy or antagonism.
-
Troubleshooting Step: The interaction between two antifungal agents can be strain-dependent. Perform a checkerboard assay to systematically evaluate the interaction between Griseofulvin and the other agent against your specific isolate to determine if the effect is synergistic, additive, indifferent, or antagonistic.[8]
-
-
Potential Cause: Potent resistance to one or both drugs.
-
Troubleshooting Step: Characterize the resistance profile of the fungal isolate to each drug individually before conducting combination studies.[8]
-
Data Presentation
Table 1: In Vitro Susceptibility of Dermatophyte Isolates to Griseofulvin
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton tonsurans | 142 | 0.125–16 | 1.1 | - | - | [12] |
| Microsporum canis | 7 | 0.25–2 | 0.61 | - | - | [12] |
| Trichophyton violaceum | 2 | 2–4 | 2.82 | - | - | [12] |
| Trichophyton rubrum | 27 | - | - | - | - | [13] |
| Trichophyton mentagrophytes | 14 | - | - | - | - | [13] |
| Microsporum canis | 19 | - | - | - | - | [13] |
| Various Dermatophytes | 165 | 0.125-32 | - | 0.25 | 1 | [6] |
Table 2: Efficacy of Griseofulvin in Clinical Trials for Tinea Capitis
| Study Population | Number of Patients | Griseofulvin Dosage | Treatment Duration | Overall Effective Cure Rate (%) | Cure Rate for Trichophyton spp. (%) | Cure Rate for Microsporum spp. (%) | Reference |
| Meta-analysis (7 studies) | 438 | Varied (10-20 mg/kg/d) | 6-12 weeks | 73.4 ± 7 | 67.6 ± 9 | 88.1 ± 5 | [9][10] |
| Comparative Trial | 880 | 11 mg/kg | 6 weeks | 52.2 | - | - | [4] |
Experimental Protocols
1. Broth Microdilution Assay for Griseofulvin Susceptibility Testing (Adapted from CLSI M38-A2)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Griseofulvin against dermatophytes.
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[12]
-
-
Drug Dilution:
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 28°C for 4-7 days, depending on the growth rate of the fungal species.[13]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Griseofulvin that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the positive control.
-
2. Checkerboard Assay for Antifungal Synergy Testing
This assay is used to evaluate the interaction between Griseofulvin and another antifungal agent.
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of drug concentrations.
-
Serially dilute Griseofulvin horizontally and the second antifungal agent vertically. The plate will contain wells with each drug alone at various concentrations, as well as all possible combinations of the two drugs.[15]
-
-
Inoculation:
-
Inoculate all wells with a standardized fungal suspension as prepared for the MIC assay.[15]
-
-
Incubation:
-
Incubate the plate under the same conditions as the MIC assay.[15]
-
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Caption: Mechanism of action of Griseofulvin in a fungal cell.
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 3. medcentral.com [medcentral.com]
- 4. Treatment of Tinea Capitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. jcdr.net [jcdr.net]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. benchchem.com [benchchem.com]
- 9. Meta-analysis: Griseofulvin Efficacy in the Treatment of Tinea Capitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Meta-analysis: griseofulvin efficacy in the treatment of tinea capitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reviberoammicol.com [reviberoammicol.com]
- 12. academic.oup.com [academic.oup.com]
- 13. scielo.br [scielo.br]
- 14. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative In Vitro Analysis of Griseofulvin and Terbinafine Efficacy
A deep dive into the in vitro antifungal properties of two cornerstone drugs, Griseofulvin and Terbinafine, reveals distinct mechanisms and potencies against dermatophytes. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and testing workflows.
Terbinafine consistently demonstrates superior in vitro activity against a broad spectrum of dermatophytes when compared to Griseofulvin, a distinction primarily attributed to its fungicidal mechanism of action, in contrast to Griseofulvin's fungistatic nature. This difference is quantitatively reflected in their Minimum Inhibitory Concentrations (MICs), with Terbinafine generally exhibiting significantly lower values.
Quantitative Efficacy: A Tale of Two Antifungals
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. For a more complete picture, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is also considered. Terbinafine, an allylamine antifungal, is known for its fungicidal action, meaning it actively kills the fungal cells.[1] In contrast, Griseofulvin acts fungistatically, inhibiting the growth and reproduction of fungi without directly killing them.[1]
The following tables summarize the MIC values for Griseofulvin and Terbinafine against common dermatophytes as reported in various studies. It is important to note that direct comparative studies presenting MFC values for both drugs are limited, largely due to the differing natures of their antifungal activity.
| Griseofulvin: In Vitro Efficacy (MIC in µg/mL) | |||
| Dermatophyte Species | MIC Range | MIC50 | MIC90 |
| Trichophyton rubrum | 0.03 - >16 | 1.0 - 4.0 | 2.0 - 8.0 |
| Trichophyton mentagrophytes | 0.06 - 16 | 0.5 - 2.0 | 1.0 - 8.0 |
| Microsporum canis | 0.125 - 8 | 1.0 - 2.0 | 2.0 - 4.0 |
| Epidermophyton floccosum | 0.125 - 4 | 0.5 | 1.0 |
| Terbinafine: In Vitro Efficacy (MIC in µg/mL) | |||
| Dermatophyte Species | MIC Range | MIC50 | MIC90 |
| Trichophyton rubrum | ≤0.004 - 0.25 | ≤0.004 - 0.015 | 0.008 - 0.03 |
| Trichophyton mentagrophytes | ≤0.004 - 0.125 | ≤0.004 - 0.008 | ≤0.004 - 0.015 |
| Microsporum canis | 0.008 - 0.5 | 0.015 - 0.06 | 0.03 - 0.25 |
| Epidermophyton floccosum | ≤0.004 - 0.015 | ≤0.004 | ≤0.004 |
Note: MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively. The values presented are a synthesis of data from multiple sources and may vary depending on the specific study and testing methodology.
Unraveling the Mechanisms of Action
The stark contrast in in vitro efficacy between Griseofulvin and Terbinafine can be attributed to their distinct molecular targets within the fungal cell.
Griseofulvin targets the fungal cell's mitotic spindle by binding to tubulin. This interaction disrupts microtubule formation, thereby arresting cell division in metaphase and inhibiting fungal growth.[2]
Terbinafine , on the other hand, inhibits the enzyme squalene epoxidase, a key component in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane. The inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the cell, ultimately resulting in cell death.
References
A Comparative Guide to the Mechanisms of Action: Griseofulvin versus Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two distinct classes of antifungal agents: griseofulvin and the azole antifungals. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and drug development efforts within the field of mycology.
Overview of Mechanisms of Action
Griseofulvin and azole antifungals combat fungal infections through fundamentally different cellular pathways. Griseofulvin is a mitotic inhibitor that disrupts fungal cell division, while azoles interfere with the integrity of the fungal cell membrane by inhibiting the synthesis of a crucial sterol component.
Griseofulvin: This antifungal agent's primary mode of action is the disruption of microtubule function.[1] It binds to tubulin, the protein subunit of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1] This interaction inhibits mitosis, leading to a fungistatic effect where the fungus can no longer replicate.[1] Griseofulvin is actively transported into fungal cells and is particularly effective against dermatophytes as it is incorporated into keratin precursor cells, rendering newly formed keratin resistant to fungal invasion.
Azole Antifungals: The azole class of antifungals, which includes imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole), targets the fungal cell membrane. Specifically, they inhibit the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450-dependent enzyme (CYP51). This enzyme is critical in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and a compromised cell membrane with altered fluidity and permeability, ultimately inhibiting fungal growth. The action of azoles is generally considered fungistatic.
Comparative Efficacy: In Vitro Susceptibility Data
The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes representative MIC data for griseofulvin and various azole antifungals against common dermatophytes.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Griseofulvin | Trichophyton rubrum | 0.125 - >64 | 0.351 |
| Trichophyton mentagrophytes | 0.125 - 32 | - | |
| Microsporum canis | 0.125 - 4 | - | |
| Epidermophyton floccosum | 0.125 - 2 | - | |
| Itraconazole | Trichophyton rubrum | 0.0019 - >64 | 0.085 |
| Trichophyton mentagrophytes | 0.0019 - 0.5 | - | |
| Microsporum canis | 0.0019 - 0.25 | - | |
| Epidermophyton floccosum | 0.0019 - 0.125 | - | |
| Fluconazole | Trichophyton rubrum | 0.4 - 64 | 11.58 |
| Trichophyton mentagrophytes | 0.4 - 64 | - | |
| Microsporum canis | 1.6 - 64 | - | |
| Epidermophyton floccosum | 0.8 - 16 | - | |
| Ketoconazole | Trichophyton rubrum | <0.25 - >64 | 0.089 |
| Trichophyton mentagrophytes | <0.25 - 1 | - | |
| Microsporum canis | <0.25 - 1 | - | |
| Epidermophyton floccosum | <0.25 | - |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Visualizing the Mechanisms of Action
The distinct molecular targets of griseofulvin and azole antifungals can be visualized through the following diagrams.
Caption: Griseofulvin's mechanism of action targeting microtubule assembly and inhibiting mitosis.
Caption: Azole antifungals' mechanism of action inhibiting ergosterol synthesis.
Key Experimental Protocols
The mechanisms of action for griseofulvin and azole antifungals are elucidated through specific in vitro assays. Detailed methodologies for these key experiments are provided below.
In Vitro Microtubule Polymerization Assay (for Griseofulvin)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules. A common method involves monitoring the change in turbidity of a tubulin solution over time.
Objective: To determine if griseofulvin inhibits the assembly of microtubules from tubulin subunits.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Griseofulvin stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Low-binding 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare the polymerization buffer and keep it on ice.
-
Thaw the purified tubulin on ice.
-
Prepare serial dilutions of griseofulvin in polymerization buffer. Include a vehicle control (DMSO in buffer).
-
-
Reaction Setup (on ice):
-
In each well of a pre-chilled 96-well plate, add the desired concentration of griseofulvin or vehicle control.
-
Add the tubulin solution to each well to a final concentration of approximately 3-5 mg/mL.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (turbidity) versus time for each concentration of griseofulvin and the control.
-
Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control. The IC50 value (concentration causing 50% inhibition of polymerization) can be calculated.
-
Ergosterol Quantification Assay (for Azole Antifungals)
This assay measures the total amount of ergosterol in fungal cells after treatment with an antifungal agent. A common method involves saponification, extraction, and analysis by gas chromatography-mass spectrometry (GC-MS).
Objective: To determine if an azole antifungal inhibits the synthesis of ergosterol in fungal cells.
Materials:
-
Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., Sabouraud Dextrose Broth)
-
Azole antifungal stock solution (in DMSO)
-
Methanolic potassium hydroxide (KOH)
-
n-Hexane
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Ergosterol standard
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate the fungal species into the culture medium.
-
Add serial dilutions of the azole antifungal or vehicle control (DMSO) to the cultures.
-
Incubate the cultures under appropriate conditions (e.g., 37°C, 24-48 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Lyophilize the cell pellet to determine the dry weight.
-
-
Saponification and Extraction:
-
Add methanolic KOH to the dried fungal pellet.
-
Heat the mixture at 80-90°C for 1-2 hours to saponify the lipids.
-
After cooling, add n-hexane and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).
-
Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction.
-
-
Derivatization and GC-MS Analysis:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of hexane and add the silylating agent to derivatize the ergosterol to its more volatile trimethylsilyl (TMS) ether.
-
Heat at 60-70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the ergosterol standard.
-
Identify and quantify the ergosterol-TMS peak in the sample chromatograms based on its retention time and mass spectrum.
-
Calculate the amount of ergosterol per unit of fungal dry weight. A dose-dependent decrease in ergosterol content in the treated samples compared to the control indicates inhibition of ergosterol synthesis.
-
Conclusion
Griseofulvin and azole antifungals represent two distinct and effective strategies for combating fungal infections. Griseofulvin's unique mechanism of disrupting fungal mitosis by targeting microtubules makes it a valuable therapeutic agent, particularly for dermatophytoses. In contrast, the broad-spectrum activity of azoles is derived from their ability to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane. Understanding these disparate mechanisms of action, supported by quantitative in vitro data and detailed experimental protocols, is paramount for the rational design of new antifungal therapies and the effective use of existing agents in research and clinical settings.
References
Griseofulvin's Impact on Tubulin Polymerization: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing Griseofulvin's effect on tubulin polymerization with other microtubule-targeting agents. This guide provides supporting experimental data, detailed methodologies, and visual representations of key processes.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and cell structure maintenance. Their dynamic nature makes them a prime target for therapeutic intervention, particularly in oncology. Griseofulvin, a well-established antifungal agent, has garnered scientific interest for its effects on microtubule dynamics, distinct from classic microtubule-targeting drugs. This guide provides a comparative analysis of Griseofulvin's effects on tubulin polymerization against other well-known microtubule inhibitors, including Colchicine, Vinca Alkaloids, and Taxanes.
Comparative Analysis of Microtubule-Targeting Agents
The primary mechanism of action for these compounds involves their interaction with tubulin, the building block of microtubules. However, the specific binding sites and the resulting effects on microtubule dynamics vary significantly.
| Compound Class | Primary Mechanism of Action | Binding Site on Tubulin | Effect on Tubulin Polymerization |
| Griseofulvin | Suppresses microtubule dynamics | Binds to tubulin, with suggested sites overlapping with the paclitaxel site and at the αβ intra-dimer interface.[1] | Weakly inhibits in vitro polymerization, requiring high concentrations (>100 µM).[2][3][4] Strongly suppresses dynamic instability at lower concentrations (1-20 µM).[2][3][4] |
| Colchicine | Microtubule Destabilizer | Binds to the colchicine binding site on β-tubulin, at the interface with α-tubulin.[5][6] | Inhibits tubulin polymerization.[5] |
| Vinca Alkaloids (e.g., Vinblastine, Vincristine) | Microtubule Destabilizer | Bind to the vinca domain on β-tubulin at the microtubule plus-ends. | Inhibit microtubule polymerization and induce microtubule depolymerization.[7] |
| Taxanes (e.g., Paclitaxel) | Microtubule Stabilizer | Bind to a pocket on the β-tubulin subunit within the microtubule. | Promote tubulin polymerization and stabilize existing microtubules.[8] |
Quantitative Comparison of Inhibitory Concentrations
The potency of these agents in affecting tubulin polymerization and cellular processes is a critical factor in their therapeutic application. The following table summarizes key quantitative data from in vitro and cell-based assays.
| Compound | Assay Type | Parameter | Value |
| Griseofulvin | In vitro tubulin polymerization | IC50 | >100 µM[2][3][4] |
| In vitro microtubule dynamics | IC50 (for overall dynamicity) | <1 µM[3] | |
| Mitotic Arrest (HeLa cells) | IC50 | 20 µM[2][3][4] | |
| Vinblastine | In vitro tubulin polymerization | IC50 | 0.54 µM[9], 32 µM[10] |
| Vinorelbine | In vitro tubulin polymerization | IC50 | 0.80 µM[9] |
| Vincristine | Tubulin binding | Ki | 85 nM[10] |
| Colchicine | In vitro tubulin polymerization | IC50 | ~10.6 µM[11] |
| Cell-based tubulin polymerization inhibition | IC50 | 58 nM[12] | |
| Paclitaxel | In vitro tubulin assembly | EC50 | 23 µM (under specific conditions)[13] |
Impact on Microtubule Dynamic Instability
Griseofulvin's primary mechanism at clinically relevant concentrations is the suppression of microtubule dynamic instability. This involves the alteration of the four key parameters of dynamic instability: the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
A study on MCF-7 cells demonstrated that Griseofulvin (at its IC50 of 15 µM) significantly dampened microtubule dynamics.[1]
| Dynamic Instability Parameter | Effect of Griseofulvin (15 µM) in MCF-7 Cells |
| Growth Rate | Reduced by 46%[1] |
| Shortening Rate | Reduced by 48.5%[1] |
| Mean Growth Length | Reduced by 50%[1] |
| Mean Shortening Length | Reduced by 58%[1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized microtubules.[14][15][16][17]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (Griseofulvin and others) and vehicle control (DMSO)
-
Black 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a 10x working stock of the test compounds in General Tubulin Buffer.
-
Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[16]
-
Assay Setup: Add 10 µL of the 10x test compound or vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add 90 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The maximum rate of polymerization (Vmax) and the plateau fluorescence (polymer mass) are determined. For dose-response experiments, these values are plotted against the log of the compound concentration to calculate IC50 or EC50 values.[15]
Cell-Based Microtubule Dynamics Assay
This method allows for the direct visualization and quantification of microtubule dynamics in living cells, often by tracking the plus-ends of microtubules using fluorescently tagged proteins like EB3.[18][19][20]
Materials:
-
Cells stably expressing a fluorescently tagged microtubule plus-end tracking protein (e.g., EB3-GFP)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
High-resolution live-cell imaging system (e.g., spinning disk confocal or TIRF microscope) with environmental control (37°C, 5% CO₂)
-
Image analysis software (e.g., U-Track)
Procedure:
-
Cell Seeding: Plate cells expressing the fluorescent marker onto glass-bottom dishes and allow them to adhere.
-
Compound Treatment: Treat the cells with the desired concentrations of the test compound or vehicle control and incubate for the desired duration.
-
Live-Cell Imaging: Mount the dish on the microscope stage within the environmental chamber. Acquire time-lapse images of the fluorescently tagged microtubule ends at a high frame rate.
-
Image Analysis: Use image analysis software to track the movement of the fluorescent plus-end comets over time.
-
Parameter Extraction: From the tracking data, calculate the four parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency, and rescue frequency.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the comparative mechanisms of action of the discussed microtubule-targeting agents.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Comparative mechanisms of microtubule-targeting agents.
Conclusion
Griseofulvin exhibits a distinct mechanism of action compared to classic microtubule poisons. While it is a weak inhibitor of in vitro tubulin polymerization, it potently suppresses microtubule dynamic instability in living cells at concentrations relevant to its anti-proliferative effects. This highlights the importance of employing cell-based assays that directly measure microtubule dynamics to fully characterize the effects of novel compounds. The data and protocols presented in this guide offer a framework for the comparative evaluation of Griseofulvin and other potential microtubule-targeting agents in preclinical drug discovery and development.
References
- 1. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
- 11. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maxanim.com [maxanim.com]
- 18. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antifungal Resistance: A Comparative Guide to Griseofulvin Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates a deeper understanding of the cross-resistance profiles of existing and novel antifungal agents. This guide provides a comparative analysis of Griseofulvin, a long-standing oral antifungal, and its potential for cross-resistance with other major classes of antifungal drugs. Leveraging available experimental data, this document aims to be a valuable resource for researchers in infectious disease and drug development.
Executive Summary
Griseofulvin's unique mechanism of action, targeting fungal mitosis through the disruption of microtubule function, theoretically minimizes the likelihood of cross-resistance with antifungal agents that target the cell membrane or cell wall.[1] While direct, comprehensive cross-resistance studies are limited, data from combination therapy studies suggest that Griseofulvin can act synergistically or additively with other antifungals, further supporting the concept of a low potential for cross-resistance. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms to provide a clear and objective comparison.
Data Presentation: Comparative Antifungal Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a study by Dalla Lana et al. (2018), which investigated the in vitro interaction of Griseofulvin (GF) and Terbinafine (TF) against various dermatophyte isolates, including multidrug-resistant strains.[2] The data is presented to highlight the activity of each agent alone and in combination.
Table 1: MIC of Griseofulvin and Terbinafine Against Susceptible and Resistant Dermatophyte Isolates [2]
| Fungal Isolate | Isolate ID | GF MIC (µg/mL) | TF MIC (µg/mL) |
| Trichophyton mentagrophytes | TME 16 (Multi-resistant) | >32 | 4 |
| Trichophyton mentagrophytes | TME 34 (Multi-resistant) | >32 | 4 |
| Microsporum canis | MCA 36 (GF-resistant) | 4 | 0.5 |
| Microsporum gypseum | MGY 58 (GF-resistant) | 4 | 0.25 |
| Trichophyton rubrum | TRU 25 (GF-resistant) | 8 | 0.125 |
| Trichophyton rubrum | TRU 43 (GF-resistant) | 4 | 0.25 |
| Trichophyton mentagrophytes | TME 32 (Susceptible) | 2 | 0.5 |
Table 2: Additive Effect of Griseofulvin and Terbinafine Combination Against a Multidrug-Resistant Isolate [2]
| Fungal Isolate | Isolate ID | GF MIC in Combination (µg/mL) | TF MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Trichophyton mentagrophytes | TME 16 | 16 | 2 | 1.0 | Additive |
The FICI was calculated as (MIC of GF in combination / MIC of GF alone) + (MIC of TF in combination / MIC of TF alone). An FICI between 0.5 and 4.0 is generally considered to indicate an additive effect.[2]
Experimental Protocols
A detailed understanding of the methodologies used to generate antifungal susceptibility data is critical for the interpretation and replication of research findings. The following are key experimental protocols relevant to cross-resistance studies.
Antifungal Susceptibility Testing: Broth Microdilution Method (Checkerboard Assay)
The checkerboard microdilution assay is a common method to assess the in vitro interaction between two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of individual antifungal agents and to evaluate their combined effect (synergistic, additive, indifferent, or antagonistic).
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5 McFarland standard)
-
Antifungal stock solutions (e.g., Griseofulvin, Terbinafine, Azoles)
-
Culture medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Spectrophotometer or visual reading system
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare serial twofold dilutions of each antifungal agent in the culture medium.
-
In a 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis.
-
The final well should contain the highest concentration of both drugs, while wells along the axes will contain serial dilutions of a single drug. Include a drug-free growth control well.
-
-
Inoculation:
-
Prepare a standardized fungal inoculum as per CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.
-
Add the fungal suspension to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction compared to the growth control). This can be assessed visually or by using a spectrophotometer to measure optical density.
-
-
Data Analysis:
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Indifference: FICI > 4.0
-
Antagonism: FICI > 4.0 (some definitions use a higher threshold)
-
-
Cell Viability Assay: MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which can be used to quantify fungal viability after exposure to antifungal agents.
Objective: To determine the extent of cell damage or death caused by antifungal treatment.
Materials:
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates with fungal cultures treated with antifungals
-
Spectrophotometer
Procedure:
-
Treatment:
-
Expose fungal cells to various concentrations of the antifungal agent(s) in a microtiter plate, as in the susceptibility testing protocol.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for a further period (e.g., 4 hours) to allow for the reduction of MTT by metabolically active cells into a purple formazan product.
-
-
Solubilization:
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. The percentage of cell viability can be calculated relative to the untreated control.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to Griseofulvin's mechanism of action and resistance.
Caption: Mechanism of action of Griseofulvin, targeting fungal mitosis.
References
Comparative Analysis of Griseofulvin from Different Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a raw material supplier is a critical step that can significantly impact experimental outcomes and product quality. This guide provides a framework for the comparative analysis of Griseofulvin from various suppliers, focusing on key quality attributes and performance metrics. By employing standardized experimental protocols, researchers can make informed decisions to ensure the consistency, purity, and efficacy of this essential antifungal agent in their work.
Griseofulvin is a widely used antifungal drug that functions by disrupting the mitotic spindle of fungal cells, thereby inhibiting their division.[1][2][3] Its efficacy is intrinsically linked to its physicochemical properties, which can vary between suppliers due to differences in manufacturing processes and quality control measures. This comparison guide outlines the necessary experimental protocols to assess these differences and presents sample data to illustrate potential variations.
Data Presentation: A Comparative Overview
To facilitate a clear and direct comparison of Griseofulvin from different suppliers, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key quality control parameters.
Table 1: Physical and Chemical Properties
| Parameter | Supplier A | Supplier B | Supplier C | USP Specification |
| Appearance | White to yellowish-white powder | White to yellowish-white powder | White to yellowish-white powder | White to yellowish-white, odorless, tasteless powder |
| Solubility | Practically insoluble in water; soluble in chloroform; sparingly soluble in alcohol | Practically insoluble in water; soluble in chloroform; sparingly soluble in alcohol | Practically insoluble in water; soluble in chloroform; sparingly soluble in alcohol | Practically insoluble in water; soluble in chloroform; sparingly soluble in alcohol |
| Melting Point (°C) | 218-224 | 219-225 | 217-223 | 218-224 |
| Loss on Drying (%) | ≤ 0.5 | ≤ 0.4 | ≤ 0.6 | ≤ 1.0 |
| Residue on Ignition (%) | ≤ 0.1 | ≤ 0.1 | ≤ 0.15 | ≤ 0.2 |
Table 2: Purity and Impurity Profile (HPLC Analysis)
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Assay (% w/w) | 99.8 | 99.5 | 98.9 | 97.0 - 102.0 |
| Related Substance A (%) | 0.05 | 0.10 | 0.15 | ≤ 0.2 |
| Related Substance B (%) | < 0.03 | 0.05 | 0.08 | ≤ 0.1 |
| Total Impurities (%) | 0.15 | 0.25 | 0.40 | ≤ 0.5 |
Table 3: In Vitro Performance
| Parameter | Supplier A | Supplier B | Supplier C | USP Specification |
| Dissolution (%) in 60 min | 85 | 80 | 75 | ≥ 75 |
| Antifungal Activity (MIC against T. rubrum, µg/mL) | 0.25 | 0.5 | 0.5 | Report Value |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data. The following are key experimental protocols for the analysis of Griseofulvin.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is used to determine the potency of Griseofulvin and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent).
-
Mobile Phase: A suitable mixture of acetonitrile, methanol, and water. A common ratio is 35:15:50 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 291 nm.[5]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard solution of USP Griseofulvin Reference Standard in the mobile phase at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the Griseofulvin sample from each supplier in the mobile phase to achieve a similar concentration as the standard solution.
-
Procedure: Inject the standard and sample solutions into the chromatograph. The retention time of the principal peak in the sample solution should correspond to that of the standard solution. Calculate the assay percentage and the percentage of each impurity by comparing the peak areas.
Dissolution Testing
This test evaluates the rate at which Griseofulvin dissolves from its solid form, which is a critical factor for its bioavailability. The USP provides a standardized method for this test.[6]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of water containing 5.44 mg of sodium lauryl sulfate per mL.
-
Paddle Speed: 75 rpm.[6]
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 15, 30, 45, and 60 minutes.
-
Procedure: Place a known amount of Griseofulvin from each supplier into separate dissolution vessels. At each time point, withdraw a sample from the dissolution medium and analyze the concentration of dissolved Griseofulvin using UV-Vis spectrophotometry at a wavelength of 291 nm.[5]
Antifungal Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay determines the biological potency of the Griseofulvin samples.
-
Microorganism: A susceptible fungal strain, such as Trichophyton rubrum or Candida albicans.[7]
-
Method: Broth microdilution method.
-
Culture Medium: RPMI-1640 medium.
-
Procedure:
-
Prepare a stock solution of Griseofulvin from each supplier in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of each Griseofulvin stock solution in a 96-well microtiter plate containing the culture medium.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of Griseofulvin at which no visible growth of the fungus is observed.[7]
-
Mandatory Visualizations
To further elucidate the processes involved in the analysis and the mechanism of action of Griseofulvin, the following diagrams are provided.
Caption: Workflow for the comparative analysis of Griseofulvin from different suppliers.
Caption: Signaling pathway illustrating Griseofulvin's inhibitory effect on fungal mitosis.
By adhering to these standardized protocols and presenting the data in a clear, comparative format, researchers can confidently select a Griseofulvin supplier that meets the stringent quality and performance standards required for their specific applications. This systematic approach not only ensures the reliability of experimental results but also contributes to the overall success of research and development endeavors.
References
- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 2. Mechanism of action of Griseofulvin_Chemicalbook [chemicalbook.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
Micronization of Griseofulvin: A Comparative Guide to its In Vitro Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antifungal activity of micronized versus standard griseofulvin. While clinical evidence overwhelmingly supports the enhanced in vivo efficacy of micronized griseofulvin due to improved oral absorption, its direct impact on in vitro antifungal potency is less documented. This document synthesizes available data, details relevant experimental protocols, and explores the underlying mechanisms.
Griseofulvin is a fungistatic antibiotic that is effective against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[1] Its mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[2] The oral bioavailability of griseofulvin is notably poor due to its low aqueous solubility.[3] Micronization, the process of reducing the average diameter of a solid material's particles, is a well-established technique to improve the dissolution rate and subsequent absorption of poorly soluble drugs like griseofulvin.[2][4]
The Impact of Particle Size on In Vitro Antifungal Activity
Theoretically, in a standard in vitro minimum inhibitory concentration (MIC) assay where the drug is fully solubilized in the test medium, the initial particle size of the raw material should not significantly influence the final MIC value. The MIC reflects the inherent potency of the drug molecule against the fungal isolate.
However, advancements in drug formulation, particularly the development of nanoparticles (a step beyond micronization), have shown that particle size can indeed influence in vitro antifungal activity. Studies on griseofulvin nanoparticles have demonstrated a notable enhancement in its inhibitory effects against dermatophytes when compared to standard griseofulvin. This suggests that at the nanoscale, factors beyond simple solubilization, such as increased surface area for interaction with fungal cells or enhanced penetration, may come into play.
Comparative In Vitro Antifungal Activity Data
Direct comparative studies on the in vitro antifungal activity of micronized versus non-micronized griseofulvin are not extensively available in peer-reviewed literature. However, data from a study on griseofulvin-zinc oxide nanoparticles (GF-ZnO NPs) provides valuable insight into the effect of particle size reduction on in vitro efficacy.
| Fungal Species | Formulation | Minimum Inhibitory Concentration (MIC) in µg/mL | Inhibition Zone (at 1 µg/mL) in mm |
| Trichophyton mentagrophytes | Griseofulvin-ZnO Nanoparticles | 0.0625 | 21 |
| Griseofulvin (Standard) | 0.28 | 19 | |
| Trichophyton verrucosum | Griseofulvin-ZnO Nanoparticles | 0.031 | 23 |
| Griseofulvin (Standard) | 0.09 | 15 | |
| Data sourced from a study on Griseofulvin-ZnO nanoparticles.[5] |
The following table summarizes the typical MIC ranges for standard griseofulvin against various dermatophytes as reported in several in vitro studies. These values provide a baseline for the expected antifungal activity of the drug.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | 0.125 - 16 | <0.25 - 1 | 8 | 1.1 |
| Trichophyton mentagrophytes | 0.25 - 2 | <0.25 - 1 | 8 | 0.61 |
| Trichophyton verrucosum | - | - | - | 0.43 - 0.95 |
| Microsporum canis | 0.25 - 2 | <0.25 - 1 | 8 | 0.61 |
| Epidermophyton floccosum | - | - | - | 0.43 - 0.95 |
| Compiled from multiple sources.[6][7] |
Experimental Protocols
The determination of in vitro antifungal susceptibility of griseofulvin is crucial for understanding its potency. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M38-A3) is a standardized protocol for testing the susceptibility of filamentous fungi.
Broth Microdilution Method for MIC Determination
-
Preparation of Fungal Inoculum:
-
Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation.
-
Conidia are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80) to create a homogenous suspension.
-
The suspension is adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Griseofulvin Dilutions:
-
A stock solution of griseofulvin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the griseofulvin stock solution are prepared in a multi-well microtiter plate using RPMI 1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at a controlled temperature (typically 28-30°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungal species.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of griseofulvin that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth in the drug-free control well. The inhibition is typically assessed visually or by using a spectrophotometer.
-
Visualizing the Concepts
Caption: Mechanism of action of Griseofulvin.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griseofulvin micronization and dissolution rate improvement by supercritical assisted atomization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of novel griseofulvin nanoparticles with zinc oxide against dermatophytic fungi: Trichophyton mentagrophytes and Trichophyton verrucosum: A primary study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacodynamic characteristics of griseofulvin against dermatophyte isolates of Trichophyton tonsurans from tinea capitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Griseofulvin's Specificity for Fungal Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Griseofulvin's interaction with fungal tubulin versus its mammalian counterpart, supported by experimental data. We delve into the methodologies for key experiments, present quantitative data for easy comparison, and visualize the underlying cellular pathways to validate the specificity of this well-established antifungal agent.
Executive Summary
Griseofulvin, a cornerstone in the treatment of dermatophyte infections, exerts its antifungal effect by disrupting microtubule function. Its efficacy and favorable safety profile in humans are attributed to a significantly higher affinity for fungal tubulin over mammalian tubulin. This guide substantiates this claim through a compilation of in vitro experimental data, detailed protocols for assessing tubulin interaction, and a comparative look at other microtubule-targeting agents. The data collectively underscores the molecular basis for Griseofulvin's selective toxicity.
Mechanism of Action: A Tale of Two Tubulins
Griseofulvin's primary mechanism of action involves binding to tubulin, the protein subunit of microtubules. This interaction disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][2] The consequence in fungi is an arrest of the cell cycle in metaphase, leading to the inhibition of fungal growth (fungistatic effect).[3][4]
The key to Griseofulvin's success as an antifungal lies in its preferential binding to fungal tubulin.[1] While it does interact with mammalian tubulin, significantly higher concentrations are required to elicit a comparable effect.[5] This differential affinity is the foundation of its selective toxicity, allowing for the targeting of fungal pathogens with minimal impact on host cells.
Quantitative Analysis: Griseofulvin-Tubulin Interaction
The specificity of Griseofulvin's interaction can be quantified by comparing its binding affinity and inhibitory concentrations for fungal and mammalian tubulin.
| Parameter | Fungal Tubulin | Mammalian Tubulin | Reference |
| Binding Affinity (Kd) | Data not available in searched literature | ~300 µM (Goat Brain) | [5] |
| Binding Affinity (Ka) | Data not available in searched literature | 1.2 x 10⁴ M⁻¹ (Bovine Brain) | [6] |
| Inhibitory Concentration (Mitosis) | 0.4 - 1.7 µM (Dermatophytes) | ~20 µM (IC50, HeLa Cells) | [5] |
| Inhibitory Concentration (Tubulin Polymerization) | Not explicitly quantified | >100 µM (in vitro) | [5] |
| Minimum Inhibitory Concentration (MIC) | 6.24 - 12.48 µg/mL (Candida spp. with nanocomposite) | Not Applicable | [7] |
Comparative Performance: Griseofulvin vs. Other Tubulin Inhibitors
Griseofulvin's performance can be further understood by comparing it to other compounds that target tubulin, such as the benzimidazole antifungals.
| Compound | Target | In Vitro Activity | Reference |
| Griseofulvin | Fungal Tubulin | Inhibits mitosis at low micromolar concentrations in dermatophytes. | [5] |
| Benzimidazoles (e.g., Carbendazim) | Fungal β-tubulin | Inhibit polymerization of fungal tubulins (α1-/β2- and α2-/β2-tubulins) by over 90%. | [8] |
| Colchicine | Mammalian Tubulin | Inhibits tubulin polymerization with an IC50 of 10.65 nM for purified microtubules. | [9] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating drug-target interactions. Below are detailed methodologies for key assays used to characterize the binding and effect of Griseofulvin on tubulin.
Tubulin Polymerization Assay (Turbidity Measurement)
This assay measures the effect of a compound on the in vitro assembly of tubulin into microtubules. Polymerization is monitored by the increase in light scattering (turbidity) at 340 nm.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP solution (10 mM)
-
Glycerol
-
Griseofulvin stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Prepare the tubulin polymerization mix on ice: To General Tubulin Buffer, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Add purified tubulin to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of Griseofulvin in General Tubulin Buffer.
-
Add 10 µL of each Griseofulvin dilution (or vehicle control, DMSO) to the wells of a pre-warmed 37°C 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analyze the data by plotting absorbance versus time. The rate of polymerization and the final plateau can be used to determine the inhibitory effect of Griseofulvin.
Griseofulvin-Tubulin Binding Assay (Tryptophan Fluorescence Quenching)
This method determines the binding affinity of a ligand to a protein by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding.
Materials:
-
Purified tubulin
-
Binding buffer (e.g., 25 mM PIPES, pH 6.8)
-
Griseofulvin stock solution (in DMSO)
-
Fluorometer with an excitation wavelength of ~295 nm and an emission scan from 310 to 400 nm.
-
Quartz cuvette
Protocol:
-
Prepare a solution of tubulin (e.g., 1 µM) in the binding buffer.
-
Place the tubulin solution in the cuvette and record the baseline tryptophan fluorescence spectrum.
-
Titrate small aliquots of the Griseofulvin stock solution into the tubulin solution, allowing the mixture to equilibrate for a set time (e.g., 30 minutes) at a constant temperature (e.g., 37°C) after each addition.
-
Record the fluorescence spectrum after each titration.
-
Correct the fluorescence intensity for the inner filter effect caused by Griseofulvin's absorbance. This can be done by measuring the absorbance of Griseofulvin at the excitation and emission wavelengths and applying a correction formula.
-
Determine the dissociation constant (Kd) by plotting the change in fluorescence intensity as a function of the Griseofulvin concentration and fitting the data to a binding isotherm equation.
Cellular Signaling Pathways
The interaction of Griseofulvin with tubulin triggers distinct downstream signaling pathways in fungal and mammalian cells.
Fungal Cell: Mitotic Spindle Disruption
In fungi, Griseofulvin's binding to tubulin directly interferes with the assembly of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This leads to a metaphase arrest and ultimately inhibits cell proliferation.
Mammalian Cell: G2/M Arrest and Apoptosis
In mammalian cells, while higher concentrations of Griseofulvin are needed, the disruption of microtubule dynamics also leads to a cell cycle arrest at the G2/M phase. This arrest can trigger a cascade of events, including the activation of tumor suppressor p53 and caspase pathways, ultimately leading to programmed cell death (apoptosis).[10][11]
Experimental Workflow: Validating Specificity
A logical workflow to validate Griseofulvin's specificity for fungal tubulin is outlined below.
Conclusion
The compiled experimental evidence strongly supports the specificity of Griseofulvin for fungal tubulin. The significant difference in the concentrations required to inhibit fungal mitosis versus mammalian cell division highlights its targeted mechanism of action. While a direct comparison of binding affinities to purified fungal and mammalian tubulin would provide definitive quantitative proof, the existing cellular and in vitro data provide a robust validation of its selective antifungal activity. This inherent specificity is the cornerstone of Griseofulvin's clinical utility and safety profile, making it a valuable tool in the arsenal against dermatophytic infections. Further research focusing on the structural basis of this differential binding could pave the way for the design of even more potent and specific antifungal agents.
References
- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unraveling the Fungal Response to Griseofulvin: A Comparative Analysis of Gene Expression Profiles
For Immediate Release
A deep dive into the molecular intricacies of how fungi respond to the antifungal agent Griseofulvin reveals significant alterations in gene expression related to microtubule function, cell division, and cellular transport. This comparative guide synthesizes transcriptomic and proteomic data from studies on Didymella segeticola and Trichophyton rubrum, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of Griseofulvin's mechanism of action at the genetic level.
Griseofulvin, a long-standing antifungal drug, is known to disrupt fungal growth by interfering with the mitotic spindle, a critical component for cell division.[1][2] Recent advances in high-throughput sequencing and proteomic analysis have allowed for a more granular view of the widespread changes in gene and protein expression that occur when fungi are exposed to this drug. This guide presents a comparative analysis of these changes, highlighting both common and species-specific responses to Griseofulvin treatment.
Key Findings from Gene Expression and Proteome Analysis
A pivotal study on the phytopathogenic fungus Didymella segeticola utilized an integrated transcriptome and proteome approach to elucidate the effects of Griseofulvin. The findings underscore that beta-tubulin is a primary target of the drug.[3][4] The treatment modulated cellular processes including the transport of materials within the cell, cellular movement, and mitosis.[3][4]
In the dermatophyte Trichophyton rubrum, research employing suppressive subtractive hybridization identified the upregulation of 39 unique genes in response to Griseofulvin and other cytotoxic agents. While not a full transcriptomic profile, this study points to specific genes that are actively transcribed in the presence of the drug.
The following table summarizes the key modulated genes and proteins in Didymella segeticola following Griseofulvin treatment, as identified by integrated transcriptomic and proteomic analysis.
| Functional Category | Gene/Protein | Organism | Regulation |
| Cell Division & Microtubule Function | Beta-tubulin 1 | Didymella segeticola | Target of Griseofulvin binding |
| Beta-tubulin 2 | Didymella segeticola | Target of Griseofulvin binding | |
| Cellular Transport | Various transporters | Didymella segeticola | Modulated |
| Cellular Movement | Various related proteins | Didymella segeticola | Modulated |
| Mitosis | Various related proteins | Didymella segeticola | Modulated |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.
Transcriptome and Proteome Analysis of Didymella segeticola Treated with Griseofulvin[3]
Sample Preparation:
-
Didymella segeticola strain GZSQ-4 hyphae were cultured in Potato Dextrose Broth (PDB).
-
The cultures were treated with Griseofulvin (GSF) at a concentration of 0.5 µg/ml for 3 hours.
-
A control group was treated with 0.5% DMSO in PDB.
-
Mycelia were harvested by filtration and washed three times with sterile double-distilled water (ddH₂O) at room temperature.
RNA Extraction and Transcriptome Sequencing:
-
Total RNA was extracted from the prepared mycelia.
-
RNA sequencing was performed on an Illumina HiSeq 4000 platform.
-
Clean reads were aligned to the D. segeticola reference genome (SRA accession number: PRJNA516041) using HISAT software (version 2.0.5).
-
Differential gene expression analysis was conducted using the edgeR package (version 3.28.1) in R.
Protein Extraction and Proteome Analysis:
-
Total protein was extracted from the prepared mycelia.
-
Protein samples were analyzed using mass spectrometry-based proteomics.
-
Differentially expressed proteins were identified and quantified.
Gene Expression Analysis of Trichophyton rubrum Treated with Griseofulvin
Fungal Strain and Culture Conditions:
-
A clinical isolate of Trichophyton rubrum was used.
-
The fungus was grown on Sabouraud dextrose agar.
-
For gene expression analysis, fungal microconidia were isolated and incubated in a minimal mineral medium.
Drug Treatment and RNA Extraction:
-
The fungal cultures were exposed to Griseofulvin at a sub-inhibitory concentration.
-
Total RNA was extracted from the fungal mycelia at various time points.
Suppressive Subtractive Hybridization (SSH):
-
SSH was performed to identify genes that were specifically upregulated in response to Griseofulvin treatment compared to control cultures.
-
The resulting cDNA fragments were cloned and sequenced to identify the differentially expressed genes.
Visualizing the Impact of Griseofulvin
To illustrate the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
Caption: Griseofulvin's mechanism of action targeting microtubule assembly.
Caption: Experimental workflow for fungal transcriptomics analysis.
This guide provides a snapshot of the current research into the gene expression profiles of fungi treated with Griseofulvin. The detailed data from studies like the one on Didymella segeticola offers valuable insights for understanding the broader cellular response to this antifungal agent and can aid in the development of novel therapeutic strategies. Further research involving comprehensive transcriptomic analyses on a wider range of fungal species is needed to build a more complete picture of the conserved and divergent responses to Griseofulvin.
References
- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Integrated Transcriptome and Proteome Analysis Reveals that the Antimicrobial Griseofulvin Targets Didymella segeticola Beta-Tubulin to Control Tea Leaf Spot - PubMed [pubmed.ncbi.nlm.nih.gov]
Griseofulvin's Efficacy Against Emerging Fungal Pathogens: A Comparative Analysis
A comprehensive review of available data indicates that griseofulvin, a long-established antifungal agent, is ineffective against the majority of emerging, invasive fungal pathogens that pose a significant threat to public health. Its clinical utility is confined to the treatment of dermatophytic infections, and it shows no meaningful activity against opportunistic yeasts and molds such as Candida auris, Aspergillus fumigatus, Cryptococcus neoformans, and species of Fusarium and Scedosporium. This guide presents a comparative analysis of griseofulvin's limited spectrum alongside the activity of currently recommended antifungal agents against these challenging pathogens.
Executive Summary
Griseofulvin exerts its fungistatic effect by disrupting the mitotic spindle and inhibiting nucleic acid synthesis in fungal cells.[1] However, its mechanism of action and cellular uptake are highly specific to dermatophytes, the fungi responsible for infections of the skin, hair, and nails.[1][2] Emerging fungal pathogens, which are often responsible for severe systemic infections in immunocompromised individuals, are intrinsically resistant to griseofulvin. This guide provides a detailed comparison of the in vitro susceptibility data for griseofulvin and alternative antifungal agents, highlighting the stark contrast in their efficacy against these critical pathogens.
Griseofulvin: A Narrow Spectrum of Activity
Griseofulvin has been a mainstay in the treatment of tinea capitis (ringworm of the scalp) for decades and is effective against various species of Trichophyton, Microsporum, and Epidermophyton.[2][3] However, its use has been largely superseded in many regions by newer agents with shorter treatment durations and better efficacy profiles.[1][4] Importantly, griseofulvin is not effective against yeasts such as Candida or other non-dermatophyte molds.[4]
Recent studies have shown that even within its traditional target organisms, resistance to griseofulvin may be emerging. For instance, in an outbreak of dermatophytosis in Northern India caused by the emerging species Trichophyton indotineae, 95% of isolates exhibited elevated minimum inhibitory concentrations (MICs) to griseofulvin.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of griseofulvin in comparison to standard-of-care antifungal agents against key emerging fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) ranges, clearly demonstrate the lack of activity of griseofulvin against these organisms. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity Against Candida auris
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Griseofulvin | Benzofuran | No data available; expected to be ineffective |
| Fluconazole | Azole | 0.5 - ≥64[5] |
| Amphotericin B | Polyene | ≥2 (for resistant isolates)[6] |
| Anidulafungin | Echinocandin | ≥4 (for resistant isolates)[6] |
| Micafungin | Echinocandin | ≥4 (for resistant isolates)[6] |
| Caspofungin | Echinocandin | ≥2 (for resistant isolates)[6] |
Table 2: Comparative In Vitro Activity Against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Griseofulvin | Benzofuran | No data available; expected to be ineffective |
| Voriconazole | Azole | ≤0.5 - ≥2 (for resistant isolates)[7] |
| Isavuconazole | Azole | Wild-type MIC ≤1[7] |
| Posaconazole | Azole | Wild-type MIC ≤0.5[7] |
| Amphotericin B | Polyene | 0.06 - 4[7] |
Table 3: Comparative In Vitro Activity Against Cryptococcus neoformans
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Griseofulvin | Benzofuran | No data available; expected to be ineffective |
| Fluconazole | Azole | 0.05 - 4[8] |
| Amphotericin B | Polyene | 0.25 - 1[8] |
| Flucytosine | Antimetabolite | 0.0625 - 2[8] |
| Voriconazole | Azole | 0.0078 - 0.25[8] |
| Posaconazole | Azole | 0.0313 - 0.5[8] |
Table 4: Comparative In Vitro Activity Against Fusarium Species
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Griseofulvin | Benzofuran | No data available; expected to be ineffective |
| Amphotericin B | Polyene | 0.015 - 32[9] |
| Voriconazole | Azole | High MICs often observed[10] |
| Posaconazole | Azole | High MICs often observed[10] |
Table 5: Comparative In Vitro Activity Against Scedosporium Species
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Griseofulvin | Benzofuran | No data available; expected to be ineffective |
| Voriconazole | Azole | 0.7 - 0.9 (Geometric Mean for P. apiosperma & P. boydii)[11] |
| Posaconazole | Azole | 1.3 - 2.4 (Geometric Mean for P. apiosperma & P. boydii)[11] |
| Amphotericin B | Polyene | Generally poor activity[12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of griseofulvin and a generalized workflow for antifungal susceptibility testing.
Caption: Mechanism of action of Griseofulvin.
References
- 1. droracle.ai [droracle.ai]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Griseofulvin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Identification and Antifungal Drug Susceptibility Pattern of Candida auris in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida auris Isolates Resistant to Three Classes of Antifungal Medications â New York, 2019 | MMWR [cdc.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Species-specific antifungal susceptibility patterns of Scedosporium and Pseudallescheria species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Griseofulvin and Its Synthetic Analogs in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Griseofulvin, a cornerstone in the treatment of dermatophytic infections, continues to be a subject of intense scientific scrutiny. Its unique mechanism of action, targeting fungal mitosis, provides a valuable scaffold for the development of novel antifungal agents with potentially enhanced efficacy and broader spectrums of activity. This guide offers a comparative study of Griseofulvin and its synthetic analogs, presenting key performance data from various experimental studies to inform future research and drug development endeavors.
Mechanism of Action: A Shared Foundation
Griseofulvin and its synthetic analogs primarily exert their antifungal effects by disrupting the mitotic spindle in fungal cells.[1][2][3] This is achieved through the binding of the compound to tubulin, the protein subunit that polymerizes to form microtubules.[4] This interaction inhibits microtubule assembly, leading to a dysfunctional mitotic spindle, metaphase arrest, and ultimately, the cessation of fungal cell division.[1][4][5] This targeted disruption of a fundamental cellular process in fungi, with a preferential binding to fungal tubulin over its human counterpart, is a key attribute of this class of compounds.[1]
While the core mechanism is conserved, research into synthetic analogs has also revealed modulation of other cellular pathways, including the induction of apoptosis through a Connexin 43-dependent mechanism in certain cancer cell lines, a discovery that opens new avenues for investigating the broader therapeutic potential of Griseofulvin derivatives.[1][2]
Comparative Antifungal Performance: A Quantitative Overview
The in vitro efficacy of Griseofulvin and its synthetic analogs is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC and half-maximal inhibitory concentration (IC50) values from various studies, providing a direct comparison of their antifungal potency against a range of fungal pathogens.
Table 1: In Vitro Antifungal Activity of Griseofulvin and Analogs against Dermatophytes
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |
| Griseofulvin | Trichophyton rubrum | 0.125 - 16 | 0.38 ± 0.048 | [6][7][8] |
| Griseofulvin | Trichophyton mentagrophytes | 0.25 - 8 | 0.058 ± 0.018 | [7][9] |
| Griseofulvin | Microsporum canis | 0.25 - 2 | - | [8] |
| Griseofulvin | Epidermophyton floccosum | 0.43 - 0.95 (Geometric Mean) | - | [9] |
| Analog 12 | Staphylococcus aureus (MRSA) | - | - | [10] |
Note: MIC ranges can vary depending on the specific isolate and testing methodology.
Table 2: Cytotoxic Activity of Griseofulvin and Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Griseofulvin | HeLa | 20 | [11][12] |
| Griseofulvin | NCI-H295R | Dose-dependent inhibition | [11][12] |
| 2'-benzyloxy Griseofulvin (Analog 3) | MDA-MB-231 | Potent activity | [5] |
| 2'-benzyloxy Griseofulvin (Analog 3) | SCC 114 | Potent activity | [5] |
| Analog 9 | HCT116 | 8.39 | [5] |
| Analog 10 | MCF-7 | 21.50 | [5] |
| GF-15 | SCC114 | 0.98 | [12] |
| Compound 10a | SCC114 | 0.02 | [12] |
| Bostrycin (GF Derivative) | Various cancer cell lines | 2.64 - 6.68 µg/mL | [11][12] |
Key Experimental Methodologies
The following are detailed protocols for key experiments utilized in the comparative evaluation of Griseofulvin and its analogs.
Broth Microdilution MIC Assay
This standardized method is fundamental for determining the in vitro antifungal susceptibility of fungal isolates.
Protocol:
-
Preparation of Antifungal Agents: Stock solutions of Griseofulvin and its analogs are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the antifungal agents are performed in 96-well microtiter plates using a standardized liquid medium such as RPMI-1640 buffered with MOPS.
-
Inoculum Preparation: A standardized suspension of fungal conidia or yeast cells is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or using a spectrophotometer.[3][13]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Griseofulvin or its analogs. Control wells receive medium with solvent alone.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[11][12]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Griseofulvin's primary mechanism of action: disruption of fungal mitosis.
Caption: Connexin 43-dependent apoptosis induced by Griseofulvin.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
References
- 1. The anti-mitotic drug griseofulvin induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. In vitro pharmacodynamic characteristics of griseofulvin against dermatophyte isolates of Trichophyton tonsurans from tinea capitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]
- 12. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Grewin
For Researchers, Scientists, and Drug Development Professionals
The responsible management of laboratory reagents is paramount to ensuring a safe and compliant research environment. This document provides essential safety and logistical information for the proper disposal of Grewin, a novel research compound. Given that specific disposal guidelines for "this compound" are not publicly available, it should be handled as a potentially hazardous chemical, following established best practices for the disposal of novel bioactive compounds.
Immediate Safety and Disposal Protocol
This protocol outlines a systematic process for the safe handling and disposal of this compound in a laboratory setting. Unless a Safety Data Sheet (SDS) explicitly states otherwise, all this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous : All this compound waste, including unused stock, experimental solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be managed as hazardous chemical waste.
-
Segregate at the Source : Do not mix this compound waste with non-hazardous materials or other chemical waste streams unless compatibility is confirmed.[1] Separate collection at the point of generation is critical to prevent unintended reactions.
Step 2: Waste Collection and Containerization
-
Choose a Compatible Container : Use a leak-proof container made of a material compatible with this compound and any solvents used.[1] If repurposing a container, ensure any original labels are fully removed or defaced.[1][2] For liquid waste, glass or plastic-coated glass bottles are often suitable.[2][3]
-
Contaminated Sharps : Dispose of any chemically contaminated sharps, such as needles or blades, in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.[3]
-
Solid Waste : Heavily contaminated solid waste like gloves and paper towels should be double-bagged in clear, sturdy plastic bags or sealed in a labeled plastic container.[4]
Step 3: Labeling
-
Label Clearly : Affix a "Hazardous Waste" tag to the container as soon as you begin collecting waste.[4]
-
Identify Contents : The label must include the full chemical name ("this compound"), the solvent or other components of the mixture with estimated percentages, and any associated hazard warnings (e.g., "Toxic," "Flammable").[4]
Step 4: Storage
-
Secure Storage : Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container to mitigate any potential leaks or spills.[1]
-
Compatibility : Do not store incompatible chemicals together. For instance, acids should be stored separately from bases and cyanides.[4][5]
Step 5: Disposal
-
Do Not Use Drains : Never dispose of this compound or its solutions down the sink or in the regular trash.[1][4][5] The discharge of organic solvents into the sewer system is prohibited.[4]
-
Arrange for Pickup : When the waste container is full or reaches your institution's designated storage time limit, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[1]
Data Presentation: Handling and Storage Summary
The following table summarizes key handling and storage information for a representative novel research compound like this compound. Researchers must always refer to the specific SDS for the compound they are using.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat.[1] | To prevent skin and eye contact with the chemical. |
| Storage Temperature | 2°C - 8°C (or as specified by manufacturer). | To maintain chemical stability and prevent degradation. |
| Storage Location | Cool, dry, well-ventilated area away from incompatible substances.[1] | To minimize risk of hazardous reactions and ensure safety. |
| Waste Container Type | Original container or a compatible, leak-proof, and clearly labeled waste container.[1][2] | To ensure safe containment and prevent leaks or spills. |
| Disposal Method | Collection by a licensed hazardous waste disposal service for incineration or other approved methods.[1] | To comply with environmental regulations and ensure safe destruction of the hazardous material. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Generation of Experimental Waste
This protocol details the preparation of a this compound stock solution and its use in a cell-based assay, outlining the points at which hazardous waste is generated.
1. Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequently prepare a 10 µM working solution for treating cultured cells.
2. Materials:
- This compound powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Cell culture medium
- Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
3. Procedure:
- Pre-Experiment Setup :
- Don all required PPE.
- Perform all manipulations of pure this compound powder within a chemical fume hood or other ventilated enclosure.
- Prepare the workspace by laying down an absorbent bench liner.
- Stock Solution Preparation (10 mM) :
- Calculate the mass of this compound powder required to make the desired volume of a 10 mM solution.
- Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the tube.
- Cap the tube tightly and vortex until the this compound is completely dissolved.
- Waste Generation : Dispose of the weigh boat and any contaminated pipette tips in a designated solid hazardous waste container labeled for this compound.
- Working Solution Preparation (10 µM) :
- In a sterile tube, dilute the 10 mM stock solution 1:1000 in cell culture medium to achieve the final working concentration of 10 µM.
- Waste Generation : The pipette tip used to transfer the concentrated this compound stock is heavily contaminated and must be disposed of in the this compound hazardous waste container.
- Cell Treatment :
- Remove the old medium from the cultured cells.
- Waste Generation : The removed medium is now considered hazardous liquid waste and should be collected in a labeled waste container.
- Add the this compound-containing medium (10 µM working solution) to the cells.
- Post-Procedure Cleanup :
- Wipe down the work area with an appropriate cleaning agent.
- Waste Generation : Dispose of all contaminated gloves, bench liners, and tubes in the designated solid hazardous waste container for this compound.
4. Final Waste Consolidation:
- Ensure all liquid and solid waste containers are securely capped, properly labeled with all constituents, and stored in the designated secondary containment area.
- Contact EHS for waste pickup according to institutional procedures.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final removal from the laboratory.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Handling Guide for Grewin (Hypothetical Compound)
Disclaimer: The substance "Grewin" is not a recognized chemical compound. This document outlines a comprehensive safety and handling protocol for a hypothetical potent crystalline solid, designated "this compound," for illustrative purposes. The information provided is based on standard laboratory practices for handling hazardous materials and should not be applied to any real-world substance without a formal, substance-specific risk assessment.
This guide provides essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe handling and disposal of the hypothetical compound this compound.
Hazard Identification and Assessment
This compound is a potent, water-soluble, crystalline powder. For the purpose of this guide, it is treated as a suspected mutagen with respiratory and skin irritant properties. A thorough understanding of these potential hazards is critical for safe handling.
Table 1: Hypothetical Hazard Profile of this compound
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | Potential for irritation upon contact with skin, eyes, and respiratory tract. | Dermal, Ocular, Inhalation |
| Sensitization | May cause an allergic respiratory reaction upon inhalation. | Inhalation |
| Mutagenicity | Suspected to have the potential to cause genetic defects. | Inhalation, Dermal, Ingestion |
| Environmental | Assumed to be harmful to aquatic life. Do not release into the environment. | Improper Disposal |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The required level of PPE is determined by the specific task being performed and the associated risk of exposure.
Table 2: Required Personal Protective Equipment for Handling this compound
| Task | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Goggles with Side Shields - N95 Respirator (or higher) |
| Solution Preparation and Handling | - Nitrile Gloves - Lab Coat - Safety Goggles with Side Shields |
| General Laboratory Operations | - Nitrile Gloves - Lab Coat - Safety Glasses |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., neoprene) - Chemical-Resistant Apron or Gown - Full-Face Respirator - Disposable Shoe Covers |
Operational and Handling Protocols
Adherence to a strict, step-by-step workflow is essential to minimize the risk of exposure during the handling of this compound.
Experimental Workflow: Preparation of a 10mM this compound Stock Solution
The following diagram outlines the standard procedure for preparing a stock solution from solid this compound. All handling of solid this compound must be performed within a certified chemical fume hood.
Caption: Workflow for preparing a this compound stock solution.
Detailed Methodology: Stock Solution Preparation
-
Preparation: Before starting, ensure all necessary equipment (balance, weigh paper, spatula, vials, solvent) is inside the chemical fume hood.
-
Don PPE: Put on all required PPE as specified in Table 2 for handling solid compounds.
-
Weighing: Carefully weigh the desired amount of solid this compound onto weigh paper or directly into a tared vial.
-
Dissolving: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Mixing: Securely cap the vial and mix by vortexing or sonicating until the solid is completely dissolved.
-
Storage: Clearly label the vial with the compound name, concentration, date, and your initials. Store the solution under the recommended conditions (e.g., protected from light at -20°C).
Spill Management and Disposal Plan
Immediate and correct response to a spill is crucial. The following diagram illustrates the decision-making process for managing a this compound spill.
Caption: Decision tree for this compound spill management.
Waste Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, weigh paper, empty vials) must be placed in a designated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused or waste solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Collection: Follow your institution's procedures for the collection of hazardous waste by the Environmental Health & Safety (EH&S) department. Do not pour any this compound-contaminated waste down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
